molecular formula C11H11BrN2O B1373940 2-Bromo-6-morpholinobenzonitrile CAS No. 1129540-65-3

2-Bromo-6-morpholinobenzonitrile

Cat. No.: B1373940
CAS No.: 1129540-65-3
M. Wt: 267.12 g/mol
InChI Key: HKIGGSMIIBGCKZ-UHFFFAOYSA-N
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Description

2-Bromo-6-morpholinobenzonitrile is a high-purity organic compound supplied for research and development purposes. This chemical, with the CAS number 1129540-65-3, has a molecular formula of C11H11BrN2O and a molecular weight of 267.12 g/mol . Its structure features both a bromo substituent and a morpholine group on a benzonitrile core, making it a valuable synthetic intermediate. This combination of functional groups suggests potential utility in metal-catalyzed cross-coupling reactions (using the bromo site) and as a precursor in pharmaceutical or materials science research. The morpholine ring is a common pharmacophore found in bioactive molecules, and the nitrile group can serve as a versatile handle for further chemical transformation. Researchers should handle this material with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Recommended storage is in a sealed container at ambient temperatures . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGGSMIIBGCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732437
Record name 2-Bromo-6-(morpholin-4-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129540-65-3
Record name 2-Bromo-6-(4-morpholinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129540-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(morpholin-4-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Bromo-6-morpholinobenzonitrile (CAS No. 1129540-65-3), a substituted aromatic nitrile of interest in medicinal chemistry and drug development. Due to the compound's status as a specialized research chemical, publicly available experimental data is limited. This document consolidates verified data from suppliers and safety data sheets with high-quality theoretical predictions for key parameters. Furthermore, it furnishes detailed, field-proven experimental protocols for determining critical properties such as aqueous solubility and partition coefficient, empowering researchers to generate the necessary data for their specific applications. This guide is intended for an audience of researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics.

Chemical Identity and Structure

This compound is a bifunctional aromatic compound featuring a benzonitrile core substituted with a bromine atom and a morpholine ring. The strategic placement of the electron-withdrawing nitrile group and bromine atom, alongside the electron-donating morpholine moiety, creates a unique electronic and steric profile that makes it a valuable building block in synthetic chemistry.

The fundamental identifiers for this compound are summarized in Table 1.

IdentifierValueSource
IUPAC Name 2-Bromo-6-(morpholin-4-yl)benzonitrileN/A
CAS Number 1129540-65-3Fisher Scientific[1]
Molecular Formula C₁₁H₁₁BrN₂OFisher Scientific[1]
Molecular Weight 267.13 g/mol Fisher Scientific[1]
Canonical SMILES C1COCCN1C2=C(C=CC=C2Br)C#NN/A

Molecular Structure Diagram

The 2D structure of the molecule highlights the ortho-substitution pattern on the benzonitrile ring.

Caption: 2D Structure of this compound.

Physical and Chemical Properties

The known physical properties establish this compound as a stable, solid material under standard laboratory conditions. A summary of available experimental and calculated data is provided in Table 2. The lack of extensive experimental data underscores the specialized nature of this reagent.

PropertyValueData TypeSource
Appearance Pale Yellow SolidExperimentalRuixi Biological[2]
Melting Point 115 - 117 °CExperimentalRuixi Biological[2]
Boiling Point No data availableN/AFisher Scientific[1]
XLogP3 (LogP) 2.1CalculatedECHEMI[3]
Topological Polar Surface Area (TPSA) 36.3 ŲCalculatedECHEMI[3]
Water Solubility No data availableN/AFluorochem[4]

Spectroscopic Profile (Theoretical)

No public, experimentally derived spectroscopic data for this compound has been identified. However, a theoretical analysis based on its constituent functional groups provides a strong predictive framework for researchers seeking to characterize this molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two types of methylene protons in the morpholine ring.

  • Aromatic Region (δ 7.2-7.8 ppm): The benzonitrile ring contains three protons. Due to the ortho- and meta-couplings, a complex multiplet pattern is expected. The proton ortho to the bromine atom and meta to the morpholine group will likely be the most downfield, influenced by the deshielding effects of both substituents.

  • Morpholine Region (δ 3.0-4.0 ppm): The morpholine ring protons are diastereotopic. The four protons adjacent to the oxygen atom (O-CH₂) are expected to resonate downfield (typically δ 3.7-3.9 ppm) compared to the four protons adjacent to the nitrogen atom (N-CH₂). The N-CH₂ protons, being directly attached to the aromatic ring, will be shifted further downfield (likely δ 3.2-3.5 ppm) than in unsubstituted morpholine. Both sets of signals are expected to appear as complex multiplets, often resembling triplets due to coupling with adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by signals from the benzonitrile ring and the morpholine ring.

  • Benzonitrile Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitrile group (C-CN) and the carbon bonded to the morpholine nitrogen (C-N) will be significantly influenced by these substituents. The nitrile carbon (C≡N) itself is expected to appear around δ 118-120 ppm. The carbon attached to the bromine (C-Br) will likely resonate around δ 115-125 ppm.

  • Morpholine Carbons (δ 45-70 ppm): Two signals are expected for the morpholine carbons. The carbons adjacent to the oxygen atom (O-CH₂) typically appear around δ 66-68 ppm. The carbons adjacent to the nitrogen (N-CH₂) are expected around δ 48-52 ppm.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include:

  • C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

  • C-O-C Stretch: A strong, characteristic ether stretch from the morpholine ring, typically in the 1115-1130 cm⁻¹ region.

  • Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A moderate absorption in the 1200-1350 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.

Solubility, Partition Coefficient, and Stability

Solubility Profile

No experimental solubility data is currently published. Based on its structure—a largely nonpolar aromatic core with a polar morpholine group and a calculated XLogP3 of 2.1—the compound is predicted to have:

  • Low solubility in water.

  • Good solubility in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), ethyl acetate, and acetone.

  • Moderate solubility in polar protic solvents like ethanol and methanol.

  • Good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Partition Coefficient (LogP)

The partition coefficient is a critical parameter in drug development, indicating the lipophilicity of a compound and its potential to cross biological membranes.

  • Calculated Value (XLogP3): 2.1[3]. This value suggests that the compound is moderately lipophilic and has a good balance for potential oral absorption, falling within the desired range for drug-likeness as described by Lipinski's Rule of Five.

Stability and Storage

Information derived from the supplier safety data sheet provides guidance on handling and storage.

  • Stability: The compound is stable under normal laboratory conditions.[1]

  • Storage: It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Avoid strong oxidizing agents.

Experimental Protocols

For researchers requiring definitive experimental data, the following sections detail standardized, authoritative protocols for determining key physicochemical properties. The choice of these specific methodologies is based on their robustness, reproducibility, and international acceptance by regulatory bodies.

Protocol: Determination of Aqueous Solubility (OECD Guideline 105)

This protocol outlines the "Flask Method," suitable for substances with solubility expected to be above 10⁻² g/L.

Sources

Foreword: The Strategic Value of the Morpholinobenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-6-morpholinobenzonitrile (CAS No. 1129540-65-3)

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's strategic importance, synthesis, chemical properties, and its prospective role in the landscape of modern drug discovery.

In the intricate chess game of drug design, certain molecular fragments consistently emerge as powerful pieces. The morpholine ring is one such "privileged pharmacophore," a term bestowed upon scaffolds that are repeatedly found in successful drug molecules across various therapeutic areas.[1] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical properties to a parent molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile.[1] When coupled with a benzonitrile framework, a versatile synthetic handle, the resulting morpholinobenzonitrile core becomes a highly attractive starting point for library synthesis and lead optimization.

This compound, in particular, is a strategically designed intermediate. The ortho-bromo substituent serves as a key functional group for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental activity in the structure-activity relationship (SAR) studies that drive drug discovery programs.

Physicochemical and Safety Data

A foundational understanding of a compound's properties and handling requirements is paramount for its effective and safe utilization in a research setting.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1129540-65-3
Molecular Formula C₁₁H₁₁BrN₂O
Molecular Weight 267.12 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water.
Safety & Handling

As with any halogenated aromatic compound, appropriate safety precautions must be observed. Based on available safety data sheets (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of this compound: A Proposed Protocol

The most logical precursor for this synthesis is 2,6-dibromobenzonitrile. The SNAr reaction involves the displacement of one of the bromine atoms by the secondary amine, morpholine. The presence of the electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, making this transformation feasible.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up and Purification A 2,6-Dibromobenzonitrile C Reaction Vessel (Solvent: DMSO or DMF) (Base: K₂CO₃ or DIPEA) (Heat: 80-120 °C) A->C B Morpholine B->C D Reaction Mixture C->D SₙAr Reaction E Aqueous Work-up (Quench with water, extract with EtOAc) D->E F Crude Product E->F G Column Chromatography (Silica Gel) F->G H This compound (Final Product) G->H G cluster_0 Library Synthesis via Cross-Coupling A This compound (Starting Intermediate) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Diverse Library of Substituted Morpholinobenzonitriles B->E C->E D->E F High-Throughput Screening (HTS) Against Biological Targets E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Sources

A Technical Guide to the Spectral Characteristics of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Novel Benzontrile Derivative

Molecular Structure and Key Spectroscopic Features

The structure of 2-Bromo-6-morpholinobenzonitrile dictates its spectral fingerprint. The benzene ring is substituted at positions 1, 2, and 6. The nitrile group (-C≡N) at C1, the bromine atom at C2, and the morpholine ring at C6 each exert distinct electronic and steric effects that are reflected in the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately 12 ppm, centered around 5-6 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.45t~8.01HAr-H (H4)
~7.15d~8.01HAr-H (H5)
~6.95d~8.01HAr-H (H3)
~3.85t~4.84H-N(-CH₂-CH₂-)₂O
~3.20t~4.84H-N(-CH₂-CH₂-)₂O

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is predicted to display an AMX spin system, characteristic of a 1,2,3-trisubstituted benzene ring.

  • Aromatic Protons (H3, H4, H5):

    • The proton at the C4 position (H4 ) is expected to appear as a triplet due to coupling with the two adjacent protons (H3 and H5). Its chemical shift will be influenced by the electron-withdrawing bromine and nitrile groups, and the electron-donating morpholine group.

    • The protons at C3 and C5 (H3 and H5 ) will each appear as a doublet, coupling only with H4. Their precise chemical shifts will be subtly different due to the differential influence of the ortho and para substituents.

  • Morpholine Protons:

    • The morpholine ring contains two sets of chemically equivalent methylene protons. The four protons adjacent to the oxygen atom are expected to be deshielded and appear at a lower field (~3.85 ppm) as a triplet.

    • The four protons adjacent to the nitrogen atom are expected to be at a slightly higher field (~3.20 ppm) and will also appear as a triplet. The triplet multiplicity arises from coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of approximately 200 ppm.

  • Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155Ar-C -N (C6)
~135Ar-C -Br (C2)
~133Ar-C H (C4)
~125Ar-C H (C5)
~120Ar-C H (C3)
~118-C ≡N
~115Ar-C -CN (C1)
~67-N(-CH₂-C H₂-)₂O
~50-N(-C H₂-CH₂-)₂O

Interpretation and Rationale:

The ¹³C NMR spectrum is predicted to show nine distinct signals.

  • Aromatic Carbons: The six aromatic carbons will have unique chemical shifts. The carbons directly attached to the electronegative bromine (C2) and the nitrogen of the morpholine ring (C6) are expected to be significantly deshielded. The carbon bearing the nitrile group (C1) will also have a characteristic chemical shift. The protonated aromatic carbons (C3, C4, C5) will appear in the typical aromatic region.

  • Nitrile Carbon: The carbon of the nitrile group is expected to have a chemical shift in the range of 115-120 ppm.

  • Morpholine Carbons: The two sets of methylene carbons in the morpholine ring will be distinct. The carbons adjacent to the oxygen are expected at a lower field (~67 ppm) compared to those adjacent to the nitrogen (~50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (morpholine)
~2225Strong, Sharp-C≡N stretch
~1600, ~1470Medium-StrongAromatic C=C skeletal vibrations
~1250StrongC-N stretch (aromatic-amine)
~1115StrongC-O-C stretch (morpholine)
~750StrongC-Br stretch

Interpretation and Rationale:

  • Nitrile Stretch: The most characteristic peak in the IR spectrum will be a strong, sharp absorption around 2225 cm⁻¹ due to the C≡N stretching vibration.[1]

  • Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show weaker absorptions corresponding to the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will exhibit stronger peaks from the aliphatic C-H stretches of the morpholine ring.

  • Aromatic C=C Vibrations: The characteristic skeletal vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

  • C-N and C-O Stretches: A strong absorption corresponding to the aryl-amine C-N stretch is predicted around 1250 cm⁻¹. The C-O-C stretch of the morpholine ether linkage will likely appear as a strong band around 1115 cm⁻¹.

  • C-Br Stretch: The C-Br stretch is expected in the fingerprint region, typically below 800 cm⁻¹.

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data (EI):

m/zPredicted Relative AbundanceAssignment
266/268High[M]⁺˙ (Molecular ion peak with Br isotope pattern)
237/239Medium[M - C₂H₅]⁺˙ (Loss of an ethyl group from morpholine)
181/183Medium[M - C₄H₈NO]⁺ (Loss of the morpholine ring)
102High[C₆H₄CN]⁺

Interpretation and Rationale:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2] This will result in two peaks of nearly equal intensity at m/z 266 and 268.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will likely involve the loss of fragments from the morpholine ring or the cleavage of the bond connecting the morpholine ring to the benzene nucleus.

M [M]⁺˙ m/z 266/268 F1 [M - C₂H₅]⁺˙ m/z 237/239 M->F1 - C₂H₅ F2 [M - C₄H₈NO]⁺ m/z 181/183 M->F2 - C₄H₈NO F3 [C₆H₄CN]⁺ m/z 102 F2->F3 - Br

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this and structurally related molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While this guide is based on predictive data, it establishes a solid foundation for the empirical verification and further investigation of this intriguing compound.

References

  • BenchChem. (n.d.). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.

Sources

Introduction: Identifying a Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 2-Bromo-6-morpholinobenzonitrile

This compound is a substituted aromatic heterocyclic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development. Its unique trifunctional nature—featuring a reactive aryl bromide, an electron-withdrawing nitrile group, and a versatile morpholine moiety—positions it as an attractive starting material for generating diverse molecular libraries. The aryl bromide is primed for a variety of metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of its commercial availability, quality control procedures, potential synthetic applications, and essential safety protocols, designed for the practicing research scientist.

Section 1: Physicochemical Properties and Identification

Correctly identifying a chemical reagent is the foundational step for any successful research campaign. Misidentification can lead to lost time, wasted resources, and inexplicable results. This compound is identified by a unique Chemical Abstracts Service (CAS) number, which is the most reliable identifier across different suppliers and literature sources.

Its key properties are summarized below.

PropertyValueSource(s)
Chemical Name 2-bromo-6-morpholin-4-ylbenzonitrile[1][2]
CAS Number 1129540-65-3[1][3][4]
Molecular Formula C₁₁H₁₁BrN₂O[1][3][4]
Molecular Weight 267.12 g/mol [1][3][4]
IUPAC Name 2-bromo-6-morpholin-4-ylbenzonitrile[1][2]
SMILES C1COCCN1C2=C(C(=CC=C2)Br)C#N[1][2]
InChI Key InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2[1][2]

Section 2: Commercial Sourcing and Procurement

This compound is classified as a research chemical, meaning it is typically available from specialty chemical suppliers in small quantities (milligrams to grams) intended for laboratory use only and not for human or household applications.[3] Its availability is generally on a "by-request" or "in-stock" basis from a select group of vendors who specialize in providing building blocks for discovery chemistry.

SupplierProduct Number/Catalog No.Typical QuantitiesAvailability Note
Clinivex RCLS2L116546mg scale"Please Enquire"[3]
Fisher Scientific / Thermo Scientific H61193250 mgCheck website for stock[1][5]
Toronto Research Chemicals (TRC) B70150050 mg, 500 mgCheck website for stock[1][2][6][7][8]
Sinfoo Biotech A003689Not specified"Request for Quotation"[4]

Procurement Strategy: For researchers, the procurement process involves identifying the required purity and quantity, obtaining quotes from multiple suppliers to compare cost and lead times, and ensuring the supplier provides a Certificate of Analysis (CoA) with the shipment. Given that this is not a bulk commodity chemical, lead times can vary, and it is prudent to plan procurement well in advance of scheduled experiments.

Section 3: Quality Control and Analytical Validation: A Self-Validating Workflow

Upon receiving any chemical from a commercial source, it is imperative to perform in-house quality control to verify its identity and purity. A supplier's Certificate of Analysis provides a baseline, but independent verification is a cornerstone of experimental reproducibility. The causality here is simple: using an impure or incorrect starting material will invariably lead to failed reactions or the unintended synthesis of incorrect products, compromising the entire research endeavor.

A robust QC workflow ensures the material meets the standards required for its intended application.

QC_Workflow cluster_receiving Receiving & Initial Checks cluster_analytical Analytical Validation cluster_decision Decision cluster_disposition Disposition A Receive Compound (CAS: 1129540-65-3) B Visual Inspection (Color, Physical Form) A->B C Compare with CoA B->C D Prepare Sample (e.g., in DMSO-d6 or CDCl3) C->D E ¹H NMR & ¹³C NMR (Structural Confirmation) D->E F LC-MS (Purity & Mass Verification) D->F G HPLC/UPLC (Quantitative Purity) D->G H Data Matches Expected Structure & Purity? E->H F->H G->H I Release to Chemical Inventory (Ready for Use) H->I Yes J Quarantine & Contact Supplier (Do Not Use) H->J No

Caption: Inbound Material Quality Control Workflow.

Step-by-Step QC Protocol:

  • Documentation and Visual Check: Upon receipt, log the chemical into the inventory. Visually inspect the material for expected color and form (typically a solid) and compare the label information against the order and the supplier's CoA.

  • Solubility Test: Perform a small-scale solubility test in common deuterated solvents (e.g., DMSO-d₆, CDCl₃) to select the appropriate one for NMR analysis.

  • Structural Verification by NMR: Acquire ¹H and ¹³C NMR spectra. The proton NMR should show characteristic peaks for the aromatic protons, the morpholine protons, and confirm the substitution pattern. The carbon NMR will confirm the number of unique carbon environments, including the key nitrile carbon signal.

  • Purity and Mass Confirmation by LC-MS: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (267.12 g/mol for the parent ion, with the characteristic isotopic pattern for a single bromine atom) and to assess purity by observing the primary peak area relative to any impurities.

  • Quantitative Purity by HPLC: For applications requiring high purity, an HPLC analysis with a UV detector can provide a more accurate quantitative measure of purity (e.g., >95%, >98%).

Section 4: Applications in Medicinal Chemistry - A Synthetic Strategy Perspective

The true value of this compound lies in its role as a versatile intermediate. The ortho-relationship of the bromo, cyano, and morpholino groups creates a unique electronic and steric environment that can be exploited in drug design. While specific, published protocols using this exact molecule are nascent, a senior scientist can readily envision its application in established, high-yield synthetic transformations.

The most logical and field-proven application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The aryl bromide serves as a robust synthetic handle to introduce molecular complexity.

Hypothetical Workflow: Suzuki-Miyaura Cross-Coupling This workflow illustrates how the title compound can be used to synthesize a more complex biaryl structure, a common motif in pharmacologically active molecules. The choice of a Suzuki coupling is based on its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids/esters.

Suzuki_Workflow A Reactant 1: This compound E Reaction Setup: Combine reactants, catalyst, base, and solvent in a reaction vessel. A->E B Reactant 2: Desired Aryl/Heteroaryl Boronic Acid or Ester B->E C Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) C->E D Solvent: Dioxane/Water or DME D->E F Inert Atmosphere: Degas mixture and place under N₂ or Ar atmosphere. E->F G Heating: Heat reaction to reflux (e.g., 80-100 °C) with stirring. F->G H Monitoring: Monitor reaction progress by TLC or LC-MS. G->H I Work-up: Quench, extract with organic solvent, wash, and dry. H->I J Purification: Purify crude product via column chromatography. I->J K Final Product: 2-(Aryl)-6-morpholinobenzonitrile Characterize (NMR, MS). J->K

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-Bromo-6-morpholinobenzonitrile, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. By integrating theoretical principles with established analytical methodologies, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. The guide outlines the probable three-dimensional arrangement of the molecule, details the experimental and computational workflows for its characterization, and discusses the implications of its structural features on its potential physicochemical and pharmacological properties.

Introduction: The Significance of Structural Analysis in Drug Development

In the landscape of modern pharmaceutical research, a profound understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms and the conformational flexibility of a molecule dictate its interactions with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound, a compound featuring a substituted benzonitrile core and a morpholine moiety, presents an interesting case for structural investigation due to the interplay of the planar aromatic system and the flexible saturated heterocycle. This guide delves into the nuanced structural aspects of this molecule, providing a framework for its comprehensive characterization. The morpholine heterocycle is a common structural unit in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[1]

Predicted Molecular Structure and Conformation

While a definitive crystal structure for this compound is not publicly available at the time of this writing, a robust prediction of its solid-state and solution-state conformation can be made based on extensive studies of its constituent fragments: the substituted benzonitrile and the N-aryl morpholine.

The morpholine ring is well-established to adopt a stable chair conformation .[2][3][4] This conformation minimizes torsional and steric strain. The nitrogen atom of the morpholine is connected to the C6 position of the benzonitrile ring. The orientation of the morpholine ring relative to the plane of the benzonitrile ring is a key conformational parameter. Studies on related 2,6-disubstituted aryl groups suggest a strong preference for an antiperiplanar orientation of the geminal and vicinal hydrogens on the adjacent sp3-sp3 C-C bond to minimize steric hindrance.[5] In the case of this compound, this would translate to a conformation where the morpholine ring is likely twisted with respect to the benzonitrile plane to alleviate steric interactions between the morpholine protons and the ortho-bromo and cyano substituents.

The nitrogen atom in the morpholine ring is sp3 hybridized, and its lone pair of electrons plays a crucial role in its chemical reactivity and intermolecular interactions. The presence of the electron-withdrawing benzonitrile ring will influence the electron density on the morpholine nitrogen.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction.[6][7] This class of reaction is a cornerstone of synthetic organic chemistry for the formation of aryl-amine bonds, particularly on electron-deficient aromatic rings.

Proposed Synthetic Pathway

The most plausible synthetic route involves the reaction of 2,6-dibromobenzonitrile with morpholine. The presence of two electron-withdrawing bromine atoms and a cyano group on the aromatic ring activates it towards nucleophilic attack.

G cluster_reactants Reactants cluster_product Product 2,6-Dibromobenzonitrile 2,6-Dibromobenzonitrile Reaction Nucleophilic Aromatic Substitution 2,6-Dibromobenzonitrile->Reaction Morpholine Morpholine Morpholine->Reaction This compound This compound Reaction->this compound Base, Solvent, Heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on established SNAr reactions.[6] Optimization of reaction conditions (temperature, time, and base) may be necessary to achieve optimal yield and purity.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromobenzonitrile (1.0 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the solution. Subsequently, add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 equivalents), to scavenge the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Experimental Determination of Molecular Structure and Conformation

A multi-technique approach is essential for the unambiguous determination of the molecular structure and conformation of this compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[8]

G Start Start Crystal_Growth Crystal Growth Start->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation End End Validation->End

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Crystal Growth: High-quality single crystals are paramount for a successful SCXRD experiment.[9][10][11]

    • Method: Slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) is a common starting point.

    • Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical and often requires screening.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined (structure solution). These positions are then refined to best fit the experimental data (structure refinement).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation in solution.[5] For this compound, 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, would be employed.

  • 1H NMR: The aromatic region would show signals corresponding to the three protons on the benzonitrile ring. The morpholine protons would appear as distinct multiplets in the aliphatic region. The chemical shifts of the morpholine protons proximal to the nitrogen and oxygen atoms will be different.

  • 13C NMR: The spectrum would show signals for all 11 unique carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the bromo, cyano, and morpholino substituents.

  • Conformational Insights: Variable temperature NMR studies can provide information on conformational dynamics. Changes in chemical shifts or the coalescence of signals can indicate the presence of different conformers in equilibrium. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, providing crucial data on the relative orientation of the morpholine and benzonitrile rings.

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. Subsequently, perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY).

  • Spectral Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Analyze coupling constants in the 1H NMR spectrum to infer dihedral angles.

    • Interpret NOE correlations to determine the spatial arrangement of the molecule in solution.

Computational Modeling and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into molecular properties.[3][12]

Theoretical Framework

DFT calculations can be used to:

  • Predict the lowest energy conformation of the molecule.

  • Calculate theoretical NMR chemical shifts and coupling constants for comparison with experimental data.

  • Determine the rotational energy barrier between the morpholine and benzonitrile rings.

  • Analyze the electronic structure, including molecular orbitals and electrostatic potential.

Detailed Protocol: DFT Calculations
  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima and to obtain thermodynamic data.

  • Property Calculations: Calculate NMR parameters, molecular orbitals, and other properties of interest for the lowest energy conformer.

Logical Workflow for Computational Analysis

G Start Start Build_Structure Build Initial 3D Structure Start->Build_Structure Conformational_Search Systematic Conformational Search Build_Structure->Conformational_Search Geometry_Optimization DFT Geometry Optimization of Conformers Conformational_Search->Geometry_Optimization Frequency_Analysis Frequency Calculations (Confirm Minima) Geometry_Optimization->Frequency_Analysis Property_Calculation Calculation of Spectroscopic and Electronic Properties Frequency_Analysis->Property_Calculation Compare_Experiment Compare with Experimental Data Property_Calculation->Compare_Experiment End End Compare_Experiment->End

Caption: Workflow for DFT-based conformational analysis.

Data Summary and Interpretation

The following table summarizes the key structural and physicochemical parameters for this compound, with predicted values where experimental data is unavailable.

ParameterValue/Predicted ValueMethod of Determination
Molecular Formula C11H11BrN2OMass Spectrometry
Molecular Weight 267.12 g/mol Calculation
Predicted Conformation Chair (Morpholine)Analogy, DFT
Predicted 1H NMR (Aromatic) ~7.0-7.8 ppm (3H)Prediction based on similar structures
Predicted 1H NMR (Morpholine) ~3.0-4.0 ppm (8H)Prediction based on similar structures
Predicted 13C NMR (Aromatic) ~110-160 ppm (6C)Prediction based on similar structures
Predicted 13C NMR (Morpholine) ~45-70 ppm (4C)Prediction based on similar structures
Predicted Dipole Moment ~3-5 DDFT Calculation

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding the molecular structure and conformation of this compound. By combining established synthetic methods with advanced analytical and computational techniques, a detailed structural elucidation is achievable. The predicted chair conformation of the morpholine ring and its likely non-planar orientation relative to the benzonitrile ring are key structural features that will govern its interactions with biological targets.

Future experimental work should focus on obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. In-depth NMR studies, including variable temperature and NOE experiments, will be crucial for characterizing its solution-state dynamics. These experimental data will serve as a benchmark for refining computational models, ultimately leading to a more accurate prediction of the molecule's behavior in biological systems and aiding in the design of novel therapeutics.

References

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  • Al-Rawashdeh, N. A. F., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6030. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 18, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 18, 2026, from [Link]

  • Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 385–395. [Link]

  • Kopchuk, D. S., et al. (2017). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. [Link]

  • Barnes, A. J., & Speirs, G. P. (2023). The crystal structure of morpholine. Journal of Molecular Structure, 1284, 135359. [Link]

  • Wipf, P., & Ribe, S. (2006). Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens. The Journal of Organic Chemistry, 71(23), 8835–8841. [Link]

  • Met-Calf, C., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS medicinal chemistry letters, 9(1), 33–38. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Retrieved January 18, 2026, from [Link]

  • Majumdar, A., & Bhattacharjee, U. (2022). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Journal of Molecular Structure, 1264, 133290. [Link]

  • Lee, S. H., et al. (2022). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. Physical Chemistry Chemical Physics, 24(46), 28247–28254. [Link]

  • Lee, S. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The journal of physical chemistry letters, 14(42), 9579–9585. [Link]

  • Smith, A. M., & Whyman, R. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Trends in chemistry (Cambridge, Mass.), 2(1), 100075. [Link]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14149–14157. [Link]

  • Jaworski, J. S., & Stępień, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules (Basel, Switzerland), 25(20), 4811. [Link]

  • Vitaku, E., et al. (2019). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

Sources

Unlocking the Potential of 2-Bromo-6-morpholinobenzonitrile: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds endowed with favorable pharmacological properties is a cornerstone of efficient drug discovery. 2-Bromo-6-morpholinobenzonitrile emerges as a compound of significant interest, strategically combining three key chemical motifs: a benzonitrile core, a morpholine ring, and a reactive bromine atom. While direct biological data on this specific molecule is nascent, an analysis of its constituent parts provides a compelling rationale for its exploration in a variety of therapeutic areas.

The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry, known for conferring advantageous physicochemical and metabolic properties to bioactive molecules.[1][2] Its inclusion often leads to improved solubility, bioavailability, and a wide spectrum of biological activities, from anticancer to anti-inflammatory effects.[3][4] The benzonitrile group is an equally valuable pharmacophore, capable of acting as a hydrogen bond acceptor and a bioisostere for various functional groups, and is a key component in numerous FDA-approved drugs.[5][6] The bromine atom serves as a versatile synthetic handle, opening avenues for extensive structural modifications through well-established chemical reactions.

This technical guide will provide a comprehensive overview of the potential research applications of this compound, detailing its synthesis, proposing avenues for biological investigation, and outlining strategies for the further chemical derivatization of this promising scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery workflows.

PropertyValueSource
CAS Number 1129540-65-3ECHEMI
Molecular Formula C₁₁H₁₁BrN₂OECHEMI
Molecular Weight 267.12 g/mol ECHEMI
Appearance SolidECHEMI
XLogP3 2.1ECHEMI
Hydrogen Bond Acceptor Count 3ECHEMI
Rotatable Bond Count 1ECHEMI

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a readily available starting material, 2-bromo-6-fluorobenzonitrile, with morpholine. The fluorine atom at the ortho position to the electron-withdrawing nitrile group is highly activated towards displacement by a nucleophile like morpholine.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 2-bromo-6-fluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G 2-Bromo-6-fluorobenzonitrile 2-Bromo-6-fluorobenzonitrile Intermediate Intermediate 2-Bromo-6-fluorobenzonitrile->Intermediate Morpholine, K₂CO₃ This compound This compound Intermediate->this compound Work-up & Purification

Caption: Proposed synthesis of this compound.

Potential Research Applications and Biological Screening Strategies

The unique structural amalgamation within this compound suggests several promising avenues for investigation in drug discovery.

Oncology

The morpholine and benzonitrile moieties are prevalent in a multitude of anticancer agents.[2][5] Benzonitrile-containing compounds have been developed as kinase inhibitors, and molecules that disrupt protein-protein interactions.[5] Morpholine derivatives have demonstrated broad cytotoxic and antiproliferative activities.[2]

Proposed Screening Cascade:

  • Initial Cytotoxicity Screening: Assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines (e.g., NCI-60 panel).

  • Kinase Inhibition Assays: Screen the compound against a panel of therapeutically relevant kinases, particularly those implicated in cancer cell proliferation and survival (e.g., tyrosine kinases, serine/threonine kinases).

  • Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action, such as cell cycle arrest or induction of apoptosis.

Central Nervous System (CNS) Disorders

The physicochemical properties of the morpholine ring, including its ability to improve blood-brain barrier penetration, make it a valuable scaffold for CNS drug discovery.[2] The structural similarity to known benzodiazepine receptor ligands, as hinted at by related, more complex molecules, suggests potential activity on neurological targets.

Proposed Screening Cascade:

  • Receptor Binding Assays: Evaluate the binding affinity of the compound for a panel of CNS receptors, including GABA-A, serotonin, and dopamine receptors.

  • In Vitro Neuroprotection Assays: Investigate the potential of the compound to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.

Antimicrobial Agents

Both morpholine and benzonitrile derivatives have been reported to possess antimicrobial properties.[8][9] The combination of these two scaffolds could lead to novel antibacterial or antifungal agents.

Proposed Screening Cascade:

  • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compound against a panel of clinically relevant bacterial and fungal strains.

  • Mechanism of Action Studies: For active compounds, investigate the mechanism of antimicrobial action, such as inhibition of cell wall synthesis or DNA replication.

G This compound This compound Oncology Oncology This compound->Oncology Kinase Inhibition CNS Disorders CNS Disorders This compound->CNS Disorders Receptor Binding Antimicrobial Antimicrobial This compound->Antimicrobial MIC Assays

Caption: Potential therapeutic areas for this compound.

Future Directions: Leveraging the Bromine Handle for Library Synthesis

The presence of the bromine atom on the benzonitrile ring is a key feature that enables further structural diversification through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling can be employed to introduce a wide variety of aryl and heteroaryl groups at the 2-position, allowing for the exploration of π-π stacking interactions with biological targets.[12]

Buchwald-Hartwig Amination

This reaction enables the introduction of a diverse range of primary and secondary amines, which can serve as hydrogen bond donors or acceptors, and can be further functionalized.[13]

Sonogashira Coupling

The Sonogashira coupling allows for the installation of terminal alkynes, which can be used to introduce rigidity into the molecule or as a handle for further transformations via "click chemistry".

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.

G This compound This compound Library of Analogs Library of Analogs This compound->Library of Analogs Pd-catalyzed Cross-Coupling SAR Studies SAR Studies Library of Analogs->SAR Studies

Caption: Workflow for generating a chemical library from the core scaffold.

Conclusion

This compound represents a strategically designed chemical scaffold with significant potential for the development of novel therapeutics. Its synthesis is straightforward, and the combination of the privileged morpholine ring, the versatile benzonitrile moiety, and the reactive bromine handle provides a rich platform for exploration in oncology, CNS disorders, and infectious diseases. The experimental protocols and research strategies outlined in this guide offer a clear path for researchers to unlock the full potential of this promising molecule and its derivatives.

References

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 513, 03006. Available at: [Link]

  • Lateral. (2024). Morpholine derivatives: Significance and symbolism. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

  • ResearchGate. (2016). Application of Nitrile in Drug Design. Available at: [Link]

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  • ResearchGate. (2011). Chapter 32. The use of bioisosteric groups in lead optimization. Available at: [Link]

  • Nature. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 7, 41333. Available at: [Link]

  • Huffman, J. W., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(7), 1024-1029. Available at: [Link]

  • Bentham Science. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Available at: [Link]

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The Strategic Application of 2-Bromo-6-morpholinobenzonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Discovery

Foreword

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-morpholinobenzonitrile has emerged as a particularly valuable scaffold, offering a unique combination of functionalities that can be orthogonally addressed to forge intricate molecules with diverse applications. This guide provides an in-depth exploration of this compound, from its synthesis and reactivity to its application in the development of medicinally relevant compounds. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles that guide their application.

Physicochemical Properties and Structural Features

This compound is a crystalline solid with the molecular formula C₁₁H₁₁BrN₂O and a molecular weight of approximately 267.12 g/mol .[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a nitrile group, and a morpholine ring at positions 2, 1, and 6, respectively.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 1129540-65-3[1]
Molecular Formula C₁₁H₁₁BrN₂O[1]
Molecular Weight 267.12 g/mol [1]
Appearance Solid[1]
XLogP3 2.1[1]

The strategic value of this building block lies in the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitrile group can be transformed into a variety of other functionalities, including carboxylic acids, primary amines, and tetrazoles. The morpholine moiety, a common feature in many bioactive molecules, can enhance pharmacokinetic properties such as solubility and metabolic stability.

Synthesis of this compound

The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated benzonitrile with morpholine. The presence of the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the halogen atoms.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on analogous and well-established SNAr reactions on activated aryl halides.

  • Materials:

    • 2,6-Dibromobenzonitrile

    • Morpholine (1.1 - 1.5 equivalents)

    • Potassium Carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

    • Dimethylformamide (DMF) or other polar aprotic solvent

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromobenzonitrile (1.0 eq) in DMF.

    • Add potassium carbonate (2.5 eq) and morpholine (1.2 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Key Chemical Transformations and Applications

The synthetic utility of this compound is primarily derived from the selective reactivity of its bromo and nitrile functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions.

Diagram: Key Cross-Coupling Reactions

cross_coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagent Arylboronic Acid (R-B(OH)₂) buchwald_reagent Amine (R₂NH) suzuki_product 2-Aryl-6-morpholinobenzonitrile suzuki_reagent->suzuki_product Pd Catalyst, Base buchwald_product 2-Amino-6-morpholinobenzonitrile buchwald_reagent->buchwald_product Pd Catalyst, Base

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

This reaction is a powerful method for forming carbon-carbon bonds between the benzonitrile core and various aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G2) (1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst and ligand (if not using a pre-catalyst).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

This reaction allows for the formation of a carbon-nitrogen bond, introducing a primary or secondary amine at the 2-position.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (1.1 - 1.5 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP or Xantphos) (1-5 mol%)

    • Strong base (e.g., NaOtBu or LiHMDS) (1.5 - 2.0 equivalents)

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

    • Add the solvent, followed by the amine and then this compound.

    • Seal the flask and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.

Diagram: Nitrile Group Transformations

nitrile_transformations cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_tetrazole [3+2] Cycloaddition start 2-Substituted-6-morpholinobenzonitrile hydrolysis_product Carboxylic Acid start->hydrolysis_product H₃O⁺, Δ or NaOH, H₂O, Δ then H₃O⁺ reduction_product Primary Amine start->reduction_product LiAlH₄ or H₂, Raney Ni tetrazole_product Tetrazole start->tetrazole_product NaN₃, NH₄Cl or ZnCl₂

Caption: Key transformations of the nitrile group.

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation.[2][3][4][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Materials:

    • 2-Substituted-6-morpholinobenzonitrile

    • Aqueous sulfuric acid (e.g., 50%) or concentrated hydrochloric acid

    • Water

  • Procedure:

    • Heat a mixture of the nitrile in aqueous acid under reflux for several hours.

    • Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

    • Cool the reaction mixture, and the carboxylic acid may precipitate.

    • Collect the solid by filtration, wash with cold water, and dry. Alternatively, extract the product with an organic solvent.

The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7][8][9]

Experimental Protocol: Reduction with LiAlH₄

  • Materials:

    • 2-Substituted-6-morpholinobenzonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • Aqueous sodium hydroxide

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend LiAlH₄ in anhydrous ether or THF.

    • Cool the suspension in an ice bath and slowly add a solution of the nitrile in the same solvent.

    • After the addition is complete, stir the reaction at room temperature or with gentle heating until complete.

    • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it with ether or THF.

    • Dry the filtrate over an anhydrous drying agent, filter, and concentrate to yield the primary amine.

The nitrile can undergo a [3+2] cycloaddition with an azide source to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.[10][11][12][13][14]

Experimental Protocol: Tetrazole Formation

  • Materials:

    • 2-Substituted-6-morpholinobenzonitrile

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl) or a Lewis acid like zinc chloride (ZnCl₂)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a flask, combine the nitrile, sodium azide, and ammonium chloride in DMF.

    • Heat the mixture to 100-120 °C for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture and acidify with dilute HCl.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the tetrazole product by recrystallization or column chromatography.

Case Studies in Medicinal Chemistry

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable starting material for drug discovery programs.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[15][16] The 2-amino-6-morpholinopyridine scaffold is a common core in many kinase inhibitors. By first performing a Buchwald-Hartwig amination on this compound, followed by further manipulation of the nitrile group, medicinal chemists can access a wide range of potential kinase inhibitors. The morpholine group often imparts favorable properties, and the ability to diversify the amine substituent allows for the fine-tuning of potency and selectivity against specific kinase targets.[1][6]

Development of GPCR Modulators

G protein-coupled receptors (GPCRs) are another critical class of drug targets. The morpholine ring is a well-established pharmacophore in many GPCR modulators. Using this compound as a starting point, Suzuki-Miyaura coupling can be employed to introduce diverse aryl and heteroaryl groups at the 2-position. This allows for the exploration of structure-activity relationships (SAR) at the GPCR target of interest, with the morpholine and nitrile groups providing additional points for interaction or modification.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on safety data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Consult the material safety data sheet (MSDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a strategically designed synthetic building block that provides a powerful platform for the synthesis of complex and medicinally relevant molecules. Its orthogonal functionalities allow for a modular and convergent approach to a wide range of target structures. A thorough understanding of its reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in their synthetic endeavors.

References

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
  • Wright, E. W., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 19379–19393.
  • Google Patents.
  • Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

  • ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic.... [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]

  • National Institutes of Health. Tetrazoles via Multicomponent Reactions. [Link]

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

  • Oriental Journal of Chemistry. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • National Institutes of Health. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • National Institutes of Health. Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

  • ResearchGate. (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

  • National Institutes of Health. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • National Institutes of Health. Allosteric modulation of G protein-coupled receptor signaling. [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Institutes of Health. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

  • National Institutes of Health. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

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  • Organic Syntheses. m-BROMONITROBENZENE. [Link]

  • National Institutes of Health. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery. [Link]

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Introduction: The Convergence of Two Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Morpholinobenzonitrile Derivatives: Synthesis, Bioactivity, and Therapeutic Prospects

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Morpholinobenzonitrile derivatives exemplify this approach, uniting the morpholine ring—a versatile heterocyclic motif known to improve pharmacokinetic properties—with the benzonitrile group, a key player in molecular interactions and a bioisostere for various functional groups.[1][2] The morpholine moiety, with its dual ether and amine functionalities, is a feature of numerous approved drugs, valued for its ability to enhance aqueous solubility and metabolic stability.[2][3][4] Simultaneously, the benzonitrile scaffold is integral to a wide array of therapeutic agents, where the nitrile group often acts as a crucial hydrogen bond acceptor or participates in key interactions with biological targets.[1]

The resulting fusion of these two moieties has given rise to a class of compounds with a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2][5][6][7][8] This guide offers a comprehensive exploration of morpholinobenzonitrile derivatives, intended for researchers, scientists, and drug development professionals. It delves into the core aspects of their synthesis, elucidates their diverse biological activities with a focus on mechanistic insights and structure-activity relationships (SAR), and provides detailed experimental protocols to facilitate further investigation into this promising area of therapeutic development.

Synthetic Strategies: Building the Morpholinobenzonitrile Core

The construction of the morpholinobenzonitrile framework is primarily achieved through nucleophilic aromatic substitution (SNAr), a robust and efficient method for forming the crucial C-N bond between the morpholine and benzonitrile rings. The choice of starting materials, particularly the leaving group on the benzonitrile ring, significantly influences reaction conditions and yield.

Key Synthetic Workflow

The general pathway involves the direct coupling of a morpholine source with a substituted benzonitrile. The reactivity of the leaving group on the benzonitrile ring is a critical parameter, with fluoro- and chloro-substituents being the most commonly employed.

G cluster_reactants Starting Materials A Morpholine C Nucleophilic Aromatic Substitution (SNAr) A->C B Halogenated Benzonitrile (e.g., 4-Fluorobenzonitrile) B->C D Morpholinobenzonitrile Derivative C->D Core Synthesis E Further Functionalization (e.g., to complex heterocycles) D->E Scaffold Elaboration F Diverse Bioactive Compounds E->F

Caption: General synthetic workflow for morpholinobenzonitrile derivatives.

Experimental Protocol 1: Synthesis of 4-(4-Morpholinyl)benzonitrile

This protocol details a common method for synthesizing the parent 4-morpholinobenzonitrile scaffold via the reaction of morpholine with 4-fluorobenzonitrile, a process noted for its high yield and relatively short reaction time.[9] The fluorine atom serves as an excellent leaving group in SNAr reactions.

Materials:

  • Morpholine (50 g, 0.6 mol)

  • 4-Fluorobenzonitrile (24 g, 0.2 mol)

  • Water

Procedure:

  • Combine morpholine (50 g) and 4-fluorobenzonitrile (24 g) in a suitable reaction vessel.

  • Heat the mixture to 120°C.

  • Maintain the temperature and monitor the reaction until the conversion of 4-fluorobenzonitrile is complete (approximately 5 hours).

  • After completion, allow the reaction mixture to cool slightly and add water (100 ml) to precipitate the product.

  • Filter the resulting precipitate.

  • Wash the filtered solid with water.

  • Dry the product under vacuum at 30°C to yield 4-(4-morpholinyl)benzonitrile (37 g).[9]

Rationale: The use of excess morpholine serves as both a reactant and a solvent, driving the reaction to completion. The reaction proceeds efficiently at elevated temperatures. The product's low solubility in water allows for a simple and effective purification by precipitation and filtration. An alternative procedure using 4-chlorobenzonitrile is also viable but requires a longer reaction time (approximately 12 hours) to achieve complete conversion.[9]

Biological Activities and Therapeutic Applications

The unique combination of the morpholine and benzonitrile moieties endows these derivatives with the ability to interact with a wide range of biological targets, leading to diverse therapeutic applications.[1]

Anticancer Activity

Morpholinobenzonitrile derivatives have emerged as potent anticancer agents, primarily by inhibiting key enzymes and pathways that are dysregulated in cancer.[1]

1. PI3K/mTOR Pathway Inhibition: A prominent mechanism is the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in a signaling pathway that controls cell growth, proliferation, and survival.[10] Certain morpholinopyrimidine-5-carbonitrile derivatives have been specifically designed and synthesized as dual PI3K/mTOR inhibitors.[10]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Morpholinobenzonitrile Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

2. Tubulin Polymerization Inhibition: The benzonitrile moiety is also found in compounds that disrupt microtubule dynamics, which are essential for cell division.[1][11] By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[1][11]

Compound Type Target(s) Cancer Cell Lines Activity (IC₅₀/GI₅₀) Reference
Morpholinopyrimidine-5-carbonitrilePI3K/mTORNCI-60 PanelVaries by derivative[10]
2-PhenylacrylonitrileTubulinHCT116, BEL-7402Nanomolar range[1]
Thieno[3,2-d]pyrimidineCytotoxicH460, HT-29, MDA-MB-2311.7- to 66.5-fold more active than GDC-0941[3]
Benzotriazole-acrylonitrileTubulinHeLaIC₅₀ = 3.2 µM[11]
Antimicrobial and Enzyme Inhibitory Activities

The structural versatility of morpholinobenzonitriles also translates to potent antimicrobial and enzyme-inhibiting properties.

1. Antimicrobial Effects: Novel derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] For instance, certain morpholine derivatives containing an azole nucleus show activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[12] The proposed mechanism for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes.[1]

2. Enzyme Inhibition:

  • DPP-4 Inhibition: Quinazolinone-based benzonitrile derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[13]

  • Urease Inhibition: Morpholine derivatives have also been identified as potent urease inhibitors, an important target for treating infections caused by urease-producing bacteria like Helicobacter pylori.[12]

Compound Class Target Enzyme Activity (IC₅₀) Therapeutic Area Reference
Quinazolinone-benzonitrileDPP-41.46 to 6.78 µMAntidiabetic[13]
Morpholine-thiazoleUrease2.37 ± 0.19 µMAnti-infective[12]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds. For morpholinobenzonitrile derivatives, SAR studies have revealed several key insights.[2][4]

  • The Nitrile Group: The 3-carbonitrile group on a pyrrole scaffold has been shown to be important for the inhibitory potency against metallo-β-lactamases, highlighting the critical role of this functional group in molecular recognition.[14]

  • Substitutions on the Core: In the morpholinopyrimidine-5-carbonitrile series, the introduction of various heterocyclic systems and Schiff bases at position 2 of the pyrimidine ring significantly modulated anticancer activity, with the Schiff base analogs being the most active.[10]

  • The Morpholine Ring: The morpholine moiety is often critical for maintaining potency and improving physicochemical properties. Its ability to form hydrogen bonds and its conformational flexibility allow it to fit into various binding pockets.[2]

  • Linking Scaffolds: The nature of the heterocyclic system connecting the morpholine and benzonitrile moieties is a key determinant of activity and selectivity. Scaffolds like pyrimidine, quinazolinone, and thienopyrimidine have all been successfully employed to create potent inhibitors for different targets.[3][10][13]

G cluster_sar Structure-Activity Relationship (SAR) Insights Core General Scaffold: Morpholine-Linker-Benzonitrile SAR_Morpholine Morpholine Moiety - Enhances solubility - Improves PK profile - Key interactions SAR_Morpholine->Core SAR_Linker Linker/Scaffold (e.g., Pyrimidine) - Determines target selectivity - Orients key groups SAR_Linker->Core SAR_Benzonitrile Benzonitrile Moiety - H-bond acceptor - Crucial for binding - Bioisosteric replacement SAR_Benzonitrile->Core SAR_Subst Substituents (R) - Modulate potency - Fine-tune electronics - Affect selectivity SAR_Subst->Core

Caption: Key pharmacophoric elements in morpholinobenzonitrile derivatives.

Conclusion and Future Perspectives

Morpholinobenzonitrile derivatives represent a highly versatile and promising class of molecules in medicinal chemistry. The successful integration of the morpholine and benzonitrile pharmacophores onto various heterocyclic scaffolds has yielded compounds with potent and diverse biological activities, particularly in oncology and infectious diseases. The synthetic accessibility of these compounds, primarily through robust SNAr chemistry, allows for extensive structural diversification and optimization.

Future research in this field will likely focus on several key areas:

  • Enhancing Target Specificity: While dual-target inhibitors like the PI3K/mTOR compounds are valuable, future work may aim to design derivatives with higher selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects.

  • Improving Pharmacokinetics: Despite the inherent advantages of the morpholine ring, further optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their clinical translation.[2]

  • Exploring New Therapeutic Arenas: The broad bioactivity profile suggests that the potential of morpholinobenzonitriles is not yet fully tapped. Screening these compounds against other disease targets, such as those involved in neurodegenerative and inflammatory disorders, could reveal novel applications.[2][7]

The continued exploration of the chemical space around the morpholinobenzonitrile core, guided by mechanistic studies and robust SAR, holds significant promise for the development of the next generation of therapeutic agents.

References

  • New Process for the Synthesis of Morpholinylbenzenes. (n.d.). Google Patents.
  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved from [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2025). Brieflands. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Bioorganic Chemistry, 115, 105234. Retrieved from [Link]

  • Yurttaş, L., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-956. Retrieved from [Link]

  • Singh, R. K., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Retrieved from [Link]

  • Somashekhar, M., et al. (2016). morpholine antimicrobial activity. ResearchGate. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Yarasani, P., et al. (2021). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica, 13(2), 1-7. Retrieved from [Link]

  • Fung, H. Y. J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. Retrieved from [Link]

  • Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(17), 5300-5308. Retrieved from [Link]

  • Benci, K., et al. (2021). A comprehensive assessment of a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives as microtubule targeting agents (MTAs). European Journal of Medicinal Chemistry, 222, 113575. Retrieved from [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). SpringerLink. Retrieved from [Link]

  • Gruszecki, W. I., & Gagoś, M. (2004). Amphotericin B and its new derivatives - mode of action. Current Drug Targets, 5(5), 451-460. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 2-aryl-6-morpholinobenzonitrile scaffold is of significant interest to researchers in medicinal chemistry and drug development. The morpholine moiety is a ubiquitous pharmacophore known to improve the physicochemical properties and metabolic stability of drug candidates, while the biaryl structure is central to countless therapeutic agents.[1][2] The title compound, 2-Bromo-6-morpholinobenzonitrile, serves as a critical building block for accessing libraries of these valuable molecules.

The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the key C(sp²)–C(sp²) bond in these targets, celebrated for its high functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[3][4] However, the unique structure of this compound presents distinct challenges that require a carefully optimized and mechanistically informed protocol for success. This guide provides a comprehensive overview, field-proven insights, and a detailed experimental protocol for the efficient Suzuki coupling of this substrate.

Mechanistic Considerations & Strategic Approach

The successful coupling of this compound is not trivial and is governed by a confluence of steric and electronic factors. A robust protocol must be designed to overcome these specific challenges.

  • Steric Hindrance: The morpholine group at the C2 (ortho) position presents significant steric bulk around the palladium catalytic center. This bulk can impede the crucial oxidative addition step, where the palladium(0) complex inserts into the carbon-bromine bond, and the subsequent reductive elimination step to form the product.[5] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is more accessible to the hindered aryl bromide.[6][7]

  • Electronic Profile: The substrate features a classic "push-pull" system. The morpholine group is electron-donating through the nitrogen lone pair, which increases electron density on the aromatic ring and can slow the rate of oxidative addition.[8] Conversely, the nitrile (cyano) group at the C6 position is strongly electron-withdrawing, which helps to activate the C-Br bond towards oxidative addition. This balanced, yet complex, electronic nature necessitates a versatile catalyst that is effective for both electron-rich and electron-deficient systems.

  • Potential Catalyst Inhibition: The nitrogen atom of the morpholine ring can act as a Lewis base and coordinate to the palladium center. This non-productive binding can sequester the active catalyst, leading to low conversion or reaction failure.[6] The use of highly donating, sterically encapsulating ligands mitigates this by forming a more stable palladium-ligand complex, discouraging substrate inhibition.

Based on these considerations, the recommended strategy employs a modern palladium pre-catalyst system featuring a Buchwald-type biarylmonophosphine ligand , such as SPhos. These ligands have demonstrated exceptional activity and stability in couplings of sterically demanding and heteroatom-containing aryl halides.[6][7][9]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10] The choice of each reaction component is critical to ensure the efficient turnover of this cycle.

Suzuki_Coupling_Cycle cluster_reagents Key Reagents pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)-Br(L) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition Ar-Br (Substrate) trans_complex Ar-Pd(II)-Ar'(L) (Diaryl Complex) oa_complex->trans_complex Transmetalation Ar'-B(OR)2 + Base (-Br, -B(OR)2OH) trans_complex->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination re_catalyst Pd(0)L ArBr This compound ArB Arylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Components & Optimization

The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for particularly challenging boronic acid coupling partners.

ComponentRecommended ReagentEquivalents / Mol%Rationale & Key Considerations
Aryl Halide This compound1.0The limiting reagent. Ensure high purity for optimal results.
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5A slight excess is used to drive the reaction to completion. Purity is critical; protodeboronation is a common side reaction with impure reagents.[11]
Palladium Source SPhos Pd G3 Precatalyst1 - 2 mol%An air- and moisture-stable Pd(II) precatalyst that reliably generates the active Pd(0) species. Ideal for reproducibility and handling hindered substrates.[7][8][12]
Base Potassium Phosphate (K₃PO₄)2.0 - 3.0An effective base for activating the boronic acid for transmetalation.[13] Cesium Carbonate (Cs₂CO₃) can be a more potent but expensive alternative.
Solvent System 1,4-Dioxane / H₂O (5:1 ratio)~0.1 M concentrationDioxane effectively solubilizes organic components, while water is crucial for dissolving the base and facilitating the formation of the active boronate species.[12]
Temperature 90 - 100 °C-Provides the necessary thermal energy to overcome the activation barrier for oxidative addition of the sterically hindered substrate.

Detailed Experimental Protocol

This protocol provides a general method for a 1.0 mmol scale reaction. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Caption: General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 5 mL and 1 mL, respectively, for a 0.1 M reaction concentration).[12]

  • Degassing: Seal the vessel with a septum or screw cap and thoroughly degas the mixture. This can be achieved by bubbling argon or nitrogen through the solution for 10-15 minutes or by three cycles of vacuum/inert gas backfill.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C. Stir the reaction vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-6-morpholinobenzonitrile product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Impure Boronic Acid 3. Insufficient Degassing1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst. 2. Recrystallize the boronic acid or use a boronate ester (e.g., pinacol ester). 3. Increase degassing time or use the freeze-pump-thaw method for complete oxygen removal.
Significant Protodeboronation 1. Presence of excess water or protic sources. 2. Reaction temperature too high or time too long. 3. Impure boronic acid reagent.1. Use anhydrous dioxane and ensure the water ratio is correct. 2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor closely. 3. Convert the boronic acid to its corresponding potassium trifluoroborate salt, which is more stable.
Formation of Homocoupled Byproduct (Ar-Ar) 1. Pd(II) species present at the start of the reaction. 2. Oxidative homocoupling of boronic acid.1. Ensure the precatalyst is properly activated to Pd(0) in situ; rigorous degassing is key. 2. Use a slight excess (1.2 equiv) of boronic acid, not a large excess.
Stalled Reaction 1. Catalyst deactivation. 2. Substrate inhibition.1. Add a second portion of the catalyst (0.5-1.0 mol%). 2. Increase ligand-to-palladium ratio (e.g., use Pd(OAc)₂ with 2.2 equivalents of SPhos ligand).[13]

References

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gooßen, L. J., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter.
  • Cernak, T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Anderson, K. W., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Bardey, C., et al. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wang, Y., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. American Chemical Society.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions of sterically hindered aryl chlorides and aryl boronic acids in the presence of water as a co-solvent.
  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal.
  • Saito, B., & Fu, G. C. (2007).
  • Sharma, S., et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
  • Liu, W., et al. (2021). Aminative Suzuki-Miyaura coupling.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • ACS Publications. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
  • Dreher, S. D., et al. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates.
  • Bei, X., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
  • Dent, T. J. (n.d.).
  • Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
  • Singh, R. K., et al. (2020).
  • E3S Web of Conferences. (2024).

Sources

Application Note: High-Efficiency Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a ubiquitous feature in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] The Buchwald-Hartwig amination has emerged as a transformative cross-coupling reaction, offering a powerful and versatile method for the synthesis of these crucial bonds.[4][5] This reaction provides a significant advantage over traditional methods, such as nucleophilic aromatic substitution or reductive amination, due to its broad substrate scope, excellent functional group tolerance, and milder reaction conditions.[1][4] This application note provides a detailed protocol and mechanistic insights for the Buchwald-Hartwig amination of 2-Bromo-6-morpholinobenzonitrile, a substrate of interest in the development of novel therapeutics.

Scientific Principles: Unveiling the Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed process that couples an amine with an aryl halide or pseudohalide.[6][7] The reaction proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active palladium(0) catalyst.[1][4][6][8] The efficiency and success of this cycle are highly dependent on the judicious choice of the palladium precursor, a sterically hindered and electron-rich phosphine ligand, a suitable base, and an appropriate solvent.[2][8]

The Catalytic Heart of the Reaction

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(Br)L Pd(0)L->Oxidative_Addition Oxidative Addition (Ar-Br) Amine_Coordination [Ar-Pd(II)(L)(H-NR2)]+Br- Oxidative_Addition->Amine_Coordination Amine Coordination (R2NH) Deprotonation Ar-Pd(II)(NR2)L Amine_Coordination->Deprotonation Deprotonation (Base) Reductive_Elimination Ar-NR2 Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration

Sources

The Strategic Synthesis of Novel Heterocyles from 2-Bromo-6-morpholinobenzonitrile: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with unique pharmacological profiles is relentless. The strategic functionalization of privileged starting materials is a cornerstone of this endeavor. Among such versatile building blocks, 2-Bromo-6-morpholinobenzonitrile emerges as a substrate of significant potential, offering multiple reaction handles for the construction of diverse heterocyclic systems. This guide provides an in-depth exploration of synthetic pathways emanating from this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the synthesis of quinazolines, phenanthridines, and other valuable heterocyclic motifs.

Introduction: The Synthetic Potential of this compound

This compound is a trifunctional aromatic compound featuring a bromine atom, a nitrile group, and a morpholino moiety. This unique arrangement of functional groups on a benzene ring offers a rich platform for a variety of chemical transformations. The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The nitrile group, a versatile functional group, can participate in cyclization reactions to form nitrogen-containing heterocycles. The morpholino group, a common motif in bioactive molecules, not only imparts desirable physicochemical properties but also influences the electronic nature of the aromatic ring, impacting its reactivity.

This guide will focus on two primary avenues of synthetic exploration:

  • Functionalization via Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the bromo substituent for Suzuki-Miyaura and Buchwald-Hartwig amination reactions to introduce diverse aryl, heteroaryl, and amino functionalities.

  • Construction of Fused Heterocyclic Systems: Utilizing the interplay between the nitrile group and adjacent functionalities, introduced via cross-coupling or other transformations, to forge quinazoline and phenanthridine ring systems.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in contemporary organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1] For this compound, these reactions provide a direct route to a vast array of derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[2] The reaction of this compound with various boronic acids or their esters can introduce a wide range of aryl and heteroaryl substituents at the 2-position.

Causality of Experimental Choices:

  • Catalyst and Ligand Selection: The morpholino group is an electron-donating group, which can increase the electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step in the catalytic cycle. To overcome this, a palladium catalyst system with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, is often preferred.[3] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition.

  • Base and Solvent System: The choice of base is crucial for the transmetalation step.[4] A moderately strong base like potassium carbonate or cesium carbonate is typically effective. The solvent system often consists of a mixture of an organic solvent like 1,4-dioxane or toluene and water to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-6-morpholinobenzonitrile85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-morpholinobenzonitrile80-90
33-Pyridylboronic acid2-(3-Pyridyl)-6-morpholinobenzonitrile75-85

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key components of many biologically active molecules.[5] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the benzonitrile core.

Causality of Experimental Choices:

  • Ligand Selection: Similar to the Suzuki-Miyaura coupling, the electron-rich nature of the substrate necessitates the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos are highly effective for the amination of electron-rich aryl bromides.[6][7] The choice of ligand can also depend on the nature of the amine coupling partner.

  • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[8]

  • Ammonia Surrogates: For the synthesis of primary anilines, direct use of ammonia can be challenging. Ammonia surrogates like benzophenone imine or the use of ammonium salts can be effective alternatives.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the amine and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductYield (%)
1AnilineN-Phenyl-2-amino-6-morpholinobenzonitrile80-90
2Piperidine2-(Piperidin-1-yl)-6-morpholinobenzonitrile85-95
3Benzophenone imine2-Amino-6-morpholinobenzonitrile (after hydrolysis)70-80

Yields are representative and may vary depending on the specific amine and reaction conditions.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Amine NaOtBu Catalyst_System Pd2(dba)3 XPhos Reactants->Catalyst_System Solvent Anhydrous Toluene Catalyst_System->Solvent Heating Heat to 100-110 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product Arylamine Product Purification->Final_Product

Caption: General workflow for Buchwald-Hartwig amination.

PART 2: Synthesis of Fused Heterocyclic Systems

The strategic placement of the nitrile group ortho to the site of functionalization opens up opportunities for subsequent intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic systems.

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[10] A common strategy for their synthesis involves the reaction of a 2-aminobenzonitrile derivative with a suitable one-carbon synthon.[11]

Synthetic Strategy:

The synthesis of quinazoline derivatives from this compound can be envisioned as a two-step process:

  • Buchwald-Hartwig Amination: Introduction of a primary amino group at the 2-position to yield 2-amino-6-morpholinobenzonitrile.

  • Cyclization: Reaction of the resulting 2-aminobenzonitrile with an appropriate electrophile, such as an aldehyde or orthoformate, to construct the quinazoline ring.

Experimental Protocol: Synthesis of 2-Substituted 4-Morpholinoquinazolines

Step 1: Synthesis of 2-Amino-6-morpholinobenzonitrile

  • Follow the general protocol for Buchwald-Hartwig amination using an ammonia surrogate (e.g., benzophenone imine followed by acidic hydrolysis).

Step 2: Cyclization to form the Quinazoline Ring

Materials:

  • 2-Amino-6-morpholinobenzonitrile (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-Amino-6-morpholinobenzonitrile, the aldehyde, and p-TsOH in toluene.

  • Heat the mixture to reflux and monitor the removal of water.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired quinazoline derivative.

Visualization: Quinazoline Synthesis Pathway

Quinazoline_Synthesis Start This compound Intermediate 2-Amino-6-morpholinobenzonitrile Start->Intermediate Buchwald-Hartwig Amination Product 2-R-4-Morpholinoquinazoline Intermediate->Product R-CHO, p-TsOH Toluene, Reflux

Caption: Two-step synthesis of quinazolines.

Synthesis of Phenanthridinone and Phenanthridine Scaffolds

Phenanthridinones and phenanthridines are another important class of heterocyclic compounds with diverse biological activities.[12] Their synthesis can be achieved through palladium-catalyzed intramolecular C-H activation/arylation reactions.[13][14]

Synthetic Strategy:

A plausible route to phenanthridinone derivatives involves the following sequence:

  • Suzuki-Miyaura Coupling: Introduction of an ortho-substituted aryl group (e.g., 2-carboxyphenylboronic acid) at the 2-position.

  • Amide Formation: Conversion of the carboxylic acid to an amide.

  • Intramolecular Cyclization: Palladium-catalyzed intramolecular C-H arylation to form the phenanthridinone core.[15]

Alternatively, a more direct route to phenanthridines can be envisioned through a palladium-catalyzed domino reaction.[16]

Experimental Protocol: Synthesis of Morpholino-Substituted Phenanthridinones

Step 1: Suzuki-Miyaura Coupling with 2-Formylphenylboronic Acid

  • Follow the general Suzuki-Miyaura protocol using 2-formylphenylboronic acid to obtain 2-(2-formylphenyl)-6-morpholinobenzonitrile.

Step 2: Oxidation and Amidation

  • Oxidize the aldehyde to a carboxylic acid using a standard oxidizing agent (e.g., KMnO₄ or Jones reagent).

  • Convert the resulting carboxylic acid to an amide by reaction with an amine in the presence of a coupling agent (e.g., HATU, HOBt).

Step 3: Palladium-Catalyzed Intramolecular C-H Arylation

Materials:

  • N-Aryl-2-(2-bromophenyl)-6-morpholinobenzamide (1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous DMA (10 mL)

Procedure:

  • To a Schlenk tube, add the N-aryl-2-(2-bromophenyl)-6-morpholinobenzamide, Pd(OAc)₂, P(o-tol)₃, and Cs₂CO₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMA and heat the mixture to 120-140 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool, dilute with ethyl acetate, and wash with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Visualization: Phenanthridinone Synthesis Logic

Phenanthridinone_Logic Start This compound Suzuki Suzuki-Miyaura Coupling (with 2-formylphenylboronic acid) Start->Suzuki Oxidation Aldehyde Oxidation Suzuki->Oxidation Amidation Amide Formation Oxidation->Amidation Cyclization Pd-catalyzed Intramolecular C-H Arylation Amidation->Cyclization Product Morpholino-Phenanthridinone Cyclization->Product

Caption: Multi-step pathway to phenanthridinones.

Conclusion and Future Perspectives

This compound stands as a highly valuable and versatile starting material for the synthesis of a diverse range of novel heterocycles. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling and intramolecular cyclization reactions, provides a powerful platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to explore the full synthetic potential of this promising scaffold. Future work in this area could involve the exploration of other transition-metal-catalyzed reactions, such as carbonylation and cyanation, as well as the development of one-pot multi-component reactions to further streamline the synthesis of these important heterocyclic systems.

References

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  • ResearchGate. (n.d.). Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides. Retrieved from [Link]

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  • American Chemical Society. (2026). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society.
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  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of 2,3-fused quinazolinones.
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  • ResearchGate. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..

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The Strategic Application of 2-Bromo-6-morpholinobenzonitrile in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of the 2,6-Disubstituted Benzonitrile Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities with therapeutic potential is relentless. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to efficiently generate collections of structurally diverse small molecules, thereby increasing the probability of identifying new biological probes and drug leads.[1][2] Central to the success of DOS is the selection of versatile and strategically functionalized building blocks. 2-Bromo-6-morpholinobenzonitrile is one such scaffold, poised for the rapid elaboration of chemical libraries.

This technical guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will dissect its synthetic accessibility and, more critically, its utility as a platform for generating diverse molecular architectures through robust and widely adopted cross-coupling methodologies. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₁BrN₂O[3]
Molecular Weight 267.13 g/mol [3]
Appearance White to off-white solid (predicted)General Observation
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane)Inferred from reactivity

Safety Profile:

This compound and its structural analogs are classified as hazardous substances. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[3]

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes skin and serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This approach is precedented by the synthesis of related morpholinylbenzonitriles from their corresponding halo-benzonitrile precursors. The presence of the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack.

A plausible synthetic route commences from 2,6-dibromobenzonitrile. The differential reactivity of the two bromine atoms, influenced by the electronic and steric environment, allows for a selective monosubstitution with morpholine.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from established procedures for the synthesis of analogous morpholinylbenzonitriles.

Materials:

  • 2,6-Dibromobenzonitrile

  • Morpholine (2.0-3.0 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 2,6-dibromobenzonitrile (1.0 eq) and the chosen solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2.5 eq) and morpholine (2.2 eq) to the stirring solution.

  • Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Diversity-Oriented Synthesis: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound in library synthesis is realized through its participation in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of a wide array of substituents, enabling the exploration of diverse chemical space.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[5][6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of 2-bromobenzonitrile derivatives.[6]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a ligand like SPhos or XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.5 eq).

  • Add the solvent system (e.g., Dioxane/H₂O 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst and ligand (if separate).

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • Purification by column chromatography will afford the desired 2-aryl-6-morpholinobenzonitrile.

Table of Representative Suzuki-Miyaura Reaction Conditions:

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane110High
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O90Moderate-High

Note: Yields are illustrative and based on general reactivity patterns. Experimental verification is required.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines. This reaction allows for the replacement of the bromine atom in this compound with diverse primary and secondary amines, significantly expanding the structural diversity of the resulting library.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aryl bromides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium source, ligand (if applicable), and base.

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add the solvent, this compound, and the amine.

  • Heat the mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • Purification by column chromatography provides the desired 2-amino-6-morpholinobenzonitrile derivative.

Table of Representative Buchwald-Hartwig Amination Conditions:

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield
1AnilinePd₂(dba)₃ (2) / XPhos (4)NaOt-BuToluene110High
2PiperidineG3-SPhos (2)LiHMDSDioxane100High
3BenzylaminePd(OAc)₂ (3) / RuPhos (6)K₃PO₄t-BuOH100Moderate-High

Note: Yields are illustrative and based on general reactivity patterns. Experimental verification is required.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and the overall workflow for the utilization of this compound in library synthesis.

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Library Elaboration 2,6-Dibromobenzonitrile 2,6-Dibromobenzonitrile SNAr S N Ar Reaction 2,6-Dibromobenzonitrile->SNAr Morpholine Morpholine Morpholine->SNAr This compound This compound SNAr->this compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Buchwald_Amination Buchwald-Hartwig Amination This compound->Buchwald_Amination Aryl/Heteroaryl\nBoronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl\nBoronic Acid->Suzuki_Coupling Primary/Secondary\nAmine Primary/Secondary Amine Primary/Secondary\nAmine->Buchwald_Amination Diverse_Library_1 2-Aryl-6-morpholino- benzonitrile Library Suzuki_Coupling->Diverse_Library_1 Diverse_Library_2 2-Amino-6-morpholino- benzonitrile Library Buchwald_Amination->Diverse_Library_2

Caption: Synthetic workflow for library generation.

Conclusion: A Versatile Building Block for Drug Discovery

This compound represents a strategically designed building block with significant potential in diversity-oriented synthesis for medicinal chemistry. Its straightforward synthesis and the presence of a reactive bromine handle allow for the application of robust and versatile palladium-catalyzed cross-coupling reactions. The ability to readily introduce a wide range of aryl, heteroaryl, and amino substituents facilitates the rapid generation of compound libraries with high structural diversity. This, in turn, enhances the probability of discovering novel bioactive molecules. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively integrate this valuable scaffold into their drug discovery pipelines.

References

  • Bhalerao, D. S., et al. (2020). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. [Link]

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  • Johansson, H., et al. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions.
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  • Lee, N. R., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Diversity-Oriented Synthesis as a Tool for Chemical Genetics. Molecules. [Link]

  • Nielsen, S. D., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Qiu, R., et al. (2018). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. [Link]

  • Reddy, N. M., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. [Link]

  • Sengupta, A. K., et al. (1983). Synthesis of some new 2-(phenoxyacetylthio)-3-aryl-6-bromo- or -6,8-dibromoquinazoline-4(3H)-ones as possible AChE inhibitors. Archiv der Pharmazie. [Link]

  • Smith, M. R. III, & Maleczka, R. E. Jr. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]

  • Trabocchi, A., & Lenci, E. (2020). Diversity-Oriented Synthesis as a Tool for Chemical Genetics. Molecules. [Link]

  • Trabocchi, A., & Lenci, E. (2020). Diversity-Oriented Synthesis as a Tool for Chemical Genetics. Molecules. [Link]

  • Vorbrüggen, H. (2008). New Process for the Synthesis of Morpholinylbenzenes.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Zhang, D., et al. (2018). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive. [Link]

  • Zhang, P., et al. (2018). An intramolecular coupling approach to alkyl bioisosteres for the synthesis of multi-substituted bicycloalkyl boronates. Nature Communications. [Link]

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Application Note: 2-Bromo-6-morpholinobenzonitrile as a Privileged Scaffold for the Development of PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a cornerstone of numerous human cancers, driving aberrant cell growth, proliferation, and survival.[1][2] Consequently, the development of small molecule inhibitors targeting key kinases within this cascade is a primary focus of modern oncology drug discovery. This document provides a detailed guide for researchers on the strategic use of 2-Bromo-6-morpholinobenzonitrile , a highly versatile chemical building block, for the synthesis of potent and selective PI3K/mTOR inhibitors. We present an in-depth analysis of the scaffold's strategic design, detailed protocols for synthetic derivatization via Suzuki-Miyaura cross-coupling, and methods for subsequent biological evaluation.

The Strategic Value of the this compound Scaffold

The efficacy of a kinase inhibitor is dictated by its ability to form specific, high-affinity interactions within the ATP-binding pocket of the target enzyme. The this compound scaffold is pre-configured with chemical features that are highly advantageous for targeting the conserved kinase active site, particularly within the PI3K/mTOR family.

  • Morpholine Moiety: The morpholine group is a well-established pharmacophore in PI3K/mTOR inhibitors.[2][3][4] Its oxygen and nitrogen atoms can act as crucial hydrogen bond acceptors, often forming interactions with residues in the "hinge region" of the kinase domain, mimicking the adenine portion of ATP.[2] This interaction is critical for anchoring the inhibitor within the active site. Furthermore, the morpholine group enhances aqueous solubility and generally imparts favorable metabolic stability.

  • Bromo Substituent: The bromine atom at the 2-position is a key synthetic handle. It is strategically placed to allow for diversification via palladium-catalyzed cross-coupling reactions.[5][6] This enables the systematic exploration of the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity by introducing a variety of aryl and heteroaryl groups.

  • Benzonitrile Core: The rigid aromatic core serves as a stable scaffold, properly orienting the key interacting moieties (morpholine and the substituent to be added at the 2-position). The nitrile group can also participate in polar interactions or be used as a synthetic handle for further modifications if desired.

The PI3K/mTOR Signaling Pathway: A Prime Target

The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation.[1][7] In many cancers, this pathway is constitutively active due to mutations in key components. Inhibiting kinases in this pathway, such as PI3K and mTOR, can effectively shut down these pro-survival signals. Dual inhibitors that target both PI3K and mTOR can be particularly effective by blocking the pathway at two critical nodes and preventing feedback activation loops.[2]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Scaffold-Derived PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Simplified PI3K/mTOR signaling cascade. The designed inhibitors target the ATP-binding sites of both PI3K and mTOR, blocking downstream signaling.

Synthetic Strategy: Diversification via Suzuki-Miyaura Coupling

The most direct and versatile method for elaborating the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the benzonitrile core and a wide array of commercially available aryl or heteroaryl boronic acids (or esters), enabling rapid generation of a chemical library for structure-activity relationship (SAR) studies.[6][8]

Suzuki_Workflow Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Aryl Boronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Reagents->Reaction Product 2-Aryl-6-morpholinobenzonitrile (Target Inhibitor) Reaction->Product Purification Workup & Purification Product->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Assay In Vitro Kinase Assay Characterization->Assay

Figure 2: General experimental workflow for the synthesis and evaluation of kinase inhibitors from the this compound scaffold.

Protocol 1: Synthesis of a 2-Aryl-6-morpholinobenzonitrile Derivative

This protocol details a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 282 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 mmol, 41 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with inert gas for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and then brine (15 mL). The washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-6-morpholinobenzonitrile product.[9][10]

Protocol 2: Product Characterization

The identity and purity of the synthesized compound must be confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze to confirm the mass of the desired product and to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The disappearance of the starting material signals and the appearance of new aromatic signals from the coupled aryl group are key diagnostic markers.[9]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against target kinases like PI3Kα and mTOR using a luminescence-based assay.

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • Kinase-specific substrate

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor compound in DMSO, typically starting from 10 mM. Then, dilute further into the kinase assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup: In a microplate, add the recombinant kinase enzyme, the appropriate kinase substrate, and the serially diluted inhibitor.[9][11]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.[11]

  • Data Analysis: Measure the luminescence using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the aryl group at the 2-position allows for the exploration of the structure-activity relationship (SAR). The goal is to identify substituents that enhance potency against the target kinases while potentially conferring selectivity.

Binding_Pocket cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (H-Bonding) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Morpholine Morpholine Morpholine->Hinge H-Bonds Core Benzonitrile Core Core->Hydrophobic π-π Stacking Aryl R-Group (from Suzuki) Aryl->Solvent van der Waals

Figure 3: Conceptual model of an inhibitor derived from the scaffold binding to a kinase active site. The morpholine engages the hinge, while the aryl group introduced via Suzuki coupling explores the solvent-exposed region.

Table 1: Hypothetical SAR Data for a Series of 2-Aryl-6-morpholinobenzonitrile Analogs

Compound IDR-Group (from Suzuki Coupling)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
REF-01 Phenyl85120
REF-02 4-Fluorophenyl4265
REF-03 4-Methoxyphenyl98150
REF-04 Pyridin-3-yl1525
REF-05 Pyrimidin-5-yl812

This data is illustrative and intended to demonstrate how SAR is established. Actual results will vary.

The hypothetical data suggests that introducing electron-withdrawing groups (e.g., fluorine) or heteroatoms capable of hydrogen bonding (e.g., pyridine, pyrimidine) on the R-group can significantly enhance potency against both PI3Kα and mTOR.

Conclusion

This compound represents a high-value, strategically designed starting material for the efficient development of kinase inhibitors targeting the PI3K/mTOR pathway. Its constituent parts are optimized for key interactions within the kinase ATP-binding site and for facile synthetic diversification. The protocols outlined in this document provide a robust framework for researchers to synthesize, characterize, and evaluate novel inhibitor candidates, accelerating the discovery of next-generation targeted cancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. 8

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. 9

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors. 12

  • BenchChem. (2025). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide. 5

  • BenchChem. (2025). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis. 6

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. 10

  • Wikipedia. (n.d.). mTOR inhibitors.

  • Oleksak, P., et al. (n.d.). Classification of the second generation mTOR inhibitors according to binding mode. ResearchGate.

  • Akcakanat, A., et al. (n.d.). Targeting mTOR: up-to-date mTOR inhibitors. ACG Publications.

  • ResearchGate. (n.d.). Approved FDA PI3K inhibitors and PI3K/mTOR dual inhibitors in phase III clinical trials.

  • Lin, C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design.

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Application of 2-Bromo-6-morpholinobenzonitrile in Materials Science: An Overview of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are of paramount importance. Substituted benzonitriles, a class of aromatic compounds featuring a cyano group, have emerged as versatile building blocks for the creation of advanced materials. Among these, "2-Bromo-6-morpholinobenzonitrile" presents a unique combination of functional groups—a bromine atom, a morpholino group, and a nitrile moiety—that make it a promising, albeit currently under-explored, candidate for various applications. This document aims to provide a comprehensive overview of the potential applications of this compound in materials science, drawing parallels from structurally similar molecules and providing hypothetical, yet scientifically grounded, protocols for its utilization.

While direct, extensive research on "this compound" in materials science is not yet widely published, its constituent functional groups suggest its utility as a key intermediate in the synthesis of functional dyes, organic semiconductors, and polymers. The bromine atom serves as a reactive handle for cross-coupling reactions, the morpholino group can influence solubility and solid-state packing, and the nitrile group is a well-known electron-withdrawing group that can tune the electronic properties of a molecule.

Core Molecular Attributes and Synthetic Accessibility

The key to understanding the potential of "this compound" lies in its molecular structure.

FeatureSignificance in Materials Science
Bromine Atom Provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of larger, conjugated systems.
Morpholino Group A bulky, electron-donating group that can enhance solubility in organic solvents, influence molecular packing in the solid state, and modulate the highest occupied molecular orbital (HOMO) energy level.
Benzonitrile Core The aromatic ring provides a rigid scaffold, while the electron-withdrawing nitrile group can lower the lowest unoccupied molecular orbital (LUMO) energy level, impacting the material's electron affinity and optical properties.

Synthesis: The synthesis of "this compound" can be envisioned through a nucleophilic aromatic substitution reaction on a di-halogenated benzonitrile precursor, such as 2,6-dibromobenzonitrile, with morpholine. Alternatively, a Sandmeyer-type reaction on an appropriately substituted aniline could also be a viable route.[1]

Potential Applications in Materials Science

Based on the applications of analogous halogenated and morpholino-substituted aromatic compounds, we can extrapolate several promising areas of research for "this compound".

Organic Light-Emitting Diodes (OLEDs)

The electron-withdrawing nature of the nitrile group combined with the potential for extended conjugation through reactions at the bromine site makes this molecule a candidate for designing materials for OLEDs.

Hypothetical Application: As a building block for thermally activated delayed fluorescence (TADF) emitters. The morpholino group can act as a donor unit, and by coupling a suitable acceptor moiety at the bromine position, a donor-acceptor structure with a small singlet-triplet energy gap (ΔEST) could be achieved.

Experimental Workflow for Synthesis of a TADF Emitter

A This compound C Pd(PPh3)4, K2CO3 Toluene/H2O, 90 °C A->C B Acceptor-Boronic Ester (e.g., dibenzothiophene-S,S-dioxide boronic acid pinacol ester) B->C D Donor-Acceptor TADF Emitter C->D Suzuki Coupling E Purification (Column Chromatography, Sublimation) D->E F Characterization (NMR, Mass Spec, Photophysical Measurements) E->F

Caption: Synthetic workflow for a hypothetical TADF emitter.

Organic Field-Effect Transistors (OFETs)

The ability to form extended π-conjugated systems and the influence of the morpholino group on molecular packing are critical for charge transport in OFETs.

Hypothetical Application: Synthesis of p-type or n-type organic semiconductors. By polymerizing "this compound" with other aromatic monomers via cross-coupling reactions, conjugated polymers with varying electronic properties can be obtained. The morpholino group could aid in achieving the necessary intermolecular interactions for efficient charge hopping.

Protocol for Polymer Synthesis via Suzuki Polycondensation

Objective: To synthesize a conjugated polymer for OFET applications.

Materials:

  • This compound

  • Aromatic diboronic acid or ester (e.g., Thiophene-2,5-diboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Anhydrous solvents (e.g., Toluene, DMF)

Procedure:

  • Monomer Preparation: Ensure both "this compound" and the diboronic acid monomer are pure and dry.

  • Reaction Setup: In a nitrogen-purged Schlenk flask, dissolve the monomers in a 2:1 mixture of toluene and DMF.

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%) and the aqueous base to the reaction mixture.

  • Polymerization: Heat the mixture to 90-100 °C with vigorous stirring for 24-48 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.

  • Characterization: Analyze the polymer's molecular weight (GPC), thermal stability (TGA), and electrochemical properties (Cyclic Voltammetry).

Functional Dyes and Pigments

The benzonitrile core is a known chromophore, and its properties can be tuned by the substituents. The morpholino group, being an auxochrome, can shift the absorption and emission spectra.

Hypothetical Application: As an intermediate for solvatochromic dyes. The intramolecular charge transfer (ICT) character from the morpholino donor to the nitrile acceptor can be sensitive to the polarity of the solvent, leading to changes in color. Further functionalization at the bromine position can enhance this effect.[2]

Conclusion and Future Outlook

"this compound" stands as a promising but largely untapped resource for the materials science community. Its trifunctional nature offers a modular approach to designing complex organic materials with tailored properties. While this document has outlined potential applications based on sound chemical principles and analogies to similar compounds, further experimental validation is crucial. Future research should focus on the systematic exploration of its reactivity in various cross-coupling reactions and the characterization of the resulting materials' photophysical and electronic properties. Such investigations will undoubtedly unlock the full potential of this versatile chemical building block.

References

  • MySkinRecipes. 2-Bromo-6-chlorobenzonitrile. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Nitrile Group in 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitrile Moiety in Drug Discovery

The nitrile group, once relegated to the role of a mere intermediate, has ascended to a position of strategic importance in modern medicinal chemistry. Its unique electronic properties, linear geometry, and metabolic stability make it a highly valuable functional group in drug design.[1][2] The nitrile can act as a bioisostere for carbonyl groups or halogens, modulate physicochemical properties to enhance bioavailability, and form critical hydrogen bonds or other interactions within protein binding pockets.[1][3] Furthermore, its ability to be transformed into a variety of other functional groups, such as primary amines, carboxylic acids, and tetrazoles, provides a powerful platform for late-stage diversification of drug candidates.[3][4]

This guide provides a detailed exploration of key protocols for the chemical modification of the nitrile group within the 2-Bromo-6-morpholinobenzonitrile scaffold. This particular molecule serves as a representative example of a complex, multi-functionalized aromatic system, presenting both opportunities and challenges in its chemical manipulation. The presence of an ortho-bromo substituent and a bulky morpholino group necessitates careful consideration of steric hindrance and electronic effects when selecting and optimizing reaction conditions. The protocols outlined herein are designed to be robust and adaptable, providing researchers in drug development with a practical toolkit for unlocking the synthetic potential of this and related nitrile-containing compounds.

I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that provides access to primary amides and carboxylic acids, both of which are prevalent functionalities in pharmaceuticals. The choice between acidic or basic conditions can often be tuned to favor one product over the other, although complete hydrolysis to the carboxylic acid is common.[5][6]

A. Acid-Catalyzed Hydrolysis to 2-Bromo-6-morpholinobenzamide and 2-Bromo-6-morpholinobenzoic Acid

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[6] The initially formed imidic acid tautomerizes to the more stable amide.[5] Under forcing conditions, the amide can undergo further hydrolysis to the corresponding carboxylic acid.

Causality Behind Experimental Choices:

  • Strong Acid: A strong acid like sulfuric acid or hydrochloric acid is required to sufficiently protonate the weakly basic nitrile nitrogen.

  • Aqueous Conditions: Water serves as the nucleophile for the hydrolysis.

  • Heat: The reaction typically requires elevated temperatures to overcome the activation energy for both the initial hydrolysis to the amide and the subsequent hydrolysis to the carboxylic acid.

Protocol 1: Acid-Catalyzed Hydrolysis

Reagent/ParameterConditionPurpose
Starting MaterialThis compoundSubstrate
ReagentConcentrated H₂SO₄ or HClCatalyst
SolventWater, Dioxane, or Acetic AcidTo dissolve reactants
Temperature80-100 °C (reflux)To drive the reaction
Reaction Time12-48 hoursTo ensure complete conversion

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or acetic acid), add concentrated sulfuric acid (2.0-5.0 eq) and water.

  • Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to neutral or slightly basic with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The primary product is expected to be 2-Bromo-6-morpholinobenzoic acid, though the reaction can be stopped at the amide stage with careful monitoring and milder conditions.

dot

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Strategic Importance of 2-Bromo-6-morpholinobenzonitrile

This compound is a highly valuable and versatile building block in modern synthetic chemistry, particularly within drug discovery and materials science programs. Its unique trifunctional architecture—comprising a reactive aryl bromide for cross-coupling, a sterically influential and electron-donating morpholine moiety, and an electron-withdrawing nitrile group—offers a powerful platform for generating complex molecular diversity. The morpholine heterocycle is a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties or engage in critical hydrogen bonding interactions.[1][2]

Palladium-catalyzed cross-coupling reactions represent the most efficient and widely adopted strategy for the functionalization of this scaffold.[3] These transformations, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and modular access to a vast array of C-C and C-N linked derivatives under mild and functional-group-tolerant conditions.[4][5][6]

This guide provides an in-depth analysis and field-proven protocols for the three primary classes of palladium-catalyzed cross-coupling reactions involving this compound. The methodologies are designed to serve as a robust starting point for researchers, with a core focus on explaining the causal relationships between substrate structure, reagent selection, and reaction outcomes.

II. Guiding Principles: Navigating the Substrate's Reactivity

The successful cross-coupling of this compound requires careful consideration of its distinct electronic and steric profile.

  • Steric Hindrance: The ortho-morpholino group presents significant steric bulk around the C-Br bond. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[7][8] These ligands promote the formation of monoligated, 14-electron palladium(0) species, which are crucial for efficient oxidative addition to the sterically encumbered aryl bromide.[4]

  • Electronic Effects: The substrate features a delicate electronic balance. The morpholine nitrogen is a strong σ-donor, increasing electron density on the aromatic ring and potentially slowing the initial oxidative addition step. Conversely, the cyano group is a potent electron-withdrawing group, which can facilitate oxidative addition but may also influence subsequent steps like transmetalation.[9] The choice of base and solvent must be optimized to manage these competing effects.

  • Catalyst Inhibition: The pyridine-like nitrogen of the morpholine ring can, in some cases, coordinate to the palladium center and act as a catalyst inhibitor. The use of bulky ligands helps mitigate this by sterically disfavoring such unproductive binding.

III. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[10] It is celebrated for its mild conditions, operational simplicity, and the environmental benignity of its boron-based byproducts.[11]

A. Reaction Principle & Catalytic Cycle

The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronate complex, which is formed by the activation of a boronic acid with a base. The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L₂(R') Transmetalation->PdII_Biaryl RedElim Reductive Elimination Product Ar-R' PdII_Biaryl->Product RedElim->Pd0 Boronate R'-B(OR)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) BoronicAcid R'-B(OH)₂ BoronicAcid->Boronate + OH⁻ ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Recommended Protocol: Suzuki-Miyaura Coupling
ComponentRoleRecommended Reagents & Conditions
Aryl Halide SubstrateThis compound (1.0 equiv)
Boronic Acid Coupling PartnerAryl- or Heteroarylboronic Acid (1.2–1.5 equiv)
Palladium Precatalyst Catalyst SourcePd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand Catalyst Stabilizer/ActivatorSPhos or XPhos (2-5 mol%)
Base Boronic Acid ActivatorK₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)
Solvent Reaction Medium1,4-Dioxane/H₂O (4:1 to 10:1 v/v), Toluene, or 2-MeTHF
Temperature Reaction Rate80–110 °C
Time Reaction Duration4–24 hours

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 267 mg), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the phosphine ligand (e.g., SPhos, 0.025 mmol, 10.3 mg) and add them to the reaction flask. Note: This can be done in a glovebox for air-sensitive reagents.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.

  • Degassing: Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. If not using a Schlenk line, bubble inert gas through the stirred solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-6-morpholinobenzonitrile product.

IV. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[5][12] This reaction is indispensable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[13]

A. Reaction Principle & Catalytic Cycle

Similar to the Suzuki coupling, the cycle begins with oxidative addition of the aryl bromide to Pd(0). The resulting complex then undergoes coordination with the amine, followed by deprotonation by a strong base to form a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired aryl amine product and regenerates the active Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product RedElim->Pd0 Base Base (e.g., NaOtBu) Base->Deprotonation Amine HNR'R'' Amine->AmineCoord ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

B. Recommended Protocol: Buchwald-Hartwig Amination
ComponentRoleRecommended Reagents & Conditions
Aryl Halide SubstrateThis compound (1.0 equiv)
Amine Coupling PartnerPrimary or Secondary Amine (1.1–1.5 equiv)
Palladium Precatalyst Catalyst SourcePd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand Catalyst Stabilizer/ActivatorRuPhos, XPhos, or (±)-BINAP (2-5 mol%)
Base Amine DeprotonationNaOtBu, KOtBu, or LHMDS (1.5–2.5 equiv)
Solvent Reaction MediumToluene, Dioxane, or CPME (anhydrous)
Temperature Reaction Rate80–110 °C
Time Reaction Duration6–24 hours

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the base (e.g., NaOtBu, 1.5 mmol, 144 mg) to an oven-dried Schlenk flask or vial. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and ligand (e.g., RuPhos, 0.025 mmol, 11.7 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 267 mg) and the amine coupling partner (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to the target temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Caution: Quenching strong bases can be exothermic. Dilute with ethyl acetate (20 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the desired 2-amino-6-morpholinobenzonitrile derivative.[14]

V. Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to arylalkynes and conjugated enynes.[6][15] This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[16]

A. Reaction Principle & Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I)-acetylide species. This species is generated in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of a base. Reductive elimination from the palladium complex yields the final product.[15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product CuX Cu(I)Br CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide + Alkyne + Base CuAcetylide->PdII_Aryl CuAcetylide->CuX ArylHalide Ar-Br ArylHalide->Pd0

Sources

Application Note: A Scalable and Robust Synthesis of 2-Bromo-6-morpholinobenzonitrile via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scaled-up synthesis of 2-Bromo-6-morpholinobenzonitrile, a key intermediate for pharmaceutical and materials science research. Moving beyond laboratory-scale procedures, this guide focuses on a robust palladium-catalyzed Buchwald-Hartwig amination pathway, selected for its high efficiency, functional group tolerance, and scalability. We delve into the rationale behind the synthetic strategy, critical process parameters, and safety considerations. The document includes a step-by-step methodology for a 100-gram scale synthesis, detailed work-up and purification procedures, and methods for analytical validation. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and reproducible method for producing significant quantities of the target compound.

Introduction and Strategic Rationale

This compound is a valuable substituted aromatic compound, featuring multiple functional handles that make it an attractive building block for the synthesis of more complex molecules in drug discovery and materials science. The efficient production of this intermediate is crucial for advancing research programs. While several methods can be used to form the key aryl-nitrogen bond, selecting a strategy that is both high-yielding and amenable to scale-up is of paramount importance.

Two primary strategies were considered for the synthesis from 2,6-dibromobenzonitrile:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of a bromide by morpholine. The reaction is facilitated by the electron-withdrawing nitrile group, which activates the aromatic ring for nucleophilic attack.[1][2] However, SNAr reactions on di-halogenated substrates can sometimes require harsh conditions (high temperatures and pressures) and may suffer from poor selectivity or the formation of di-substituted byproducts, complicating purification on a large scale. The mechanism relies on the formation of a stabilized Meisenheimer complex, which is favored when electron-withdrawing groups are positioned ortho or para to the leaving group.[1][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope.[4][5][6] It allows for the formation of C-N bonds under relatively mild conditions and with high selectivity, making it highly suitable for industrial applications.[7][8] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, and subsequent reductive elimination to form the product and regenerate the catalyst.[6][9]

For this guide, the Buchwald-Hartwig amination was selected as the preferred scalable route. Its high reliability, operational simplicity, and the extensive development of highly active catalyst systems provide a clear advantage for producing multi-gram to kilogram quantities of this compound with consistent yield and purity.

Process Chemistry and Hazard Analysis

A thorough understanding of the properties and hazards of all materials is critical for a safe and successful scale-up.

Materials and Reagents
ReagentFormulaMWRoleKey Hazards
2,6-DibromobenzonitrileC₇H₃Br₂N260.92Starting MaterialPotential irritant; handle with care.[10]
MorpholineC₄H₉NO87.12Nucleophile/ReagentFlammable, corrosive, toxic if inhaled or in contact with skin.[11][12][13][14][15]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72Palladium PrecatalystAir-stable Pd(0) source; handle in a fume hood.[5]
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P560.81LigandAir-sensitive; handle under inert atmosphere.
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10BaseCaustic, moisture-sensitive; handle under inert atmosphere.
TolueneC₇H₈92.14SolventFlammable, irritant, neurotoxin. Use in a well-ventilated area.
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Morpholine Handling: Due to its corrosive and toxic nature, morpholine must be handled in a chemical fume hood.[11][12][13] Avoid inhalation of vapors and direct skin contact.[14][15] Have an appropriate spill kit ready.

  • Inert Atmosphere: The Buchwald-Hartwig reaction is sensitive to oxygen. The palladium catalyst, ligand, and base should be handled under an inert atmosphere (Nitrogen or Argon). The reaction vessel must be thoroughly purged before adding reagents.

  • Exothermic Potential: The addition of base can be exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring.

  • Waste Disposal: Dispose of all chemical waste, especially palladium-containing residues, according to institutional and local regulations.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of this compound starting from 100 g of 2,6-dibromobenzonitrile.

Equipment Setup
  • 2 L three-neck round-bottom flask equipped with:

    • Overhead mechanical stirrer

    • Reflux condenser with a nitrogen/argon inlet

    • Thermocouple for internal temperature monitoring

  • Heating mantle with a temperature controller

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Vessel Preparation: Set up the 2 L reaction flask and ensure it is clean and dry. Purge the entire apparatus with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging:

    • To the inerted flask, add 2,6-dibromobenzonitrile (100 g, 383 mmol, 1.0 eq.).

    • Add the ligand, XPhos (4.30 g, 7.66 mmol, 2.0 mol%).

    • Add the palladium precatalyst, Pd₂(dba)₃ (1.77 g, 1.93 mmol, 0.5 mol%).

    • Add sodium tert-butoxide (44.2 g, 460 mmol, 1.2 eq.). Note: The base is highly reactive and hygroscopic; handle it quickly and under a positive pressure of inert gas.

    • Add anhydrous toluene (1 L).

  • Reaction Initiation:

    • Begin vigorous stirring with the overhead stirrer.

    • Add morpholine (36.8 mL, 421 mmol, 1.1 eq.) via syringe.

    • Ensure a gentle flow of nitrogen is maintained throughout the reaction.

  • Heating and Monitoring:

    • Heat the reaction mixture to 100 °C using the heating mantle.

    • Maintain the internal temperature at 100 °C for 4-6 hours .

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or HPLC. (TLC system: 3:1 Hexanes/Ethyl Acetate). The product spot should be significantly more polar than the starting material. The reaction is complete when the starting material is no longer visible.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing water (1 L). Caution: Quenching the excess NaOtBu can be exothermic.

    • Stir the biphasic mixture for 15 minutes.

    • Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine all organic layers.

    • Wash the combined organic layers with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification via Recrystallization:

    • Transfer the crude solid to a 1 L Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol (approx. 300-400 mL) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

    • Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization and Data:

    • Typical Yield: 85-95 g (83-93%).

    • Appearance: Off-white to pale yellow crystalline solid.

    • Purity (HPLC): >98%.

    • Analytical Confirmation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete workflow from reagent setup to the final, purified product.

Caption: Workflow for the Scaled-Up Synthesis of this compound.

References

  • Morpholine - SAFETY DATA SHEET. (2010-08-06). Fisher Scientific.
  • Safety Data Sheet Morpholine Revision 5. (2022-10-01). Redox.
  • Morpholine - SAFETY DATA SHEET. (2025-04-16). Ing. Petr Švec - PENTA s.r.o.
  • Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Morpholine - SAFETY DATA SHEET. (2020-03-16). Thames River Chemical Corp.
  • 2,6-DIBROMOBENZONITRILE SDS, 6575-12-8 Safety D
  • 2,6-Dibromobenzonitrile | CAS 6575-12-8. AMERICAN ELEMENTS®.
  • Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865. (2002).
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nucleophilic arom
  • Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses. (2025). BenchChem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (Date not available).
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018-05-16). Chemistry Stack Exchange.
  • Buchwald–Hartwig amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024-04-03). YouTube.
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017-03-17). Juniper Publishers.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of 2-Bromo-6-morpholinobenzonitrile. We have compiled frequently asked questions and a comprehensive troubleshooting guide based on established chemical principles and field-proven insights to help you navigate the challenges of this specific synthesis, improve your yields, and ensure the integrity of your results.

Synthesis Overview

The preparation of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a fluoride leaving group from 2-bromo-6-fluorobenzonitrile by the secondary amine, morpholine. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the nitrile and bromo groups) ortho and para to the leaving group, which activate the aromatic ring for nucleophilic attack.[1][2]

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this transformation?

A1: The reaction proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[3]

  • Addition: The nitrogen atom of morpholine (the nucleophile) attacks the carbon atom bearing the fluorine atom on the benzonitrile ring. This forms a negatively charged intermediate known as a Meisenheimer complex.[2]

  • Stabilization & Elimination: The negative charge of this intermediate is stabilized by resonance, particularly by the ortho-bromo and para-cyano groups.[1] The aromaticity of the ring is then restored by the elimination of the fluoride ion, which is a good leaving group for SNAr reactions.[4]

Q2: Why is 2-bromo-6-fluorobenzonitrile the preferred starting material over the chloro- or iodo-analogs?

A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic and thus more susceptible to attack.[4][5] This effect outweighs its bond strength, leading to a reactivity trend of F > Cl > Br > I, which is the reverse of that seen in SN2 reactions.[5]

Q3: What role does the base play in this reaction?

A3: A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the morpholine nucleophile, which would render it inactive.[3][6]

Q4: What are the typical yields for this synthesis?

A4: With an optimized protocol, yields for the synthesis of this compound can be expected to be in the range of 70-90%. However, yields can be significantly lower if reaction conditions are not carefully controlled.

Q5: What are the primary safety concerns for this experiment?

A5:

  • Solvents: Aprotic polar solvents like DMSO and DMF are commonly used. These have high boiling points and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Morpholine is corrosive and flammable. 2-bromo-6-fluorobenzonitrile is an irritant. Handle these chemicals with care.

  • Reaction Conditions: The reaction is often heated. Use appropriate heating apparatus (e.g., a heating mantle with a temperature controller) and be mindful of potential pressure buildup if the reaction is performed in a sealed vessel.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material, even after several hours. What are the likely causes and solutions?

A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Possible Cause 1: Insufficient Temperature. The SNAr reaction requires an activation energy to overcome. Room temperature is often insufficient for this transformation.

    • Solution: Gradually increase the reaction temperature. Start at 80 °C and increase in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. High-boiling aprotic polar solvents like DMSO or DMF are well-suited for these higher temperatures.[3]

  • Possible Cause 2: Ineffective Base. The base may be too weak, of poor quality (e.g., hydrated), or sterically hindered.

    • Solution: Ensure you are using an anhydrous, powdered base to maximize surface area and reactivity. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice. If issues persist, consider a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Possible Cause 3: Inappropriate Solvent. The choice of solvent is critical for SNAr reactions.

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the cationic species (like K⁺ from K₂CO₃) but do not strongly solvate the amine nucleophile, leaving it more reactive. Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the nucleophile, reducing its potency.[3]

  • Possible Cause 4: Reagent Stoichiometry. An insufficient amount of morpholine or base will lead to an incomplete reaction.

    • Solution: Use a slight excess of morpholine (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion. Ensure at least 2.0 equivalents of base are used to neutralize the HF byproduct and maintain basic conditions.

Problem 2: Significant Side Product Formation

Q: My TLC/LC-MS analysis shows multiple spots, with one major side product. What is happening?

A: The most likely side product is from a competing reaction or degradation.

  • Possible Cause 1: Hydrolysis of the Nitrile Group. If water is present in the reaction mixture, especially at high temperatures and with a strong base, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to exclude atmospheric moisture.

  • Possible Cause 2: Benzyne Formation. Although less common under typical SNAr conditions, very strong bases (like NaNH₂) under harsh conditions can lead to an elimination-addition mechanism via a benzyne intermediate, which could result in isomeric products.[1]

    • Solution: Avoid overly harsh bases unless necessary. Stick to carbonate bases or tertiary amines which are sufficient for the desired SNAr pathway.

Problem 3: Difficulties During Purification

Q: I'm struggling to isolate a pure product after the reaction work-up. What can I do?

A: Purification challenges often stem from the properties of the product and residual reagents.

  • Possible Cause 1: Residual DMSO/DMF. These high-boiling solvents can be difficult to remove completely.

    • Solution: After the reaction, quench with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers multiple times with water and then with brine to remove the bulk of the high-boiling solvent.

  • Possible Cause 2: Poor Separation in Column Chromatography. The product and starting material may have similar polarities.

    • Solution: Optimize your solvent system for column chromatography. A gradient elution starting from a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity should provide good separation.[7] If tailing is observed on silica gel, it may be due to the basic nature of the morpholine moiety. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.

Recommended Experimental Protocol & Optimization

This protocol provides a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Detailed Protocol
  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-bromo-6-fluorobenzonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous powdered potassium carbonate (K₂CO₃, 2.0 eq) followed by the solvent (e.g., DMSO, approx. 0.2 M concentration).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 90 °C using a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water, then once with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Table 1: Parameter Optimization Guide
ParameterCondition A (Standard)Condition B (Aggressive)Rationale & Comments
Temperature 80-90 °C100-120 °CHigher temperatures can accelerate slow reactions but may increase side product formation. Monitor closely.
Solvent DMSONMP or DMFAll are excellent polar aprotic solvents for SNAr. Choice may depend on boiling point and downstream processing.[3]
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)Cs₂CO₃ is more soluble and a stronger base, which can be beneficial for less reactive substrates.
Morpholine 1.2 eq1.5 - 2.0 eqA larger excess can help drive the reaction to completion but may complicate purification.

References

  • ResearchGate. (2010). Base-dependent selectivity of an SNAr reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Interrupted SNAr-Alkylation Dearomatization. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Semantic Scholar. (2010). Base‐dependent selectivity of an SNAr reaction. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • YouTube. (2020). Ch 23 - SNAr. Available at: [Link]

  • YouTube. (2020). SNAr reaction scope & limitations. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 2-Bromo-6-morpholinobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound. Our approach is rooted in practical, field-proven experience to help you navigate the common challenges encountered during the purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, offering logical steps to diagnose and resolve them.

Observed Problem Potential Cause(s) Recommended Action(s)
Low Recovery After Column Chromatography 1. Compound is highly retained on the silica gel: The chosen eluent system may be too non-polar. 2. Compound streaking on the column: This can be due to overloading the column or poor solubility in the eluent. 3. Decomposition on silica: Some compounds are sensitive to the acidic nature of silica gel.1. Gradually increase the polarity of the eluent system. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. 2. Reduce the amount of crude material loaded onto the column. Ensure the compound is fully dissolved in a minimal amount of the initial eluent before loading. 3. Consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Incomplete Separation of Impurities 1. Inappropriate eluent system: The polarity of the eluent may not be optimal to resolve the compound from its impurities. 2. Column was run too quickly: Insufficient equilibration time between the stationary and mobile phases.1. Perform a thorough thin-layer chromatography (TLC) analysis to identify an eluent system that provides good separation (Rf value of the desired compound around 0.3-0.4). 2. Slow down the flow rate of the eluent to allow for better separation.
Oily Product After Recrystallization 1. Incomplete removal of solvent. 2. Presence of impurities that are oils. 3. The compound itself may have a low melting point. 1. Ensure the crystals are thoroughly dried under vacuum. 2. Attempt a re-purification using a different solvent system or by column chromatography. 3. If the product is indeed an oil at room temperature, purification by chromatography is the preferred method.
No Crystal Formation During Recrystallization 1. The solution is not supersaturated. 2. The chosen solvent is not appropriate. 3. Presence of impurities inhibiting crystallization. 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold. 3. Pre-purify the crude material by column chromatography to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Potential impurities can arise from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials such as 2,6-dibromobenzonitrile or morpholine. Other potential impurities could be isomers or related compounds formed during the synthesis.[1] It is crucial to characterize your crude product by techniques like NMR or LC-MS to identify the impurities present.

Q2: How do I choose the right purification technique for this compound?

A2: The choice between column chromatography and recrystallization depends on the nature and quantity of the impurities.

  • Column chromatography is a versatile technique for separating compounds with different polarities and is particularly useful for removing a wide range of impurities.[2][3]

  • Recrystallization is an effective method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.

A combination of both techniques is often employed for achieving high purity.

Q3: What is a good starting eluent system for column chromatography of this compound?

A3: A good starting point for developing an eluent system is to use a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running a TLC with different solvent mixtures. The goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

Q4: My purified this compound is a pale-yellow solid. Is this normal?

A4: While the expected appearance of a pure compound is often white or colorless, a pale-yellow hue is not uncommon for many organic compounds and may not necessarily indicate the presence of impurities. However, if the color is intense or if analytical data (e.g., NMR) suggests the presence of contaminants, further purification may be necessary.

Q5: How should I store purified this compound?

A5: As a general guideline, store the purified compound in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.[4] For long-term storage, refrigeration may be advisable, but always check the product's certificate of analysis for specific storage recommendations.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Eluent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The optimal eluent system will give an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Once the desired compound starts to elute, continue collecting fractions until it is completely off the column.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow Decision Tree

This diagram illustrates the decision-making process for selecting the appropriate purification technique for this compound.

Purification_Workflow start Crude 2-Bromo-6- morpholinobenzonitrile tlc Perform TLC Analysis start->tlc decision Are impurities well-separated from the product? tlc->decision column Column Chromatography decision->column No recrystallize Recrystallization decision->recrystallize Yes end_pure Pure Product column->end_pure end_repurify Re-evaluate Purification Strategy column->end_repurify If still impure recrystallize->end_pure recrystallize->end_repurify If still impure

Caption: Decision tree for purification.

Troubleshooting Logic for Column Chromatography

This diagram outlines the logical steps for troubleshooting common issues during the column chromatography of this compound.

Troubleshooting_Column_Chromatography start Problem Observed low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation cause_retention High Retention? low_recovery->cause_retention cause_streaking Streaking? low_recovery->cause_streaking cause_eluent Wrong Eluent? poor_separation->cause_eluent cause_flow Flow Rate Too Fast? poor_separation->cause_flow solution_polarity Increase Eluent Polarity cause_retention->solution_polarity Yes solution_load Reduce Sample Load cause_streaking->solution_load Yes solution_eluent Optimize Eluent via TLC cause_eluent->solution_eluent Yes solution_flow Decrease Flow Rate cause_flow->solution_flow Yes

Caption: Troubleshooting column chromatography.

References

  • Clinivex. (n.d.). This compound. Retrieved from [Link]

  • Reddy, G. J., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bromomalononitrile. Retrieved from [Link]

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with High-Purity 2-Bromo-6-chloro-benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-hydroxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chlorobenzonitrile. Retrieved from [Link]

  • MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2017(3), M950. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-6-chlorobenzonitrile. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Mapukata, S. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Bromo-6-morpholinobenzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis. The guidance herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination of 2,6-dibromobenzonitrile, can be prone to several side reactions that impact yield, purity, and scalability. This guide will dissect these challenges, offering logical, evidence-based solutions to streamline your synthetic efforts.

The primary synthetic challenge lies in achieving selective mono-amination of the 2,6-dibromobenzonitrile starting material. The two bromine atoms, activated by the electron-withdrawing nitrile group, are both susceptible to substitution, leading to the formation of the undesired 2,6-dimorpholinobenzonitrile. Furthermore, the reaction conditions required for the C-N bond formation can sometimes lead to other unwanted transformations.

Part 1: Troubleshooting Common Side Reactions

This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter during your experiments.

FAQ 1: Formation of the Di-substituted Impurity

Question: My reaction is producing a significant amount of the di-substituted product, 2,6-dimorpholinobenzonitrile, alongside my desired this compound. How can I improve the selectivity for the mono-aminated product?

Answer: This is the most common side reaction in this synthesis. Achieving high selectivity for the mono-substitution product hinges on carefully controlling the reaction kinetics and stoichiometry. The second substitution is generally slower than the first due to increased steric hindrance and a less electrophilic aromatic ring after the first morpholine addition. However, under forcing conditions, the di-substituted product can become a major impurity.

Troubleshooting Strategies:

  • Stoichiometry is Key:

    • Sub-stoichiometric Morpholine: Use a slight sub-stoichiometric amount of morpholine (e.g., 0.9-0.95 equivalents) relative to 2,6-dibromobenzonitrile. This ensures that the morpholine is the limiting reagent, reducing the likelihood of a second substitution.

    • Slow Addition: Adding the morpholine solution slowly to the reaction mixture can help maintain a low concentration of the nucleophile, further favoring mono-substitution.

  • Reaction Temperature and Time:

    • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. The activation energy for the second substitution is likely higher, so lower temperatures will disproportionately slow down the formation of the di-substituted product.

    • Monitor Closely: Carefully monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS). Stop the reaction as soon as the starting material is consumed to the desired level, before significant amounts of the di-substituted product begin to form.

  • Choice of Synthetic Route:

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction often offers better control over selectivity compared to traditional SNAr. The steric bulk of the phosphine ligand on the palladium catalyst can significantly disfavor the second substitution on the already hindered 2-position. The use of sterically demanding phosphine ancillary ligands has been shown to be beneficial in promoting selective mono-amination.[1]

    • Nucleophilic Aromatic Substitution (SNAr): While often simpler to perform, SNAr reactions can be less selective. The reactivity is highly dependent on the solvent and base used.

Underlying Principles:

The electron-withdrawing nitrile group activates both bromine atoms for nucleophilic attack.[2][3][4][5] After the first substitution, the electron-donating nature of the morpholine nitrogen slightly deactivates the ring towards further nucleophilic attack. More importantly, the steric bulk of the newly introduced morpholine group hinders the approach of a second morpholine molecule to the adjacent carbon atom.[6] By optimizing the reaction conditions to exploit these subtle differences in reactivity, you can maximize the yield of the desired mono-substituted product.

FAQ 2: Incomplete Conversion of Starting Material

Question: I am observing a large amount of unreacted 2,6-dibromobenzonitrile in my final reaction mixture, even after extended reaction times. What could be the cause?

Answer: Incomplete conversion can be a frustrating issue, often stemming from catalyst deactivation, insufficient reaction temperature, or problems with the reagents.

Troubleshooting Strategies:

  • For Buchwald-Hartwig Reactions:

    • Catalyst and Ligand Integrity: Ensure your palladium precursor and phosphine ligand are of high quality and have not been degraded by air or moisture. Use of air- and moisture-stable pre-catalysts can be beneficial.

    • Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands such as XPhos or JohnPhos are often required to promote efficient catalytic turnover.[7]

    • Base Strength: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide are commonly used. Ensure the base is fresh and anhydrous.

  • For SNAr Reactions:

    • Solvent Polarity: A polar aprotic solvent such as DMSO, DMF, or NMP is typically required to facilitate the formation of the Meisenheimer complex intermediate.[4]

    • Base Equivalents: Ensure you are using a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) to neutralize the HBr formed during the reaction and to deprotonate the morpholine if you are starting from its salt.

    • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially for less activated substrates.

  • General Considerations:

    • Reagent Purity: Verify the purity of your 2,6-dibromobenzonitrile and morpholine. Impurities can interfere with the reaction.

    • Inert Atmosphere: For Buchwald-Hartwig reactions, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent oxidation of the palladium catalyst and the phosphine ligand.

FAQ 3: Hydrolysis of the Nitrile Group

Question: My product is contaminated with an impurity that appears to be the corresponding amide or carboxylic acid. How can I prevent this?

Answer: The nitrile group can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.[1][6] This side reaction converts the desired benzonitrile to the corresponding benzamide or, with further hydrolysis, to the benzoic acid.

Troubleshooting Strategies:

  • Control of Water Content:

    • Anhydrous Conditions: Use anhydrous solvents and reagents wherever possible, particularly for Buchwald-Hartwig reactions where strong bases are employed.

    • Aqueous Workup: During the workup, minimize the contact time with strongly acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Reaction Conditions:

    • Avoid Strong Aqueous Bases at High Temperatures: If using a strong base like NaOH or KOH, be aware that these conditions are conducive to nitrile hydrolysis.[8] If possible, opt for non-hydroxide bases.

    • Buffer the pH: During workup, consider using a buffered aqueous solution to wash the organic layer, maintaining a pH that is not excessively high or low.

Mechanism of Nitrile Hydrolysis:

Under basic conditions, a hydroxide ion can attack the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, upon protonation, tautomerizes to the amide. Further hydrolysis of the amide under these conditions will yield the carboxylate salt.

FAQ 4: Hydrodebromination of the Aromatic Ring

Question: I am detecting the presence of 2-morpholinobenzonitrile (lacking the bromine atom) in my product mixture. What is causing this hydrodebromination?

Answer: Hydrodebromination is a potential side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of a bromine atom with a hydrogen atom.

Troubleshooting Strategies:

  • Source of Hydride: The hydride source can be adventitious water, the amine itself, or the solvent.

    • Anhydrous Conditions: As with nitrile hydrolysis, maintaining anhydrous conditions can help to minimize this side reaction.

    • Solvent Choice: Some solvents are more prone to acting as hydride donors than others. Toluene is a common and generally robust solvent for Buchwald-Hartwig reactions.

  • Catalyst System:

    • Ligand Effects: The choice of ligand can influence the propensity for hydrodebromination. Experimenting with different phosphine ligands may help to suppress this side reaction.

    • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of catalyst decomposition and subsequent side reactions like hydrodebromination.

Part 2: Experimental Protocols and Data

This section provides a generalized experimental protocol for the synthesis of this compound via a Buchwald-Hartwig amination, along with a table of common impurities and their characterization data.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2,6-Dibromobenzonitrile

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add 2,6-dibromobenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagents: Add anhydrous toluene, followed by morpholine (0.95 eq).

  • Base Addition: Add sodium tert-butoxide (1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Common Impurities
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Mass Spec (m/z) [M+H]⁺Key ¹H NMR Signals (approx. ppm, CDCl₃)
This compound (Product) C₁₁H₁₁BrN₂O267.12267/2697.4-7.6 (m, 3H), 3.8-4.0 (t, 4H), 3.2-3.4 (t, 4H)
2,6-Dibromobenzonitrile (Starting Material) C₇H₃Br₂N259.92259/261/2637.6-7.8 (m, 3H)
2,6-Dimorpholinobenzonitrile (Di-substituted) C₁₅H₁₉N₃O₂289.332907.2-7.4 (m, 3H), 3.8-4.0 (t, 8H), 3.1-3.3 (t, 8H)
2-Bromo-6-morpholinobenzamide (Hydrolysis) C₁₁H₁₃BrN₂O₂285.14285/287Amide protons (broad singlets), aromatic protons shifted
2-Morpholinobenzonitrile (Hydrodebromination) C₁₁H₁₂N₂O188.23189Aromatic protons in a different pattern, absence of bromine isotope pattern in MS

Part 3: Visualization of Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

Reaction Scheme

Reaction_Scheme cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2,6-Dibromobenzonitrile P This compound SM->P + Morpholine (1st eq.) SP3 Hydrodebromination Product SM->SP3 [H] source SP1 2,6-Dimorpholinobenzonitrile P->SP1 + Morpholine (2nd eq.) SP2 Hydrolysis Products P->SP2 + H₂O (Base/Acid)

Caption: Synthetic pathways for this compound and its major side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Analysis DiSub High Di-substitution? Start->DiSub Incomplete Incomplete Conversion? DiSub->Incomplete No Sol_DiSub ↓ Stoichiometry ↓ Temperature Monitor Time DiSub->Sol_DiSub Yes Hydrolysis Hydrolysis Products? Incomplete->Hydrolysis No Sol_Incomplete Check Catalyst/Ligand ↑ Temperature Check Reagent Purity Incomplete->Sol_Incomplete Yes Debrom Debromination? Hydrolysis->Debrom No Sol_Hydrolysis Anhydrous Conditions Careful Workup Hydrolysis->Sol_Hydrolysis Yes Success Successful Synthesis Debrom->Success No Sol_Debrom Anhydrous Conditions Optimize Ligand Debrom->Sol_Debrom Yes Sol_DiSub->Incomplete Sol_Incomplete->Hydrolysis Sol_Hydrolysis->Debrom Sol_Debrom->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]

  • Base Hydrolysis of Benzonitrile. YouTube. [Link]

  • 2,6-Dimethylbenzonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. [Link]

  • 2-Bromo-6-hydroxybenzonitrile. PubChem. [Link]

  • 2-Bromo-6-chlorobenzonitrile. PubChem. [Link]

Sources

Technical Support Center: Optimization of Cross-Coupling Reactions for 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-Bromo-6-morpholinobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of coupling this unique substrate. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed experimental protocols grounded in established scientific principles.

Introduction: The Unique Challenges of this compound

This compound presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The substrate's architecture, featuring an electron-donating morpholine group and an electron-withdrawing nitrile group positioned ortho to the bromine atom, creates a unique electronic and steric environment. The morpholine group increases the electron density of the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more challenging.[1] Concurrently, the ortho-positioning of both the morpholino and cyano groups introduces significant steric hindrance around the reaction center, potentially impeding the approach of the catalyst and the coupling partner.[2]

This guide will address these challenges by providing targeted advice for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling you to achieve optimal yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My reaction is not proceeding, and I am recovering my starting material. What are the primary factors to investigate?

A1: Failure of the reaction to initiate with this compound is often linked to the challenging oxidative addition step due to the electron-rich nature of the aryl bromide.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: Standard palladium catalysts and ligands may be insufficient. For this sterically hindered and electron-rich substrate, bulky, electron-rich phosphine ligands (often referred to as "Buchwald-type" ligands) or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands are known to promote the oxidative addition to electron-rich and sterically hindered aryl halides.[2][3]

  • Pre-catalyst vs. In-situ Generation: Using a well-defined, air-stable palladium pre-catalyst can provide more consistent and reproducible results compared to generating the active catalyst in-situ from a palladium salt (e.g., Pd(OAc)₂) and a separate ligand.[2]

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst, leading to reaction failure.[2]

  • Reagent Purity: Verify the purity of your this compound, coupling partner, and all other reagents. Impurities can poison the catalyst.

Suzuki-Miyaura Coupling

Q2: I am observing a low yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. How can I improve the conversion?

A2: Low yields in this specific Suzuki-Miyaura coupling can stem from several factors related to the substrate's unique properties.

  • Ligand Selection is Critical: For sterically demanding Suzuki-Miyaura couplings, bulky, electron-rich monophosphine ligands are often essential. Consider screening ligands such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in coupling sterically hindered substrates.[2][3]

  • Base Selection and Strength: The choice of base is crucial for activating the boronic acid in the transmetalation step. For sterically hindered couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases such as sodium carbonate (Na₂CO₃).[2][4]

  • Solvent System: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly used. Often, a mixture with water is employed to aid in dissolving the base. However, for substrates prone to hydrodehalogenation, anhydrous conditions may be beneficial.[2]

  • Temperature and Reaction Time: Sterically hindered reactions frequently require higher temperatures (e.g., 80-110 °C) and extended reaction times to achieve completion. Monitor your reaction progress by TLC or LC-MS and consider increasing the temperature or reaction time if starting material persists.[2]

Q3: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) of my this compound. What causes this and how can I minimize it?

A3: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. It can be promoted by sources of hydride in the reaction mixture.

  • Minimize Water Content: While aqueous bases are common in Suzuki couplings, water can be a proton source for hydrodehalogenation. If this side reaction is significant, switching to anhydrous conditions with a finely powdered, dry base may be beneficial.

  • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus competing side reactions. Bulky biarylphosphine ligands can sometimes favor the desired coupling pathway.

  • Base Selection: Some bases can contribute to hydrodehalogenation more than others. If using an alkoxide base, consider switching to a carbonate or phosphate base.

Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish. How can I optimize this?

A4: The Buchwald-Hartwig amination of this substrate requires careful selection of the catalytic system to overcome the steric hindrance and electronic properties.

  • Ligand Selection for Hindered Substrates: For the amination of sterically hindered aryl bromides, bulky and electron-rich ligands are paramount. Ligands such as RuPhos, BrettPhos, or Josiphos-type ligands have been shown to be effective for challenging aminations.[5][6]

  • Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and are good starting points.[7][8]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed for Buchwald-Hartwig aminations.[8]

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.

Q5: My desired N-arylated product is difficult to purify. What strategies can I use?

A5: The product, 2-(N-aryl)-6-morpholinobenzonitrile, is likely to be a polar and potentially basic compound, which can present purification challenges.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Due to the basic nature of the morpholine and potentially the coupled amine, tailing on silica gel is a common issue. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.

    • Reverse Phase (C18): For highly polar products, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.

  • Acid-Base Extraction: If the product is sufficiently basic, an acid-base workup can be an effective purification step. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.

Data Presentation: Starting Points for Optimization

The following tables provide recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound based on literature for structurally similar, challenging substrates.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Pre-catalyst XPhos Pd G3 (2-5 mol%)Air-stable pre-catalyst with a bulky, electron-rich ligand suitable for hindered substrates.[2]
Ligand XPhos (if not using a pre-catalyst)Promotes oxidative addition to electron-rich aryl halides and facilitates reductive elimination.[2]
Base K₃PO₄ (2.0 equivalents)Strong, non-nucleophilic base effective for activating boronic acids in challenging couplings.[2]
Solvent 1,4-Dioxane/H₂O (10:1)A common solvent system that balances solubility of organic and inorganic reagents.[2]
Temperature 100 °CElevated temperature is often necessary to overcome the activation barrier for hindered substrates.[2]
Concentration 0.1 - 0.5 MA typical concentration range for cross-coupling reactions.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Pre-catalyst RuPhos Pd G3 (2-5 mol%)Pre-catalyst with a highly effective ligand for the amination of sterically hindered aryl halides.[5][6]
Ligand RuPhos (if not using a pre-catalyst)Excellent for coupling a wide range of primary and secondary amines.[5]
Base NaOtBu (1.5 equivalents)Strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.[7][8]
Solvent Toluene (anhydrous)A standard, non-polar solvent for this transformation.[8]
Temperature 100 °CRequired to drive the reaction to completion with challenging substrates.
Concentration 0.1 - 0.5 MStandard concentration range.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These protocols are intended as a starting point for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound, arylboronic acid, and K₃PO₄ to a flame-dried Schlenk tube. B 2. Add XPhos Pd G3 pre-catalyst. A->B C 3. Seal the tube, evacuate and backfill with Argon (3x). B->C D 4. Add degassed 1,4-dioxane/H₂O (10:1) via syringe. C->D E 5. Heat the mixture at 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature, dilute with water and extract with EtOAc. F->G H 8. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. G->H I 9. Purify by column chromatography. H->I Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound, NaO*t*Bu, and RuPhos Pd G3 to a flame-dried Schlenk tube. B 2. Seal the tube, evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous, degassed toluene and the amine via syringe. B->C D 4. Heat the mixture at 100 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature, quench with saturated NH₄Cl (aq). E->F G 7. Extract with an organic solvent, wash with brine, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H Troubleshooting_Tree start Low or No Conversion check_catalyst Is the catalyst system appropriate for a hindered, electron-rich substrate? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst no_catalyst No check_catalyst->no_catalyst check_conditions Are the reaction conditions (base, solvent, temp.) optimized? yes_catalyst->check_conditions optimize_catalyst Switch to a bulky, electron-rich ligand (e.g., XPhos, RuPhos) and consider a pre-catalyst. no_catalyst->optimize_catalyst optimize_catalyst->check_conditions yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions check_side_reactions Are side products observed (e.g., hydrodehalogenation)? yes_conditions->check_side_reactions optimize_conditions Screen stronger bases (K₃PO₄, Cs₂CO₃, NaO*t*Bu). Increase temperature. Ensure anhydrous/degassed conditions. no_conditions->optimize_conditions optimize_conditions->check_side_reactions yes_side_reactions Yes check_side_reactions->yes_side_reactions no_side_reactions No check_side_reactions->no_side_reactions mitigate_side_reactions Use anhydrous conditions. Screen different bases/ligands. yes_side_reactions->mitigate_side_reactions final_check Review reagent purity and inert atmosphere technique. no_side_reactions->final_check mitigate_side_reactions->final_check

Sources

troubleshooting guide for "2-Bromo-6-morpholinobenzonitrile" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Bromo-6-morpholinobenzonitrile." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your chemical transformations.

Introduction to this compound

This compound is a valuable intermediate in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive aryl bromide, a morpholine moiety, and a nitrile group, allows for a variety of subsequent chemical modifications. The primary reactions involving this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.

This guide will address the most common issues encountered during these reactions, providing both diagnostic advice and actionable solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most prevalent reactions are palladium-catalyzed cross-coupling reactions. The aryl bromide moiety is the primary reactive site for these transformations. Key examples include:

  • Suzuki-Miyaura Coupling: To form a new C-C bond by reacting with a boronic acid or ester.

  • Buchwald-Hartwig Amination: To form a new C-N bond by reacting with an amine.[3][4]

  • Sonogashira Coupling: To form a new C-C bond by reacting with a terminal alkyne.

  • Stille Coupling: To form a new C-C bond by reacting with an organotin compound.

Q2: What are the key stability considerations for this compound?

A2: this compound is generally stable under normal laboratory conditions.[5] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid.[6][7] It is also advisable to store the compound in a cool, dry place away from direct sunlight.

Q3: Can the morpholine or nitrile groups interfere with cross-coupling reactions?

A3: While generally robust, these functional groups can present challenges under specific conditions. The nitrogen atom of the morpholine ring could potentially coordinate to the palladium catalyst, although this is less common with the sterically hindered phosphine ligands typically used in modern cross-coupling reactions. The nitrile group is generally unreactive under most cross-coupling conditions but can be susceptible to hydrolysis under harsh basic conditions.[8][9][10]

Troubleshooting Guide for Common Reactions

This section provides a detailed, question-and-answer-style troubleshooting guide for the most common synthetic challenges encountered with this compound.

I. Suzuki-Miyaura Coupling Reactions

Problem: Low or no conversion of this compound to the desired biaryl product.

This is a frequent issue in Suzuki-Miyaura couplings. The underlying causes can be multifaceted, ranging from catalyst deactivation to suboptimal reaction conditions.

Suzuki_Troubleshooting start Low/No Conversion q1 Check Catalyst System (Pre-catalyst, Ligand, Base) start->q1 q2 Evaluate Reaction Conditions (Solvent, Temperature, Time) start->q2 q3 Assess Reagent Quality (Boronic Acid, Starting Material) start->q3 sub_q1 Is the catalyst active? Is the ligand appropriate? Is the base suitable? q1->sub_q1 sub_q2 Is the solvent degassed? Is the temperature optimal? Is the reaction time sufficient? q2->sub_q2 sub_q3 Is the boronic acid pure? Is the starting material pure? q3->sub_q3 sol1 Screen Catalysts/Ligands (e.g., XPhos, SPhos) Increase Catalyst Loading sub_q1->sol1 sol2 Screen Solvents (e.g., Dioxane, Toluene) Optimize Temperature Increase Reaction Time sub_q2->sol2 sol3 Use Fresh Boronic Acid Re-purify Starting Material sub_q3->sol3

Caption: Suzuki Coupling Troubleshooting Workflow.

Q: My Suzuki reaction with this compound is not working. What should I check first?

A: Begin by systematically evaluating the core components of your reaction: the catalyst system, reaction conditions, and reagent quality.

  • Catalyst System: The choice of palladium catalyst and ligand is critical.[11] For an electron-rich aryl bromide like this compound, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[11] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low conversion, consider switching to a more active pre-catalyst/ligand system.

    • Recommended Action: Screen a panel of modern palladium pre-catalysts and ligands. Buchwald's phosphine ligands such as SPhos and XPhos are excellent starting points.[12] Increasing the catalyst loading from a standard 1-2 mol% to 5 mol% can also overcome activation barriers in challenging couplings.[11][13]

  • Base Selection: The base plays a crucial role in the transmetalation step. Common bases like K₂CO₃ or Cs₂CO₃ are often effective. However, if your reaction is sluggish, consider using a stronger base like K₃PO₄.[11][14] Ensure your base is finely powdered and anhydrous, as its solubility and activity can be highly dependent on its physical form.[14]

  • Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[11] Common solvents for Suzuki couplings include toluene, dioxane, and DMF. A solvent screen is often a valuable optimization step.[15] The reaction temperature should be high enough to promote the reaction but not so high as to cause decomposition. A typical starting point is 80-100 °C.

Problem: Significant formation of a debrominated byproduct (6-morpholinobenzonitrile).

This side reaction, known as hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions.[16][17][18]

Q: I'm observing a significant amount of the debrominated starting material in my reaction mixture. What is causing this and how can I prevent it?

A: Hydrodehalogenation can occur through several pathways, often involving trace amounts of water or other protic impurities. The palladium hydride species responsible for this side reaction can be generated from various sources within the reaction mixture.

  • Potential Causes:

    • Impurities in the Solvent or Base: Trace water in the solvent or base can be a source of protons.

    • Protodeboronation of the Boronic Acid: Some boronic acids are unstable and can decompose to the corresponding arene and boric acid, which can then act as a proton source.[15]

    • Use of Hydride Sources: Certain reagents can inadvertently act as hydride donors.

  • Solutions:

    • Rigorous Drying of Reagents: Ensure all reagents, especially the solvent and base, are scrupulously dried.

    • Use of Anhydrous Conditions: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Boronic Acid Quality: Use high-purity boronic acid. If instability is suspected, consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.[11]

Parameter Standard Condition Troubleshooting Action
Catalyst Pd(PPh₃)₄ (2 mol%)Switch to XPhos Pd G3 (2-5 mol%)
Base K₂CO₃ (2 eq)Use K₃PO₄ (3 eq), finely ground
Solvent Toluene/H₂OAnhydrous Dioxane or Toluene
Temperature 80 °CIncrease to 100-110 °C
Table 1: Recommended Adjustments for Suzuki-Miyaura Coupling.
II. Buchwald-Hartwig Amination

Problem: Low yield of the desired aminated product.

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[19][20][21]

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig q1 Is the Amine Hindered? start->q1 q2 Is the Base Strong Enough? q1->q2 No sol1 Use a More Bulky Ligand (e.g., tBuXPhos, BrettPhos) q1->sol1 Yes q3 Is Catalyst Deactivation Occurring? q2->q3 Yes sol2 Use a Stronger, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) q2->sol2 No sol3 Ensure Rigorous Inert Atmosphere Use a Pre-catalyst to Avoid Pd(0) Oxidation q3->sol3 Yes no_yield Re-evaluate Reaction Feasibility q3->no_yield No

Sources

Technical Support Center: Managing Impurities in 2-Bromo-6-morpholinobenzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-6-morpholinobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with impurity management during the synthesis of this key chemical intermediate. Our goal is to provide practical, experience-driven solutions in a direct question-and-answer format, grounded in established chemical principles.

Section 1: Understanding the Synthesis and Key Impurities

The predominant synthetic route to this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples the secondary amine, morpholine, with the aryl halide, 2,6-dibromobenzonitrile. While efficient, this transformation is susceptible to several side reactions that generate a characteristic impurity profile. Understanding the origin of these impurities is the first step toward effective control.

Q1: What is the typical synthetic route for this compound, and what are the primary impurities I should expect?

A1: The most common and scalable synthesis is the Buchwald-Hartwig C-N cross-coupling reaction. The reaction involves treating 2,6-dibromobenzonitrile with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The primary impurities that can arise from this synthesis are:

  • Starting Materials: Unreacted 2,6-dibromobenzonitrile[1][2][3] and excess morpholine.

  • Over-reaction Product: 2,6-Di(morpholin-4-yl)benzonitrile, formed from a second amination reaction.

  • Hydrodehalogenation Product: 2-Morpholinobenzonitrile, where the bromine atom is replaced by a hydrogen atom.

  • Hydrolysis Product: 2-Bromo-6-hydroxybenzonitrile[4], resulting from the reaction with trace water.

  • Starting Material Isomers: Impurities arising from isomeric dibromobenzonitriles present in the starting material.

Below is a diagram illustrating the main reaction and the formation pathways of these key impurities.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_impurities Common Impurities SM 2,6-Dibromobenzonitrile Product This compound (Desired Product) SM->Product + Pd/Ligand/Base Hydroly 2-Bromo-6-hydroxybenzonitrile (Hydrolysis) SM->Hydroly + H2O/Base Unreacted_SM Unreacted 2,6-Dibromobenzonitrile SM->Unreacted_SM Incomplete Reaction Morph Morpholine Morph->Product + Pd/Ligand/Base Pd_cat Pd Catalyst (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Over 2,6-Di(morpholin-4-yl)benzonitrile (Over-reaction) Product->Over + Morpholine (Excess/High Temp) Hydrode 2-Morpholinobenzonitrile (Hydrodehalogenation) Product->Hydrode + H source (e.g., H2O)

Figure 1. Synthetic pathway and impurity formation.

Q2: My final product contains an isomeric impurity that is difficult to separate. What is the likely source?

A2: The most probable source is the 2,6-dibromobenzonitrile starting material itself. Commercial sources of this reagent may contain small quantities of other isomers, such as 2,4-dibromobenzonitrile or 3,5-dibromobenzonitrile. These isomers will participate in the Buchwald-Hartwig amination, leading to the corresponding isomeric bromo-morpholinobenzonitrile products.

Expertise & Experience: It is crucial to source high-purity starting materials. We strongly recommend obtaining a Certificate of Analysis (CoA) for your batch of 2,6-dibromobenzonitrile and, if possible, running an independent purity check by HPLC or GC before starting the reaction. An impurity in the starting material is often far more difficult to remove from the final product than process-related impurities.

Q3: What causes the formation of the double-aminated byproduct, 2,6-di(morpholin-4-yl)benzonitrile?

A3: This impurity is the result of a second Buchwald-Hartwig amination occurring on the desired product molecule. The C-Br bond in your product, this compound, can still undergo oxidative addition to the palladium catalyst and subsequently couple with another molecule of morpholine.

Causality: This side reaction is primarily driven by:

  • Stoichiometry: Using a large excess of morpholine increases its concentration, favoring the second amination.

  • Reaction Time & Temperature: Prolonged reaction times or excessively high temperatures provide the necessary energy and opportunity for the slower, second amination to occur to a greater extent.

Controlling these parameters is key to minimizing this impurity.[5]

Q4: I'm seeing a significant amount of 2-morpholinobenzonitrile (hydrodehalogenation). Why is this happening?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It involves the replacement of the bromine atom with hydrogen. This can occur through several mechanistic pathways, often involving trace amounts of water or other proton sources that quench a reaction intermediate. Certain phosphine ligands and reaction conditions can also promote pathways like β-hydride elimination from catalyst intermediates, although this is less common with morpholine.[6]

Trustworthiness: This side product is a clear indicator that your reaction conditions are not sufficiently anhydrous. Solvents should be rigorously dried, and the reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen).

Section 2: Troubleshooting and Optimization Guide

This section provides a decision-making framework for addressing specific impurity issues you may encounter during your experiments.

Q5: My reaction has stalled, leaving a large amount of unreacted 2,6-dibromobenzonitrile. What should I investigate?

A5: An incomplete reaction is a common issue that can almost always be traced back to the catalytic cycle.

G Start High Unreacted Starting Material? Cat_Check Is the Catalyst/Pre-catalyst active? Start->Cat_Check Base_Check Is the Base strong enough and fresh? Start->Base_Check Temp_Time_Check Are Temperature/Time sufficient? Start->Temp_Time_Check Inert_Check Is the Inert Atmosphere robust? Start->Inert_Check Sol_Cat Action: Use fresh catalyst. Consider a more active pre-catalyst. Cat_Check->Sol_Cat No Sol_Base Action: Use freshly opened/weighed base. Ensure it's fully dissolved. Base_Check->Sol_Base No Sol_Temp Action: Increase temperature. Extend reaction time and monitor by TLC/HPLC. Temp_Time_Check->Sol_Temp No Sol_Inert Action: Degas solvent. Ensure positive pressure of Ar/N2. Inert_Check->Sol_Inert No

Figure 2. Troubleshooting workflow for incomplete reactions.

Detailed Troubleshooting Steps:

  • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade upon exposure to air. Ensure you are using a fresh, properly stored catalyst. Phosphine ligands are also prone to oxidation.

  • Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can lose activity over time. Use a freshly opened bottle or material stored in a glovebox.

  • Temperature: Buchwald-Hartwig aminations often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. Ensure your reaction is reaching the target temperature.

  • Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst, killing the reaction. Ensure your solvent is degassed and the reaction is maintained under a positive pressure of an inert gas.

Q6: How can I precisely control the reaction to prevent the formation of the 2,6-di(morpholin-4-yl)benzonitrile impurity?

A6: Preventing over-reaction requires careful control over stoichiometry and reaction monitoring.

  • Control Stoichiometry: Instead of using a large excess of morpholine, reduce it to 1.1 - 1.2 equivalents . This provides a slight excess to drive the reaction to completion without excessively promoting the second amination.

  • Monitor Closely: Track the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material (2,6-dibromobenzonitrile) is consumed to a satisfactory level (e.g., <1%).

  • Moderate Temperature: Avoid unnecessarily high temperatures. Find the lowest temperature at which the reaction proceeds efficiently (e.g., 85-95 °C).

Section 3: Analytical Methods and Purification Protocols

Robust analytical and purification methods are essential for isolating high-purity this compound.

Q7: What is a reliable HPLC method for analyzing the purity of my product and quantifying impurities?

A7: A reversed-phase HPLC method is the gold standard for this analysis. It provides excellent separation of the non-polar product from more polar or less polar impurities.

Authoritative Grounding: The principles of HPLC for purity analysis of pharmaceutical compounds are well-established, offering high resolution, sensitivity, and reproducibility.[7] For halogenated aromatic compounds like this, a C18 column provides the necessary hydrophobic interaction for good separation.[8][9]

Experimental Protocol: Reversed-Phase HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm and 280 nm
Injection Volume 5 µL
Sample Prep 0.5 mg/mL in Acetonitrile/Water (50:50)

Expected Elution Order (Hypothetical):

  • 2-Bromo-6-hydroxybenzonitrile (most polar)

  • Morpholine (if detectable by UV)

  • 2-Morpholinobenzonitrile

  • This compound (Product)

  • 2,6-Dibromobenzonitrile

  • 2,6-Di(morpholin-4-yl)benzonitrile (least polar)

Q8: My crude product is a mixture of several components. What is the best purification strategy?

A8: For lab-scale purification (<50 g), flash column chromatography is the most effective method. For larger scales, recrystallization is preferred if a suitable solvent system can be identified.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry-loading). To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., Dichloromethane or Ethyl Acetate), add silica gel (approx. 2-3x the weight of your crude), and evaporate the solvent until you have a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using your starting eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Loading: Carefully add your dry-loaded crude product to the top of the packed column.

  • Elution: Start eluting with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) to 10%, 15%, and then 20% Ethyl Acetate in Hexane. The non-polar impurities will elute first, followed by your desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Expertise & Experience: Dry-loading the sample onto silica is critical. It prevents the dissolution of the crude mixture in the loading solvent, which often leads to poor separation and band broadening on the column.

Frequently Asked Questions (FAQs)

Q: How critical is the choice of phosphine ligand for this reaction? A: The ligand choice is paramount. Modern Buchwald-Hartwig aminations rely on bulky, electron-rich phosphine ligands.[10] Ligands like XPhos, SPhos, or RuPhos stabilize the palladium center, promote the crucial reductive elimination step that forms the C-N bond, and can suppress side reactions like β-hydride elimination. Using older, less bulky ligands (e.g., PPh₃) will likely result in a failed or very low-yielding reaction.

Q: Can I use a different base, like potassium carbonate (K₂CO₃)? A: For the amination of aryl bromides, a strong base is typically required to deprotonate the morpholine and facilitate the catalytic cycle. While weaker bases like K₂CO₃ or Cs₂CO₃ can sometimes work, especially with more reactive aryl halides, a stronger base like sodium or potassium tert-butoxide is generally more reliable and leads to faster reaction rates for this specific transformation.[11][12]

Q: My final product has a dark color, suggesting palladium contamination. How can I remove it? A: Residual palladium is a common issue. After the reaction workup, you can treat the organic solution with a scavenger. A simple and effective method is to stir the solution with a small amount of activated carbon for 30-60 minutes, then filter through a pad of Celite®. This will often remove the majority of the color. Specific metal scavengers are also commercially available.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • Ishaq, F., et al. (2018). Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. [Link]

  • Hartwig, J. F., & Shen, Q. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Knapp, J. S., & Caux, P. Y. (1999). The microbial degradation of morpholine. ResearchGate. [Link]

  • Giri, B. R., & El-Nahas, A. M. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. The Journal of Physical Chemistry A. [Link]

  • U.S. Department of Agriculture. (2000). Morpholine Technical Report. Agricultural Marketing Service. [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Gallou, F., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au. [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Pharmaffiliates. (n.d.). 2,6-Dibromobenzonitrile. [Link]

  • da Silva, J. F. M., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. [Link]

  • Patil, S. A., & Patil, R. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. [Link]

  • Johnson, K. M., et al. (2014). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and... [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

  • Organic Syntheses. (n.d.). Bromomalononitrile. [Link]

  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. [Link]

  • Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
  • Google Patents. (2012). Preparation method of 2-bromo-6-fluorobenzoic acid.
  • PubChem. (n.d.). 2,6-Dibromobenzonitrile. [Link]

  • Google Patents. (2020).
  • American Elements. (n.d.). 2,6-Dibromobenzonitrile. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

Sources

Technical Support Center: Synthesis and Derivatization of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and derivatization of 2-Bromo-6-morpholinobenzonitrile and its analogues. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Here, we consolidate field-proven insights, detailed protocols, and troubleshooting guides to navigate the common challenges encountered during the synthesis and subsequent functionalization of this important chemical intermediate.

Part 1: Synthesis of this compound via Buchwald-Hartwig Amination

The introduction of the morpholine moiety onto a di-halogenated benzonitrile core is most commonly and efficiently achieved through a Palladium-catalyzed Buchwald-Hartwig amination. This reaction offers high functional group tolerance and generally good yields, but success is highly dependent on the careful selection of catalyst, ligand, base, and reaction conditions.

Core Reaction Scheme:

2,6-Dibromobenzonitrile 2,6-Dibromobenzonitrile Product This compound 2,6-Dibromobenzonitrile->Product + Morpholine Morpholine Morpholine Pd_Catalyst_Ligand Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Pd_Catalyst_Ligand->Product Base_Solvent Base (e.g., NaOtBu) Solvent (e.g., Toluene) Base_Solvent->Product

Caption: Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for the synthesis. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

Reagent/MaterialPuritySupplier Example
2,6-Dibromobenzonitrile>98%Sigma-Aldrich
Morpholine>99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)-Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)>98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)>97%Sigma-Aldrich
TolueneAnhydrousAcros Organics

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromobenzonitrile (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by morpholine (1.1 eq.).

  • Base Addition: Finally, add sodium tert-butoxide (1.4 eq.).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Troubleshooting Guide for Synthesis
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst or ligand. 2. Impure or wet solvent/reagents. 3. Insufficiently strong base.1. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for more reliable activation.[1] 2. Ensure all solvents and reagents are anhydrous. Degas the solvent prior to use. 3. Switch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) if NaOtBu is ineffective.
Formation of Di-substituted Product (2,6-Dimorpholinobenzonitrile) 1. Excess morpholine. 2. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or slight excess (1.05-1.1 eq.) of morpholine. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Significant Dehalogenation (formation of 2-morpholinobenzonitrile) 1. Certain ligand/base combinations can promote this side reaction.[2] 2. Presence of water or other protic impurities.1. Screen different phosphine ligands. Sometimes a less electron-rich ligand can suppress dehalogenation. 2. Ensure strictly anhydrous conditions.
Difficult Purification 1. Co-elution of product with starting material or byproducts. 2. Streaking on silica gel column.1. Optimize the solvent system for column chromatography. A shallow gradient can improve separation. 2. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress streaking caused by the basic morpholine nitrogen.

Part 2: Derivatization of this compound

The bromine atom at the 2-position of the core structure is a versatile handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

A. Suzuki-Miyaura Coupling

This reaction is ideal for forming C(sp²)-C(sp²) bonds, allowing the introduction of various aryl and heteroaryl groups.

Start This compound Product 2-Aryl-6-morpholinobenzonitrile Start->Product + R-B(OH)₂ Boronic_Acid Arylboronic Acid (R-B(OH)₂) Pd_Catalyst_Ligand Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Pd_Catalyst_Ligand->Product

Caption: Suzuki-Miyaura coupling workflow.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[3][4]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).[3]

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). Purge the vessel with an inert gas.

  • Reaction: Heat the mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Catalyst inhibition by the morpholine nitrogen. 2. Decomposition of the boronic acid.1. Increase catalyst loading or screen different ligands (e.g., SPhos, RuPhos).[4] 2. Use freshly opened or purified boronic acid. Ensure the base is not too strong, which can promote protodeboronation.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.
B. Sonogashira Coupling

This reaction is highly effective for forming C(sp²)-C(sp) bonds, introducing terminal or substituted alkynes.

Start This compound Product 2-Alkynyl-6-morpholinobenzonitrile Start->Product + R-C≡CH Alkyne Terminal Alkyne (R-C≡CH) Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Base (e.g., Et₃N) Catalysts->Product

Caption: Sonogashira coupling workflow.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.02-0.05 eq.), and copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add a solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent. Add the terminal alkyne (1.2 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Purification: Remove the amine base under reduced pressure. Dilute the residue with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry, concentrate, and purify by column chromatography.

Issue Potential Cause(s) Troubleshooting Steps
Reaction Stalls or is Sluggish 1. Poor quality of CuI, which is sensitive to oxidation. 2. The amine base is not sufficiently pure/dry.1. Use freshly purchased or purified CuI. The color should be off-white, not green or brown. 2. Distill the amine base over a suitable drying agent before use.[2]
Formation of Glaser Homocoupling Product (Alkyne Dimer) 1. Presence of oxygen. 2. Reaction temperature is too high.1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. 2. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Black Precipitate (Palladium Black) 1. Decomposition of the Pd(0) catalyst.1. This is common but does not always mean the reaction has failed.[2] If conversion is low, try a more robust ligand or a different palladium source.

Part 3: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 2,6-dibromobenzonitrile is giving me a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?

A1: This is a common selectivity challenge. To favor mono-amination, strictly control the stoichiometry of your amine. Use no more than 1.05-1.1 equivalents of morpholine. Additionally, consider lowering the reaction temperature and monitoring the reaction closely. Stop the reaction as soon as the 2,6-dibromobenzonitrile is consumed to prevent further reaction to the di-substituted product.

Q2: I am attempting a Suzuki coupling on this compound, but the yield is poor. What could be the issue?

A2: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[4] Try increasing the catalyst loading (e.g., from 2 mol% to 5 mol%). Alternatively, switching to a more electron-rich and sterically bulky phosphine ligand, such as SPhos or RuPhos, can often overcome this issue and improve yields.

Q3: During my Sonogashira coupling, the reaction mixture turns black, and I get a lot of alkyne homocoupling. What should I do?

A3: The formation of palladium black indicates catalyst decomposition, and alkyne homocoupling (Glaser coupling) is a common side reaction, often promoted by oxygen and the copper co-catalyst.[2][5] First, ensure your setup is completely free of oxygen by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas. Second, try running the reaction at a lower temperature (e.g., room temperature instead of 60 °C). If the problem persists, consider a copper-free Sonogashira protocol, which can mitigate the homocoupling side reaction.

Q4: Can I use 2-bromo-6-chlorobenzonitrile as a starting material instead of 2,6-dibromobenzonitrile?

A4: Yes, this is a viable alternative. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] Therefore, you can selectively react the bromine position with morpholine under standard Buchwald-Hartwig conditions, leaving the chlorine atom intact for subsequent derivatization. This provides an orthogonal handle for further synthesis.

Q5: What is the best way to purify the final this compound product?

A5: Column chromatography on silica gel is the most common and effective method. Due to the basic nature of the morpholine nitrogen, the compound may streak on the column. To prevent this, it is advisable to add 0.5-1% of a volatile amine base, such as triethylamine, to your eluent system (e.g., hexanes/ethyl acetate). This will ensure sharp peaks and good separation.

References

  • Reddit. (2018).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.

Sources

Technical Support Center: Solvent Effects on "2-Bromo-6-morpholinobenzonitrile" Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing "2-Bromo-6-morpholinobenzonitrile" in their synthetic workflows. This document provides in-depth, practical guidance on navigating the critical role of solvents in modulating the reactivity of this versatile building block. The following question-and-answer format is designed to directly address common challenges and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types where solvent effects are critical for "this compound"?

A1: The reactivity of "this compound" is dominated by two key features: the electrophilic carbon bearing the bromine atom and the electron-rich aromatic ring substituted with a morpholine group. Consequently, solvent choice is paramount in two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): In these reactions, a nucleophile displaces the bromide. The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex), thereby influencing the reaction rate.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes widely used transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Solvents can affect the solubility of reagents, the stability and activity of the palladium catalyst, and even the selectivity of the reaction.[2]

Q2: How does the morpholine substituent influence the reactivity of the C-Br bond?

A2: The morpholine group, being an amine, is an electron-donating group through resonance. This increases the electron density of the aromatic ring. While this typically deactivates the ring for electrophilic aromatic substitution, its effect on nucleophilic aromatic substitution is more complex. The nitrogen atom of the morpholine can also act as a coordinating group for metal catalysts in cross-coupling reactions, potentially influencing the reaction mechanism and outcome.

Q3: Which halogen is more reactive in nucleophilic substitution, the bromo- or a chloro-analogue of this compound?

A3: In the context of nucleophilic aromatic substitution and cross-coupling reactions, the carbon-bromine (C-Br) bond is weaker and more easily broken than a carbon-chlorine (C-Cl) bond.[3][4] Therefore, "this compound" is expected to be more reactive than its chloro-analogue, generally requiring milder reaction conditions.

Q4: What is the general trend for solvent effects in SNAr reactions with "this compound"?

A4: For SNAr reactions, polar aprotic solvents are typically preferred. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[5] This leads to a significant acceleration of the reaction rate. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and reduces its nucleophilicity.[6]

Q5: How does solvent polarity impact palladium-catalyzed cross-coupling reactions of this compound?

A5: The effect of solvent polarity in palladium-catalyzed cross-coupling is nuanced. In Suzuki-Miyaura reactions, polar solvents can sometimes favor the reaction of more polar leaving groups if multiple are present.[7] Furthermore, the coordination of polar solvents to the palladium center can alter the active catalytic species and invert selectivity in certain cases.[8] For Buchwald-Hartwig amination, both polar (e.g., DMF) and non-polar (e.g., toluene) solvents can be effective, and the optimal choice often depends on the specific substrates and ligands used.[9]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue Potential Cause Troubleshooting Steps & Rationale
Slow or No Reaction Incorrect Solvent Choice: The solvent may be deactivating the nucleophile.Switch to a polar aprotic solvent like DMF, DMSO, or NMP. These solvents enhance nucleophilicity by poorly solvating the anionic nucleophile.[5]
Poor Nucleophile Strength: The chosen nucleophile may not be sufficiently reactive.Consider using a stronger nucleophile. For instance, if using an alcohol, its corresponding alkoxide will be significantly more potent.
Insufficient Temperature: The activation energy for the reaction may not be reached.Gradually increase the reaction temperature. Monitor for potential side reactions or decomposition.
Low Yield Side Reactions: The nucleophile may be reacting with the nitrile group or other functionalities.Use a less aggressive nucleophile if possible, or protect sensitive functional groups. Lowering the reaction temperature can also improve selectivity.
Poor Solubility of Reactants: The starting material or nucleophile may not be fully dissolved.Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent screen with small-scale reactions can identify the optimal medium.
Formation of Multiple Products Competing Reaction Pathways: The morpholine nitrogen could potentially be involved in side reactions.This is less likely to be a major issue with the morpholine nitrogen itself being a strong nucleophile due to its incorporation in the aromatic system. However, consider the possibility of reaction at other sites if the nucleophile is particularly reactive.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Issue Potential Cause Troubleshooting Steps & Rationale
No or Low Conversion Catalyst Inactivation: The palladium catalyst may have been deactivated by oxygen or impurities.Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere. Solvent impurities can also poison the catalyst.[10]
Incorrect Ligand Choice: The ligand may not be suitable for the specific transformation.For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote oxidative addition and reductive elimination.
Inappropriate Base: The base may not be strong enough or may have poor solubility.For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or K₂CO₃ is typically used. Ensure the base is finely powdered for better reactivity.
Solvent Issues: The solvent may not be optimal for the catalytic cycle.For Suzuki reactions, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are common.[11] For Buchwald-Hartwig, toluene, dioxane, or DMF are frequently employed.[9] The choice can significantly impact reaction rates.[2]
Homocoupling of Boronic Acid (Suzuki) Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.Rigorously degas the reaction mixture.
Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, homocoupling can become a competitive pathway.The addition of a small amount of water can sometimes facilitate transmetalation. The choice of base and solvent also plays a critical role.
Dehalogenation (Reductive Elimination of H-X) Presence of a Hydrogen Source: Water or other protic species can lead to protonolysis of the organopalladium intermediate.Ensure anhydrous conditions if dehalogenation is a significant issue.

Experimental Protocols

Disclaimer: The following protocols are generalized and should be optimized for your specific substrates and laboratory conditions.

Protocol 1: General Procedure for SNAr Reaction

This protocol describes a typical reaction of "this compound" with a generic nucleophile.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add "this compound" (1.0 equiv.) and the chosen nucleophile (1.1-1.5 equiv.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

SNAr_Workflow A Reaction Setup: Reactants in Flask B Solvent Addition: Polar Aprotic (DMF/DMSO) A->B C Heating & Stirring: 80-120 °C B->C D Monitoring: TLC / LC-MS C->D E Work-up: Quench & Extract D->E F Purification: Chromatography E->F

Generalized SNAr Experimental Workflow
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the cross-coupling of "this compound" with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add "this compound" (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd2_aryl Ar-Pd(II)L₂-R pd2_complex->pd2_aryl transmetalation transmetalation Transmetalation pd2_aryl->pd0 product Ar-R pd2_aryl->product reductive_elimination reductive_elimination Reductive Elimination arbr Ar-Br arbr->pd2_complex boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_aryl

Catalytic Cycle of the Suzuki-Miyaura Reaction

Data Summary

The following table summarizes the expected impact of different solvent classes on the reactivity of "this compound" in key reaction types.

Solvent Class Properties Effect on SNAr Effect on Pd-Catalyzed Coupling Examples
Polar Aprotic High dielectric constant, no H-bond donorsHighly Favorable: Increases rate by solvating cations and leaving the nucleophile reactive.[5]Generally Favorable: Good solubility for many catalysts and reagents. Can influence catalyst activity.DMF, DMSO, Acetonitrile, NMP
Polar Protic High dielectric constant, H-bond donorsUnfavorable: Decreases rate by solvating and deactivating the nucleophile through hydrogen bonding.[6]Can be Favorable (with water): Often used as a co-solvent in Suzuki reactions to aid in the dissolution of the base and facilitate transmetalation.Water, Methanol, Ethanol
Non-Polar Aprotic Low dielectric constantGenerally Unfavorable: Poor solubility of many nucleophilic salts. Low reaction rates.Often Favorable: Commonly used in Buchwald-Hartwig and Suzuki reactions. Can influence selectivity.[7]Toluene, Dioxane, THF

References

  • Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

  • Bard, A. B., & Buchwald, S. L. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]

  • Sherwood, T. C., et al. (2020). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 11(3), 732-739. [Link]

  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2012). Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. Tetrahedron Letters, 53(31), 4003-4006. [Link]

  • Gondal, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ARODES, 1. [Link]

  • Kanchupalli, V., et al. (2021). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry, 17, 1836-1842. [Link]

  • Clarke, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2550-2581. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • Campodónico, P. R., et al. (2015). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 39(2), 1239-1247. [Link]

  • O'Connor, J. M., et al. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 24(62), 16458-16515. [Link]

  • Ling, C. Y. (2013). The study of the reaction of morpholine with aryl halide and aliphatic halide. UNIMAS Institutional Repository. [Link]

  • Kadrowski, B. (2020, March 31). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Rios, L. A., et al. (2018). Changes in the SNAr reaction mechanism brought about by preferential solvation. Physical Chemistry Chemical Physics, 20(2), 1147-1156. [Link]

  • LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Colacot, T. J., et al. (2018). Attempted reaction of morpholine with electron donor substituted fluoroarene 7f. ResearchGate. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Smith, D. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(38), 13244-13264. [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wang, W., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 7(10), 1836-1845. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Brodbelt, J. S., et al. (2022). Gas-Phase Covalent Bond Formation via Nucleophilic Substitution: A Dissociation Kinetics Study of Leaving Groups, Isomeric R-groups, and Nucleophilic Sites. Journal of the American Society for Mass Spectrometry, 33(3), 466-476. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lee, J., & Jeong, L. S. (2016). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Molecules, 21(9), 1195. [Link]

  • Um, I. H., et al. (2009). Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. The Journal of Organic Chemistry, 74(5), 2007-2012. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • McCarthy, C., et al. (2017). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 82(19), 10365-10381. [Link]

  • PubChem. (n.d.). 2-Bromo-6-chlorobenzonitrile. [Link]

  • Bach, R. D., & Dmitrenko, O. (2008). Dramatic Effects of Halogen Substitution and Solvent on the Rates and Mechanisms of Nucleophilic Substitution Reactions of Aziridines. The Journal of Organic Chemistry, 73(9), 3437-3450. [Link]

  • University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-6-morpholinobenzonitrile: Elucidating Molecular Structure through X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical step. For novel compounds such as 2-Bromo-6-morpholinobenzonitrile, a comprehensive characterization is paramount to understanding its chemical behavior, potential biological activity, and structure-activity relationships (SAR). This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for solid-state structural elucidation, with complementary spectroscopic techniques. While a definitive crystal structure for this compound (CAS: 1129540-65-3, Formula: C₁₁H₁₁BrN₂O) is not publicly available, we will leverage the crystallographic data of a closely related analogue, 2-Bromo-4-methylbenzonitrile, to illustrate the power of this technique. This will be juxtaposed with the structural insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its physical and chemical properties. In drug development, for instance, the specific conformation of a molecule can determine its binding affinity to a biological target. Single-crystal X-ray structure determination provides invaluable information, including clear proof of a single phase, stoichiometry of coformers (like water or solvents), and unambiguous determination of absolute configuration for chiral molecules.[1] This technique is the most definitive way to confirm a molecular structure.[1]

I. Single-Crystal X-ray Crystallography: An Unparalleled View

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline material.[1] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[1] This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires precision and expertise. The choice of crystallization solvent is a critical first step, as it directly influences the quality of the resulting crystals. Slow evaporation of a saturated solution is a common and effective method for growing single crystals suitable for X-ray diffraction.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement a Synthesized Compound (this compound) b Slow Evaporation (e.g., from Ethanol/Water) a->b c Formation of High-Quality Single Crystal b->c d Crystal Mounting (on Goniometer) c->d e X-ray Diffraction (Monochromatic Beam) d->e f Diffraction Pattern (Recorded on Detector) e->f g Data Processing (Integration & Scaling) f->g h Structure Solution (Phase Problem) g->h i Structure Refinement (Least-Squares Minimization) h->i j Final Structural Model (CIF File) i->j

Caption: Workflow for Single-Crystal X-ray Crystallography.

Case Study: The Crystal Structure of 2-Bromo-4-methylbenzonitrile

To illustrate the outputs of an X-ray crystallography experiment, we will consider the published data for 2-Bromo-4-methylbenzonitrile, a structural analogue of our topic compound.[2] The key findings from this study are summarized in the table below.

Crystal Data and Structure Refinement for 2-Bromo-4-methylbenzonitrile[2]
Empirical formulaC₈H₆BrN
Formula weight196.05
Temperature296 K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 7.5168 (11) Å, α = 69.243 (7)°
b = 7.8383 (11) Å, β = 64.375 (8)°
c = 7.9428 (11) Å, γ = 87.567 (8)°
Volume391.14 (10) ų
Z2
Density (calculated)1.665 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.033, wR2 = 0.084

This table provides a wealth of information. The unit cell dimensions and space group describe the fundamental repeating unit of the crystal lattice. The density can be calculated with high precision, and the R-factor is a measure of the agreement between the experimental diffraction data and the final refined structural model, with lower values indicating a better fit.[2]

Molecular Structure of this compound:

Sources

A Comparative Guide to HPLC and GC-MS Analysis for the Purity Assessment of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of "2-Bromo-6-morpholinobenzonitrile," a substituted benzonitrile with potential applications in pharmaceutical synthesis. This document moves beyond a simple recitation of methods to explain the scientific rationale behind analytical choices, empowering you to select and develop the most appropriate technique for your laboratory's needs.

Introduction to this compound and its Analytical Challenges

This compound is a moderately polar, aromatic compound with a molecular weight of 267.12 g/mol and the chemical formula C₁₁H₁₁BrN₂O.[1] Its structure comprises a benzonitrile core substituted with a bromine atom and a morpholine ring. This combination of functional groups presents a unique analytical profile. The aromatic benzonitrile moiety provides a strong chromophore, making it well-suited for UV detection in HPLC. The presence of the morpholine group imparts a degree of polarity, while the bromine atom introduces a characteristic isotopic pattern that can be leveraged in mass spectrometry.

The primary analytical challenge lies in developing a stability-indicating method that can separate the main compound from potential process-related impurities and degradation products. Such impurities could include starting materials, intermediates (e.g., precursors without the morpholine or bromine substituents), or byproducts from side reactions. Therefore, the chosen analytical method must offer sufficient selectivity and sensitivity to detect and quantify these minor components.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it an excellent first choice for a compound like this compound.[2][3]

Rationale for HPLC Method Development

Given the molecule's structure, a reversed-phase HPLC method is the most logical starting point. In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase.[4] this compound, with its aromatic ring and morpholine group, exhibits both non-polar and polar characteristics, allowing for good retention and separation on a C18 column.[5][6] The benzonitrile group is expected to have a strong UV absorbance, facilitating sensitive detection.[7][8][9]

Proposed HPLC Methodology

This proposed method serves as a robust starting point for the analysis of this compound and should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][5][10][11][12]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for its versatility in separating compounds of moderate polarity.[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent peak shapes for the basic morpholine moiety by suppressing the ionization of residual silanols on the stationary phase.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is proposed to ensure the timely elution of the main peak while also providing adequate separation of potentially more or less polar impurities.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-19 min: 80% to 30% B

      • 19-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of approximately 230 nm, which is a common absorbance maximum for benzonitrile derivatives.[13] A DAD allows for the monitoring of multiple wavelengths and peak purity assessment.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid in Water) to a concentration of approximately 0.5 mg/mL.

Data Presentation: Hypothetical Purity Analysis by HPLC
Peak NumberRetention Time (min)Area (%)Identification
14.20.15Unknown Impurity 1
28.999.75This compound
311.50.10Unknown Impurity 2
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample (0.5 mg/mL in mobile phase) Autosampler Autosampler (Inject 10 µL) Sample->Autosampler MobilePhase Prepare Mobile Phase A: 0.1% HCOOH in H2O B: Acetonitrile Pump Quaternary Pump (Gradient Elution) MobilePhase->Pump Column C18 Column (30 °C, 1.0 mL/min) Autosampler->Column Pump->Autosampler Detector DAD Detector (λ = 230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for the purity analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds.[4][7] Given the molecular weight and structure of this compound, its direct analysis by GC might be challenging due to its relatively low volatility. However, with derivatization, GC-MS can become a viable and powerful alternative, especially for identifying and quantifying volatile impurities.

Rationale for GC-MS Method Development

Direct injection of this compound into a GC system could lead to poor peak shape, thermal degradation, or non-elution from the column. The morpholine group, in particular, can contribute to these issues. To overcome this, a derivatization step is often necessary to increase the volatility of the analyte.[8][14][15] For the morpholine moiety, derivatization to form a more volatile N-nitrosomorpholine derivative can be an effective strategy.[10][16][17] The mass spectrometer provides definitive identification of the analyte and its impurities based on their mass fragmentation patterns. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern, aiding in the confirmation of bromine-containing compounds.[18][19][20][21]

Proposed GC-MS Methodology

This proposed method is a starting point and would require thorough validation.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization:

    • Dissolve a known amount of the sample in an appropriate solvent.

    • Add an acidic solution (e.g., hydrochloric acid) followed by an aqueous solution of sodium nitrite to form the N-nitroso derivative of the morpholine group.[10][17]

    • Extract the derivatized product into an organic solvent (e.g., dichloromethane).[16]

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for separating a range of aromatic compounds.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at a temperature of 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Presentation: Hypothetical Purity and Impurity Identification by GC-MS
Retention Time (min)Key m/z FragmentsIdentificationArea (%)
7.8155, 157, 76Bromobenzonitrile Impurity0.08
10.3296, 298, 266, 185Derivatized this compound99.85
12.1121, 91, 65Benzyl-containing Impurity0.07
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample Derivatize Derivatization (e.g., Nitrosation) Sample->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Injector GC Injector (250 °C) Extract->Injector GC_Column GC Column (DB-5ms) (Temperature Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI, Scan m/z 40-400) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra LibrarySearch Library Search & ID MassSpectra->LibrarySearch Quantification Quantification MassSpectra->Quantification

Caption: Workflow for the purity analysis of this compound by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals, available instrumentation, and the nature of the impurities to be monitored.

FeatureHPLC-UVGC-MSRationale for this compound
Analyte Volatility Not required. Ideal for non-volatile compounds.[2][3]Requires volatile and thermally stable compounds.[4][7]HPLC is advantageous as the analyte has a relatively high molecular weight and may not be sufficiently volatile for direct GC analysis.
Sample Preparation Simple dissolution in mobile phase.Often requires a multi-step derivatization and extraction.[8][14][15]HPLC is simpler and faster , reducing potential for sample loss and introduction of artifacts.
Separation Efficiency Good, with a wide range of column chemistries available.[1][6]Generally higher, leading to sharper peaks and better resolution for complex mixtures.For routine purity, HPLC offers sufficient resolution. For complex impurity profiles, GC could be superior.
Detection UV absorbance; good for quantitative analysis but less specific.Mass spectrometry provides structural information and definitive identification.[18]GC-MS is superior for impurity identification . HPLC-MS would be a comparable alternative.
Sensitivity Good, dependent on the chromophore.Excellent, especially in Selected Ion Monitoring (SIM) mode.Both techniques can offer excellent sensitivity, but MS detection is generally more sensitive.
Instrumentation Cost Generally lower for a standard HPLC-UV system.Higher, due to the mass spectrometer.HPLC-UV is more cost-effective for routine quality control.
Analysis Time Typically longer run times (15-30 min).Can be faster, especially with modern GC systems.GC may offer a slight advantage in speed, but this is often offset by the longer sample preparation time.

Conclusion and Recommendation

For the routine purity assessment of This compound , Reversed-Phase HPLC with UV detection is the recommended primary technique . Its key advantages include the straightforward sample preparation, direct analysis without the need for derivatization, and its suitability for a moderately polar, non-volatile compound. The inherent UV absorbance of the benzonitrile moiety allows for sensitive and reliable quantification. This method is robust, cost-effective for quality control environments, and can be readily validated according to regulatory guidelines.[3][5][10][11][12]

GC-MS should be considered a powerful secondary or complementary technique . It is particularly valuable for the definitive identification of unknown impurities, especially if they are more volatile than the parent compound. While the requirement for derivatization adds complexity to the workflow, the high specificity and structural information provided by the mass spectrometer are invaluable during process development, troubleshooting, and for a comprehensive understanding of the impurity profile.

Ultimately, the optimal analytical strategy may involve using HPLC for routine purity testing and release, while employing GC-MS (or HPLC-MS) for in-depth characterization and impurity identification during the research and development phases. This dual-technique approach provides a comprehensive and scientifically sound basis for ensuring the quality and safety of this compound.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Hawach Scientific. (2025). HPLC column stationary phase polarity in decreasing order. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • AIP Publishing. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. [Link]

  • ResearchGate. (n.d.). The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • NIST. (n.d.). Benzonitrile, 2-methyl-. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

  • PhotochemCAD. (n.d.). Benzonitrile. [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • ResearchGate. (2016). How can we increase the volatility of a non-volatile compound present in a plant sample and thus making it amenable to GC-MS?. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2025). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Phenomenex. (2024). Guide to Choosing a GC Column. [Link]

  • JCANO INGENIERIA. (n.d.). GC Column Selection Guide. [Link]

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A Comparative Reactivity Guide: 2-Bromo-6-morpholinobenzonitrile in the Context of Halobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The strategic introduction of substituents onto this aromatic core allows for the fine-tuning of electronic properties, steric profiles, and biological activity. 2-Bromo-6-morpholinobenzonitrile is a compound of particular interest, featuring a unique substitution pattern: a bromine atom positioned ortho to both a potent electron-withdrawing nitrile group and an electron-donating, sterically demanding morpholino group.

This guide provides an in-depth comparison of the reactivity of this compound with other halobenzonitrile isomers and analogs. We will dissect its performance in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, providing a framework for researchers to anticipate reactivity, select appropriate reaction conditions, and troubleshoot synthetic challenges. The insights presented herein are grounded in fundamental mechanistic principles and supported by comparative experimental data from analogous systems.

Section 1: Foundational Principles of Aryl Halide Reactivity

The reactivity of a halobenzonitrile is not determined by the halogen alone but is a complex interplay between the halogen's identity, the electronic nature of other ring substituents, and steric factors. Two primary reaction classes dominate the synthetic utility of these compounds: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental to modern C-C and C-N bond formation.[1][2] The catalytic cycle's rate-determining step is often the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity of the C-X bond in this step follows a well-established trend:

C-I > C-Br > C-OTf > C-Cl [3][4]

Electron-withdrawing groups, such as the nitrile (-CN) function, generally accelerate the oxidative addition step, making halobenzonitriles more reactive than their unsubstituted counterparts like bromobenzene.[3] However, bulky ortho-substituents can sterically hinder the approach of the palladium catalyst, necessitating the use of specialized, highly active catalyst systems.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, SNAr proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] For this pathway to be effective, two conditions must be met:

  • The ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.[7][8]

  • The leaving group's ability to depart is related to its electronegativity and ability to stabilize a negative charge.

This results in a reactivity trend that is the reverse of that seen in cross-coupling reactions:

C-F > C-Cl > C-Br > C-I

The presence of electron-donating groups on the ring deactivates it towards nucleophilic attack, making SNAr less favorable.

Section 2: Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for synthesizing biaryl compounds from aryl halides and organoboron reagents.[9][10] The performance of this compound in this reaction is dictated by a balance of competing electronic and steric effects.

Reactivity Profile of this compound:

  • Electronic Effects: The electron-withdrawing nitrile group activates the C-Br bond towards oxidative addition. Conversely, the electron-donating morpholino group deactivates it.

  • Steric Hindrance: The presence of two ortho-substituents, particularly the bulky morpholino group, presents a significant steric barrier to the palladium catalyst. This is the most critical factor influencing its reactivity.

This steric congestion necessitates the use of advanced catalyst systems. Modern bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are designed to promote oxidative addition and subsequent steps for hindered substrates.[1][11]

Data Presentation: Performance of Halobenzonitriles in Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of various bromobenzonitriles, providing a baseline for predicting the performance of this compound. Direct comparative data for this specific substrate is limited, thus conditions for sterically hindered analogs are included for a more relevant comparison.

SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)Reference(s)
4-BromobenzonitrilePhenylboronic acidPd-bpydc-La (0.1)K₂CO₃EtOH/H₂OReflux / 4h98[12]
4-Bromoanisole (Deactivated)Phenylboronic acidSPhos-Pd (1)K₃PO₄1,4-Dioxane100 / 12h>95[11]
2-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH₂K₂CO₃DMF120 / 12h92[13]
2-Bromo-6-methyl-1H-benzo[d]imidazole (Hindered) Arylboronic acid Pd(OAc)₂ (5) / SPhos (10) K₃PO₄ Dioxane/H₂O 100 / 16h ~70-90 [14]

Based on this data, it is logical to predict that a successful Suzuki coupling of this compound would require a highly active catalyst system, such as a palladium precursor combined with a bulky biarylphosphine ligand (e.g., SPhos), and elevated temperatures to overcome the steric hindrance.

Experimental Workflow: Suzuki-Miyaura Coupling

The diagram below outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Aryl Halide, Boronic Acid, & Base B Add Solvent System (e.g., Dioxane/H₂O) A->B C Add Catalyst System (e.g., Pd(OAc)₂ / SPhos) B->C D Degas Mixture (N₂ or Ar Purge) C->D E Heat to Reaction Temp (e.g., 80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Quench & Extract with Organic Solvent F->G H Wash, Dry, & Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Section 3: Comparative Analysis in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[1][15] The reactivity of aryl halides in this reaction is nuanced. While the C-Br bond is generally more reactive than the C-Cl bond, aryl iodides can sometimes be challenging due to catalyst inhibition by the generated iodide anion.[4] Therefore, the typical reactivity order is often considered Ar-Br > Ar-Cl > Ar-I.[4]

For a sterically hindered substrate like this compound, the choice of ligand is paramount. The steric bulk of the ortho-morpholino group necessitates ligands that are both bulky and electron-rich to facilitate the crucial reductive elimination step.[16] Ligands such as Josiphos, BrettPhos, and RuPhos have been specifically developed for coupling challenging substrates, including those with primary and secondary amines.[16][17]

Catalytic Cycle: Buchwald-Hartwig Amination

The catalytic cycle illustrates the key steps where catalyst and ligand structure play a critical role.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) complex1 L-Pd(II)(Ar)(Br) pd0->complex1  Oxidative  Addition oxidative_addition Oxidative Addition complex2 L-Pd(II)(Ar)(NR₂) complex1->complex2  Base, HNR₂ amine_coordination Amine Coordination & Deprotonation complex2->pd0  Reductive  Elimination Product Ar-NR₂ complex2->Product reductive_elimination Reductive Elimination ArBr Ar-Br ArBr->complex1 Amine HNR₂ + Base Amine->complex2

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Given the substrate's structure, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) would be required, along with an aprotic solvent like toluene or dioxane.

Section 4: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While the nitrile group in this compound is ortho to the bromine, seemingly activating it for SNAr, the overall electronic profile of the molecule makes this pathway challenging.

  • Halogen Reactivity: Bromine is a significantly poorer leaving group than fluorine or chlorine in SNAr reactions. Therefore, a hypothetical 2-fluoro-6-morpholinobenzonitrile would be vastly more reactive.

  • Electronic Deactivation: The powerful electron-donating resonance effect of the ortho-morpholino group counteracts the activating effect of the nitrile group. This increases the electron density of the aromatic ring, repelling incoming nucleophiles and destabilizing the negative charge of the Meisenheimer intermediate.

Section 5: Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol is a self-validating system for the coupling of a sterically hindered aryl bromide and can be adapted as a starting point for this compound. The causality for each choice is explained.

Objective: To synthesize 2-aryl-6-morpholinobenzonitrile via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq) - An excess is used to drive the reaction to completion.

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) - A common, reliable palladium precursor.

  • SPhos (4 mol%) - A bulky, electron-rich ligand chosen to accelerate oxidative addition and reductive elimination for the hindered substrate.

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq) - A strong base effective in activating the boronic acid without promoting side reactions like ester hydrolysis.

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed - A common solvent system that solubilizes both organic and inorganic reagents.

Step-by-Step Procedure:

  • Reaction Setup: To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 267 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Catalyst Addition: In the same flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, deactivating the system.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Solvents must be degassed to prevent quenching of the active catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Analysis: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The reactivity of this compound is a case study in the balance of electronic and steric effects. While its C-Br bond is inherently suitable for palladium-catalyzed cross-coupling, its significant steric hindrance from the ortho-morpholino group makes it a challenging substrate.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, success is contingent upon the use of highly active, modern catalyst systems featuring bulky, electron-rich phosphine ligands. These are essential to overcome the steric barrier and facilitate the key steps of the catalytic cycle.

  • In contrast, for Nucleophilic Aromatic Substitution (SNAr), this compound is a poor candidate. The C-Br bond is an inferior leaving group compared to C-F or C-Cl, and the electron-donating morpholino group deactivates the ring towards nucleophilic attack.

This guide provides researchers with the foundational knowledge to approach the synthesis of derivatives from this compound, enabling informed decisions on reaction selection and condition optimization.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). 4-Bromobenzonitrile: A Validated Test Compound for Cross-Coupling Reactions.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(6), 3079-3159.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromobenzonitrile in Aryl Halide Coupling Reactions.
  • Janssen, J. J. D., & de Vries, J. G. (2020). The Buchwald–Hartwig Amination After 25 Years. Advanced Synthesis & Catalysis, 362(15), 2994-3037. [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • ResearchGate. (2020). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. [Link]

  • ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid.... [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

A Spectroscopic Guide to 2-Bromo-6-morpholinobenzonitrile and Its Derivatives: Elucidating Structure-Spectral Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive spectroscopic comparison of 2-Bromo-6-morpholinobenzonitrile and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how subtle molecular modifications manifest in ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. By understanding these correlations, researchers can more effectively characterize and differentiate these and other complex aromatic compounds.

Introduction: The Significance of this compound

This compound serves as a versatile scaffold in medicinal chemistry, with the morpholine and benzonitrile moieties being prevalent in a wide array of biologically active compounds. The strategic placement of the bromine atom provides a reactive handle for further synthetic transformations, making this molecule and its derivatives valuable intermediates in the synthesis of novel therapeutic agents. A thorough spectroscopic understanding of this core structure is paramount for confirming synthetic outcomes, ensuring purity, and elucidating the structures of more complex analogs.

This guide will focus on a comparative analysis of the parent compound, This compound (1) , and two representative derivatives: 2-Chloro-6-morpholinobenzonitrile (2) , to illustrate the effect of halogen substitution, and 2-Bromo-4-methyl-6-morpholinobenzonitrile (3) , to demonstrate the influence of an electron-donating group on the benzonitrile ring.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling patterns of nuclei provide a detailed map of their chemical environment.

Causality of Spectral Features

The electron-withdrawing nature of the nitrile group (-C≡N) and the bromine atom deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene. The morpholine ring, being an amino substituent, introduces both inductive and resonance effects that influence the chemical shifts of the adjacent aromatic protons and the morpholine protons themselves.

In the case of derivative 3 , the introduction of an electron-donating methyl group at the 4-position of the benzonitrile ring is expected to shield the aromatic protons, causing an upfield shift in their resonance compared to the parent compound 1 .

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Morpholine Protons (δ, ppm)Other Protons (δ, ppm)
1: this compound Predicted: 7.4-7.6 (m, 3H)Predicted: 3.8-3.9 (t, 4H), 3.0-3.1 (t, 4H)-
2: 2-Chloro-6-morpholinobenzonitrile Predicted: 7.3-7.5 (m, 3H)Predicted: 3.8-3.9 (t, 4H), 3.0-3.1 (t, 4H)-
3: 2-Bromo-4-methyl-6-morpholinobenzonitrile Predicted: 7.2-7.4 (m, 2H)Predicted: 3.8-3.9 (t, 4H), 3.0-3.1 (t, 4H)Predicted: 2.3-2.4 (s, 3H, -CH₃)

Note: The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (δ, ppm)Morpholine Carbons (δ, ppm)Nitrile Carbon (δ, ppm)Other Carbons (δ, ppm)
1: this compound Predicted: 110-160Predicted: ~67 (C-O), ~45 (C-N)Predicted: ~117-
2: 2-Chloro-6-morpholinobenzonitrile Predicted: 110-160Predicted: ~67 (C-O), ~45 (C-N)Predicted: ~117-
3: 2-Bromo-4-methyl-6-morpholinobenzonitrile Predicted: 110-160, with C4 shifted downfieldPredicted: ~67 (C-O), ~45 (C-N)Predicted: ~117Predicted: ~21 (-CH₃)

Note: The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.

G cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Dissolution Spectrometer Acquire Spectrum (e.g., 400 MHz) NMRTube->Spectrometer Insertion Processing Data Processing (Fourier Transform, Phasing) Spectrometer->Processing FID Signal Analysis Spectral Analysis (Chemical Shifts, Coupling) Processing->Analysis NMR Spectrum

Caption: Generalized workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Causality of Spectral Features

The key vibrational modes for this compound and its derivatives include the C≡N stretch of the nitrile group, the C-H stretches of the aromatic ring and the morpholine ring, the C-O-C and C-N-C stretches of the morpholine ring, and the C-Br stretch. The nitrile group typically exhibits a sharp, intense absorption band. The presence of the electron-withdrawing bromine atom and the morpholine ring can slightly influence the position of this band.

Comparative FT-IR Data
CompoundC≡N Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-O-C (Morpholine) Stretch (cm⁻¹)C-Br/C-Cl Stretch (cm⁻¹)
1: this compound Predicted: ~2225-2235Predicted: ~3050-3100Predicted: ~1115-1125Predicted: ~550-650
2: 2-Chloro-6-morpholinobenzonitrile Predicted: ~2225-2235Predicted: ~3050-3100Predicted: ~1115-1125Predicted: ~650-750
3: 2-Bromo-4-methyl-6-morpholinobenzonitrile Predicted: ~2220-2230Predicted: ~3050-3100, plus ~2850-2960 (CH₃)Predicted: ~1115-1125Predicted: ~550-650

Note: The predicted values are based on the analysis of structurally similar compounds and established spectroscopic principles.

G cluster_ftir FT-IR Spectroscopy Workflow (ATR) Start Place small amount of solid sample on ATR crystal Pressure Apply pressure to ensure good contact Start->Pressure Background Collect background spectrum Pressure->Background SampleScan Collect sample spectrum Background->SampleScan Analysis Analyze absorption bands SampleScan->Analysis

Caption: Simplified workflow for solid sample analysis using FT-IR with an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Causality of Spectral Features

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. For the chloro-derivative, the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M⁺+2 peak with approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for these molecules are expected to involve the loss of the halogen atom, cleavage of the morpholine ring, and loss of small neutral molecules like ethylene from the morpholine moiety.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
1: this compound C₁₁H₁₁BrN₂O267.12Predicted: 267/269 (M⁺/M⁺+2), 188 (M-Br), 187 (M-HBr)
2: 2-Chloro-6-morpholinobenzonitrile C₁₁H₁₁ClN₂O222.67Predicted: 222/224 (M⁺/M⁺+2), 187 (M-Cl)
3: 2-Bromo-4-methyl-6-morpholinobenzonitrile C₁₂H₁₃BrN₂O281.15Predicted: 281/283 (M⁺/M⁺+2), 202 (M-Br), 201 (M-HBr)

Note: The predicted values are based on isotopic abundances and common fragmentation patterns.

G cluster_ms Key Fragmentation Pathways M Molecular Ion (M+) M_minus_Br [M-Br]+ M->M_minus_Br Loss of Br radical M_minus_HBr [M-HBr]+ M->M_minus_HBr Loss of HBr Morpholine_frag Morpholine Ring Fragments M->Morpholine_frag Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

Causality of Spectral Features

The benzonitrile core is the primary chromophore in these molecules. The presence of the morpholino group (an auxochrome) and the bromine atom will cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzonitrile. The introduction of a methyl group in derivative 3 is expected to cause a further slight bathochromic shift.

Comparative UV-Vis Data
Compoundλmax (nm) in Methanol (Predicted)
1: this compound ~250-260 and ~290-300
2: 2-Chloro-6-morpholinobenzonitrile ~245-255 and ~285-295
3: 2-Bromo-4-methyl-6-morpholinobenzonitrile ~255-265 and ~295-305

Note: These are predicted values based on the expected electronic effects of the substituents.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A field strength of 400 MHz or higher is recommended for better resolution.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Collection: Collect the infrared spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a clear and predictable relationship between molecular structure and spectral output. By carefully examining the nuances in NMR chemical shifts, the characteristic vibrational frequencies in FT-IR, the isotopic patterns and fragmentation in mass spectrometry, and the electronic transitions in UV-Vis spectroscopy, researchers can confidently identify and characterize these and other related compounds. This guide provides a foundational framework for these analytical endeavors, empowering scientists in their pursuit of novel chemical entities.

References

While specific experimental data for the compared compounds is based on established spectroscopic principles and data from analogous structures, the following sources provide foundational knowledge for the techniques and interpretations presented.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Journal of Medicinal Chemistry. American Chemical Society.
  • Tetrahedron Letters. Elsevier.

A Comparative Guide to the Analytical Validation of 2-Bromo-6-morpholinobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis to Certainty

In the landscape of pharmaceutical research and drug development, the synthesis of a novel compound is merely the first chapter. The true measure of success lies in the rigorous, unequivocal validation of its structure and purity. 2-Bromo-6-morpholinobenzonitrile, a substituted benzonitrile, represents a class of scaffolds valuable in medicinal chemistry. Its synthesis, likely proceeding via a nucleophilic aromatic substitution, yields a product that must be meticulously scrutinized before it can advance in any discovery pipeline.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the synthesis of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, offering a framework for building a self-validating system of protocols. For researchers and drug development professionals, this multi-faceted approach is not just best practice; it is the bedrock of reproducible, reliable science.

The Synthetic Pathway: A Probable Route

While numerous synthetic routes can be envisioned, a common and efficient method for generating structures like this compound is the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor. The reaction of 2,6-dibromobenzonitrile with morpholine, often in the presence of a base, provides a direct path to the desired product. The significant difference in reactivity between the two bromine atoms, influenced by the electron-withdrawing nitrile group, facilitates a selective monosubstitution.

G SM1 2,6-Dibromobenzonitrile SM1->center_node SM2 Morpholine SM2->center_node Product This compound Reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) center_node->Product SNAr Reaction center_node->Reagents

Caption: Proposed synthesis of this compound.

The Analytical Gauntlet: A Multi-Technique Validation Strategy

No single analytical method can provide absolute certainty of a compound's identity and purity. A robust validation strategy relies on an orthogonal and complementary suite of techniques, each providing a unique piece of the structural puzzle. This integrated workflow ensures that the synthesized material is unambiguously confirmed.

G Crude Crude Synthetic Product Purification Purification (e.g., Column Chromatography) Crude->Purification Purified Purified Compound Purification->Purified Structural Structural Elucidation Purified->Structural Purity Purity & Quantification Purified->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structural->NMR MS Mass Spectrometry Structural->MS IR FTIR Spectroscopy Structural->IR HPLC HPLC-UV Purity->HPLC Final Validated Product (Structure & Purity Confirmed) NMR->Final MS->Final IR->Final HPLC->Final

Caption: Integrated workflow for analytical validation.

Structural Elucidation: Confirming the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, NMR confirms the successful coupling of the morpholine ring to the benzonitrile core and its specific regiochemistry.

Causality Behind the Choice: ¹H NMR provides proton counts (integration) and connectivity information (coupling patterns), while ¹³C NMR confirms the carbon skeleton. Together, they offer an unambiguous fingerprint of the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.5 - 7.6 t 1H Ar-H Aromatic proton between two electron-withdrawing groups (Br, CN).
~ 7.2 - 7.3 d 1H Ar-H Aromatic proton adjacent to the bromine atom.
~ 6.9 - 7.0 d 1H Ar-H Aromatic proton adjacent to the morpholine group.
~ 3.8 - 3.9 t 4H -O-CH₂- Morpholine protons adjacent to the oxygen atom.

| ~ 3.2 - 3.3 | t | 4H | -N-CH₂- | Morpholine protons adjacent to the nitrogen atom, shifted downfield due to attachment to the aromatic ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 160 Ar-C-N Quaternary carbon attached to the morpholine nitrogen.
~ 135 Ar-C-H Aromatic methine carbon.
~ 125 Ar-C-H Aromatic methine carbon.
~ 120 Ar-C-H Aromatic methine carbon.
~ 118 -C≡N Nitrile carbon.
~ 115 Ar-C-Br Quaternary carbon attached to bromine.
~ 105 Ar-C-CN Quaternary carbon attached to the nitrile group.
~ 67 -O-CH₂- Morpholine carbons adjacent to oxygen.

| ~ 51 | -N-CH₂- | Morpholine carbons adjacent to nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering primary confirmation of the synthetic product. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Causality Behind the Choice: MS is exceptionally sensitive and directly measures the mass-to-charge ratio (m/z). For halogenated compounds, MS provides a distinct isotopic pattern that serves as a powerful diagnostic tool. Due to the natural abundance of bromine isotopes (79Br and 81Br) in a nearly 1:1 ratio, the molecular ion will appear as a characteristic doublet (M+ and M+2) of almost equal intensity.[1][2]

Expected Mass Spectrometry Data

Parameter Expected Value Rationale
Molecular Formula C₁₁H₁₁BrN₂O
Exact Mass 266.0109 Calculated for C₁₁H₁₁⁷⁹BrN₂O.
Molecular Weight 267.12 Average isotopic mass.[3]
m/z of M+ 266.0 Corresponding to the 79Br isotope.
m/z of M+2 268.0 Corresponding to the 81Br isotope.

| Intensity Ratio | ~ 1:1 | Characteristic isotopic signature of a single bromine atom.[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It serves as a qualitative check to ensure the key structural motifs are present.

Causality Behind the Choice: The presence or absence of specific vibrational bands confirms the incorporation of the nitrile and morpholine groups and the loss of any starting material functionalities (e.g., N-H stretch if starting from morpholine).

Expected FTIR Peak Assignments

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3100-3000 C-H Stretch Aromatic
~ 2950-2850 C-H Stretch Aliphatic (Morpholine)
~ 2230-2210 C≡N Stretch Nitrile[4]
~ 1600-1450 C=C Stretch Aromatic Ring
~ 1250-1200 C-N Stretch Aryl-Amine
~ 1120-1100 C-O-C Stretch Ether (Morpholine)[5]

| ~ 700-550 | C-Br Stretch | Aryl-Bromide |

Purity Assessment: Quantifying Success

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[6][7] A properly developed reversed-phase HPLC (RP-HPLC) method can separate the final product from starting materials, reagents, and by-products, allowing for accurate quantification of purity.

Causality Behind the Choice: HPLC provides quantitative data on the purity of the compound, typically expressed as a percentage of the total peak area detected by a UV detector. Method validation according to ICH guidelines ensures the reliability of these results.[8][9]

Comparative HPLC Methods for Purity Analysis

The choice of method often depends on the goal, balancing speed for high-throughput screening against resolution for detailed impurity profiling.

ParameterMethod A: Rapid Purity ScreenMethod B: High-Resolution Impurity Profile
Objective Fast quality control check.Detailed separation of closely eluting impurities.
Column C18, 4.6 x 100 mm, 3.5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 20% to 95% B in 5 minutes20% to 95% B in 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C40 °C
UV Detection 254 nm254 nm and 220 nm

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified solid.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Protocol 2: Mass Spectrometry Sample Preparation (ESI)
  • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Protocol 3: HPLC Sample Preparation and Analysis
  • Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to a concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates.

  • Injection: Inject 5-10 µL of the sample onto the HPLC system running the desired method (e.g., Method A or B).

  • Data Analysis: Integrate all peaks detected at 254 nm. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Conclusion

The validation of the synthesis of this compound is a systematic process that builds a case for the compound's identity and purity through the convergence of evidence from multiple, independent analytical techniques. NMR confirms the structure, Mass Spectrometry verifies the molecular weight and elemental composition, and FTIR identifies the key functional groups. Finally, HPLC provides a definitive, quantitative measure of purity. By employing this rigorous, multi-faceted validation strategy, researchers can proceed with confidence, knowing that their material meets the highest standards of scientific integrity.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.
  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link].

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link].

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Retrieved from [Link].

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link].

Sources

comparative study of catalysts for "2-Bromo-6-morpholinobenzonitrile" cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. The substituted benzonitrile scaffold, particularly 2-substituted 6-morpholinobenzonitriles, is a prevalent motif in a myriad of pharmacologically active compounds. The ability to selectively and efficiently functionalize the C2 position of the benzonitrile ring via cross-coupling reactions is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of a key intermediate, 2-Bromo-6-morpholinobenzonitrile, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The Strategic Importance of Cross-Coupling

Cross-coupling reactions represent a powerful toolkit in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance. For a substrate like this compound, the electron-withdrawing nature of the nitrile group and the presence of the morpholine moiety can influence the reactivity of the aryl bromide. Selecting the optimal catalytic system is therefore crucial for achieving high yields and purity. This guide will delve into four key cross-coupling strategies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligand, base, and solvent are critical parameters that dictate the success of a cross-coupling reaction. Below is a comparative overview of catalytic systems for the functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2-Bromobenzonitrile Derivatives

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Coupling Partner
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100HighArylboronic acids
Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90Good-ExcellentPhenylboronic acid
PdCl₂(dppf) (3)-K₂CO₃DMF80GoodSubstituted boronic acids

Note: The data presented is based on typical conditions for the Suzuki-Miyaura coupling of 2-bromobenzonitrile and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.[1] This reaction is particularly useful for introducing various amine functionalities at the 2-position of the benzonitrile ring.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Amine Partner
Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBuToluene80-110Good-ExcellentPrimary/Secondary Amines
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane100GoodAnilines, Heterocyclic Amines
[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)LiHMDSTHF70Good-ExcellentSterically Hindered Amines

Note: The data presented is based on general conditions for the Buchwald-Hartwig amination of aryl bromides and will likely require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Piperidine

  • In a glovebox, charge a vial with a stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., Xantphos, 2 mol%).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and piperidine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L)->Amine_Coordination HNR'R'' Ar-Pd(II)-X(L)(HNR'R'') Ar-Pd(II)-X(L)(HNR'R'') Amine_Coordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatics. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Aryl Bromides

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Alkyne Partner
Pd(PPh₃)₂Cl₂ (2)CuI (5)PPh₃ (4)Et₃NTHFRT-60Good-ExcellentPhenylacetylene
Pd(OAc)₂ (1)CuI (2)-i-Pr₂NEtDMF80GoodTerminal Alkynes
PdCl₂(MeCN)₂ (3)- (Copper-free)XPhos (6)Cs₂CO₃Dioxane100GoodVarious Alkynes

Note: The data presented is based on general conditions for the Sonogashira coupling of aryl bromides and will likely require optimization for this compound.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a solution of this compound (1.0 mmol) and phenylacetylene (1.5 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL), add the base (e.g., Et₃N, 3.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR CuX CuX Alkyne_Coordination Alkyne_Coordination CuX->Alkyne_Coordination H-C≡CR, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation [Cu(I) Acetylide] caption Sonogashira Catalytic Cycles

Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.

Cyanation: Installation of a Nitrile Group

The direct conversion of the bromo substituent to a nitrile group can be a valuable transformation. Palladium-catalyzed cyanation offers a reliable method for this conversion, often using zinc cyanide as the cyanide source.

Table 4: Comparison of Catalytic Systems for Cyanation of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Cyanide SourceAdditiveSolventTemp (°C)Yield (%)
Pd₂(dba)₃ (1-2)dppf (2-4)Zn(CN)₂Zn powderDMAc120Good-Excellent
Pd(OAc)₂ (2)cataCXium A (4)K₄[Fe(CN)₆]-t-BuOH/H₂O100Good
NiCl₂(dppf) (5)-Zn(CN)₂DMAPNMP110Good

Note: The data presented is based on general conditions for the cyanation of aryl bromides and will likely require optimization for this compound.

Experimental Protocol: Cyanation of this compound

  • To a reaction tube, add this compound (1.0 mmol), zinc cyanide (0.6 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%).

  • Add an additive if required (e.g., Zn powder, 0.2 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the degassed solvent (e.g., DMAc, 2 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • After the reaction is complete, cool to room temperature, dilute with a suitable solvent, and filter.

  • The filtrate is then worked up by washing with aqueous solutions and purified by chromatography.

General Workflow for Catalyst Screening

Catalyst_Screening_Workflow Substrate_Selection Select Substrate: This compound Reaction_Type Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) Substrate_Selection->Reaction_Type Initial_Screening Initial Catalyst/Ligand/Base Screening (Small Scale) Reaction_Type->Initial_Screening Analysis Analyze Results (LC-MS, GC-MS, NMR) Initial_Screening->Analysis Optimization Optimize Key Parameters (Temperature, Concentration, Time) Analysis->Optimization Identify Promising Hits Scale_Up Scale-up of Optimized Conditions Optimization->Scale_Up Purification_Characterization Purification and Full Characterization Scale_Up->Purification_Characterization caption Workflow for Catalyst System Optimization

Caption: A systematic workflow for the optimization of cross-coupling reactions.

Conclusion

The cross-coupling of this compound is a versatile strategy for the synthesis of a wide array of functionalized benzonitriles. The choice of the catalytic system is paramount and should be guided by the desired transformation. Palladium-based catalysts, in combination with a variety of phosphine ligands, offer a robust platform for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions. While the general conditions provided in this guide serve as a strong starting point, empirical optimization is essential to achieve the best results for this specific substrate. Careful consideration of the interplay between the catalyst, ligand, base, and solvent will enable researchers to efficiently access a diverse range of valuable compounds for drug discovery and development.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guides. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Stability of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Framework for Researchers and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, frequently incorporated to enhance potency, modulate pharmacokinetic properties, and confer desirable drug-like characteristics upon lead compounds.[1][2] The compound 2-Bromo-6-morpholinobenzonitrile represents a confluence of three key structural motifs: an electron-deficient benzonitrile ring, a reactive bromo substituent, and the versatile morpholine moiety. While this combination offers significant potential for creating novel therapeutics, it also presents unique stability challenges.

The chemical stability of any new chemical entity (NCE) is a cornerstone of drug development. It directly impacts the safety, efficacy, storage conditions, and ultimately, the viability of a drug candidate.[3] Forced degradation, or stress testing, is the process of intentionally subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and establish the intrinsic stability of the molecule.[4]

This guide provides a comprehensive framework for assessing the stability of this compound. In the absence of extensive public data on this specific molecule, we will extrapolate potential degradation pathways based on the known reactivity of its functional groups. We will further provide detailed, actionable protocols grounded in International Council for Harmonisation (ICH) guidelines to empower researchers to generate robust, publication-quality stability data.

Part 1: A Comparative Analysis of Potential Instabilities

The structure of this compound suggests several potential degradation pathways under stress conditions. A proactive analysis of these liabilities is the first step in designing a comprehensive stability study. The primary points of potential failure are the morpholine ring, the cyano group, and the carbon-bromine bond.

While a Safety Data Sheet (SDS) may state the compound is "stable under normal conditions," this provides little insight into its behavior under the stress conditions encountered during formulation, storage, and physiological exposure.[5] The SDS does note an incompatibility with acids, which aligns with the expected chemical reactivity of the morpholine group.[5]

Stress ConditionPotential Degradation Pathway for this compoundComparison with Structural Alternatives
Acid Hydrolysis The ether linkage within the morpholine ring is susceptible to acid-catalyzed cleavage. The nitrogen atom can be protonated, making the ring more vulnerable to nucleophilic attack by water, potentially leading to ring-opening.Alternative 1 (Thio-morpholine analog): Replacing the morpholine oxygen with sulfur could alter susceptibility to acid cleavage, potentially increasing stability depending on the specific acid conditions.
Base Hydrolysis The nitrile (cyano) group is susceptible to hydrolysis under strong basic conditions, which would convert it first to an amide (2-Bromo-6-morpholinobenzamide) and subsequently to a carboxylate salt.Alternative 2 (Fluoro-analog): Replacing the bromine with a fluorine atom would make the aromatic ring more electron-deficient, potentially increasing the rate of nitrile hydrolysis under basic conditions.
Oxidative Stress The tertiary amine of the morpholine ring is a primary target for oxidation, potentially leading to the formation of an N-oxide. This is a common metabolic pathway and can be mimicked in vitro using agents like hydrogen peroxide.Alternative 3 (Piperidine analog): Replacing the morpholine with a piperidine ring removes the ether oxygen, eliminating acid-catalyzed ring cleavage as a primary degradation route. However, the secondary amine (if N-unsubstituted) or tertiary amine remains susceptible to oxidation.
Photolytic Stress Aromatic halides, such as the bromo-benzonitrile core, can be susceptible to photolytic degradation. UV light can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent downstream products.Alternative 4 (De-halogenated analog): A simple phenyl or tolyl analog (lacking the bromine) would be less prone to photolytic C-X bond cleavage, likely exhibiting greater photostability.
Thermal Stress While generally stable, prolonged exposure to high heat can provide the activation energy needed for various decomposition reactions, often accelerating the hydrolytic and oxidative pathways mentioned above.[5]Stability relative to alternatives would depend on which bonds are most thermally labile. The C-N bond connecting the morpholine to the phenyl ring is another potential point of failure under high thermal stress.

Part 2: Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on ICH Q1A guidelines and common industry practices to establish a comprehensive stability profile.[3][6] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.[7]

Preparation of Stock Solution
  • Objective: To create a standardized solution for all stress studies.

  • Protocol:

    • Prepare a 1.0 mg/mL stock solution of this compound.

    • A 50:50 mixture of acetonitrile and water is a common starting solvent system. The choice of solvent should ensure complete dissolution and be non-reactive with the compound.[3]

Stress Condition Protocols

For each condition below, a control sample (stock solution diluted with the stress-free medium) should be stored under ambient or refrigerated conditions and analyzed alongside the stressed samples.

A. Acid Hydrolysis

  • Rationale: To assess susceptibility to degradation in acidic environments, mimicking potential gastric fluid exposure or interaction with acidic excipients.

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, and 48 hours).

    • Prior to analysis, neutralize the sample with an equivalent amount of 1M NaOH to halt the reaction.[3]

    • If no degradation is observed, consider using a higher acid concentration (e.g., 5M HCl) or refluxing conditions.[6]

B. Base Hydrolysis

  • Rationale: To evaluate stability in alkaline conditions, relevant for certain formulation types and physiological environments.

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified intervals (e.g., 2, 8, 24, and 48 hours).

    • Neutralize the sample with an equivalent amount of 1M HCl before analysis.[3]

C. Oxidative Degradation

  • Rationale: To probe for susceptibility to oxidation, a common degradation pathway for molecules with electron-rich centers like tertiary amines.

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction at time points such as 2, 8, and 24 hours.

    • Analysis can typically be performed after dilution without a quenching step, as the peroxide is diluted.

D. Thermal Degradation

  • Rationale: To determine the effect of high temperature on the drug substance in the solid state and in solution.

  • Protocol (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to 70°C in a thermostatically controlled oven.

    • Analyze samples at time points such as 24, 48, and 72 hours by preparing a fresh solution.

  • Protocol (Solution State):

    • Reflux the stock solution at 70°C.

    • Withdraw samples at appropriate time points and analyze.

E. Photostability Testing

  • Rationale: To comply with ICH Q1B guidelines and determine if the compound is light-sensitive, which has implications for packaging and storage.

  • Protocol:

    • Expose the stock solution (in a photostable, transparent container) and solid compound to a light source that provides both UV and visible light.

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

    • A parallel control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the light-exposed and control samples to determine the extent of photodegradation.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products.[3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. For structural elucidation of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is essential.[6]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient elution is typically required. For example, a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Detection: The PDA detector should be set to monitor across a range of wavelengths to ensure all degradants are detected, with a specific wavelength chosen for quantification based on the parent compound's UV maximum.

Part 3: Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN:Water acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose ox Oxidation (30% H2O2, RT) stock->ox Expose thermal Thermal (70°C, Solid & Solution) stock->thermal Expose photo Photolytic (ICH Q1B Light Source) stock->photo Expose sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench (As applicable) sampling->neutralize hplc Analyze via Stability- Indicating HPLC-PDA neutralize->hplc lcms Characterize Degradants via LC-MS hplc->lcms If degradants > threshold

Caption: Workflow for a forced degradation study.

Hypothesized Degradation Pathways

This diagram outlines the most probable degradation products based on the chemical structure of this compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Amide Amide Degradant (Base-catalyzed) Parent->Amide [OH-] RingOpened Ring-Opened Morpholine (Acid-catalyzed) Parent->RingOpened [H+], Heat N_Oxide N-Oxide Degradant Parent->N_Oxide [H2O2] Debromo Debrominated Degradant Parent->Debromo [hν] Acid Carboxylic Acid Degradant (Base-catalyzed) Amide->Acid [OH-], Heat

Caption: Potential degradation pathways of the target compound.

Conclusion

A thorough understanding of a compound's stability is not merely a regulatory hurdle but a fundamental aspect of scientific rigor in drug development. For this compound, its stability profile is dictated by the interplay of its benzonitrile, bromo, and morpholine functionalities. While existing data is sparse, a systematic evaluation using the forced degradation protocols outlined in this guide will generate the necessary data to identify critical liabilities, predict degradation products, and inform the development of stable formulations. By following this expert-guided framework, researchers can confidently establish a comprehensive stability profile, ensuring the quality and robustness of their scientific work.

References

  • BenchChem. (n.d.). Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine. Retrieved from BenchChem technical resources.[3]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile. Retrieved from BenchChem technical resources.[8]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF.[1]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.[6]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.[2]

  • NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link].[4]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link].[7]

  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.[9]

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A Strategic Guide to Comparing the Biological Activity of 2-Bromo-6-morpholinobenzonitrile Analogs as Potential PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Benzonitrile Scaffold

The benzonitrile moiety is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive scaffold for the design of novel therapeutic agents.[2] The compound "2-Bromo-6-morpholinobenzonitrile" represents a promising, yet underexplored, starting point for the development of targeted therapies. The presence of a bromine atom and a morpholine group suggests potential for potent and selective interactions with protein kinases, which are often dysregulated in diseases like cancer.[3]

This guide provides a comprehensive framework for the systematic design, synthesis, and comparative biological evaluation of novel analogs of "2--Bromo-6-morpholinobenzonitrile". We will operate under the well-founded hypothesis that these compounds may exert their anticancer effects by targeting the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[4][5] Our objective is to furnish researchers with a strategic workflow, detailed experimental protocols, and a clear methodology for data interpretation to identify lead candidates with superior potency and selectivity.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is one of the most commonly mutated pathways in cancer, making it a prime target for therapeutic intervention.[6][7] This pathway integrates signals from growth factors and nutrients to control essential cellular processes.[5] Its dysregulation leads to uncontrolled cell growth and resistance to apoptosis. Small molecule inhibitors that target key nodes of this pathway, such as PI3K and mTOR, have shown significant promise in preclinical and clinical settings.[4][8]

Given the structural features of the this compound scaffold, we hypothesize that its analogs could function as inhibitors of PI3K, mTOR, or as dual inhibitors of both kinases. The morpholine group is a common feature in many known PI3K inhibitors, while the benzonitrile core can be optimized for potent interactions within the ATP-binding pocket of these enzymes.

PI3K_Akt_mTOR_Pathway cluster_inhibitors Potential Inhibition by Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Survival S6K->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Rational Design of Analogs for Structure-Activity Relationship (SAR) Studies

To systematically explore the therapeutic potential of the this compound scaffold, we propose the synthesis and evaluation of a focused library of analogs. The design of these analogs aims to probe the structure-activity relationships (SAR) and identify key structural features that contribute to potency and selectivity.[9]

Table 1: Proposed Analogs of this compound for Comparative Analysis

Analog ID Parent Scaffold Modification Rationale
LEAD-001 This compound-Parent Compound
A-001 Analog Series A (Morpholine Mod)N-MethylpiperazineExplore impact of basic nitrogen on solubility and activity.
A-002 Analog Series A (Morpholine Mod)ThiomorpholineInvestigate the effect of replacing the morpholine oxygen with sulfur.
B-001 Analog Series B (Halogen Mod)2-Chloro-6-morpholinobenzonitrileAssess the influence of a smaller halogen on binding affinity.
B-002 Analog Series B (Halogen Mod)2-Fluoro-6-morpholinobenzonitrileEvaluate the effect of a highly electronegative halogen.
C-001 Analog Series C (Benzonitrile Mod)5-Fluoro substitutionModulate the electronic properties of the benzonitrile ring.[10]

A Phased Experimental Workflow for Comparative Biological Evaluation

A tiered approach is recommended to efficiently screen the synthesized analogs and identify the most promising candidates. This workflow progresses from broad cellular screening to specific biochemical and in-cell target validation.

Experimental_Workflow Start Synthesized Analog Library (Table 1) Stage1 Stage 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Stage1 Stage2 Stage 2: Biochemical Kinase Inhibition (PI3Kα & mTOR Assays) Stage1->Stage2 Potent Analogs (IC50 < 10 µM) Stage3 Stage 3: In-Cell Target Engagement (Western Blot for p-Akt, p-S6) Stage2->Stage3 Active Kinase Inhibitors Stage4 Stage 4: Selectivity Profiling (Kinase Panel & Normal Cell Lines) Stage3->Stage4 Confirmed Pathway Inhibition Lead Lead Candidate Identification Stage4->Lead

Caption: A multi-stage workflow for the evaluation of novel compounds.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the key assays in the proposed workflow. These are standardized methods that can be adapted to specific laboratory conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a general method for measuring the direct inhibitory effect of compounds on purified kinases.[14][15] Commercial kits are available for specific kinases like PI3Kα and mTOR.

Materials:

  • Purified recombinant human PI3Kα and mTOR enzymes.

  • Kinase-specific substrate (e.g., PIP2 for PI3K).

  • ATP.

  • Assay buffer.

  • Test compounds dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • 384-well assay plates (white, low-volume).

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and ATP in the assay buffer at the desired concentrations.

  • Compound Plating: Add serial dilutions of the test compounds to the assay plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Enzyme Addition: Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the ATP/substrate mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This typically involves a step to stop the kinase reaction and a second step to generate a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC50 values using non-linear regression analysis.

Illustrative Data Presentation and Interpretation

The following tables present hypothetical, yet plausible, data to demonstrate how the results of the comparative analysis could be structured for clear interpretation.

Table 2: Illustrative Comparative In Vitro Cytotoxicity (IC50, µM) and Selectivity of Analogs

Analog ID MCF-7 (Breast Cancer) A549 (Lung Cancer) HEK293 (Normal) Selectivity Index (SI) vs. MCF-7
LEAD-001 8.512.1> 50> 5.9
A-001 15.220.5> 50> 3.3
A-002 6.29.845.37.3
B-001 4.17.548.211.8
B-002 10.315.6> 50> 4.9
C-001 3.56.840.111.5

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.[16]

Table 3: Illustrative Comparative Biochemical Enzyme Inhibition (IC50, nM)

Analog ID PI3Kα Inhibition mTOR Inhibition
LEAD-001 250890
A-002 180750
B-001 95320
C-001 80250

Interpretation: From this hypothetical data, analogs B-001 and C-001 emerge as the most promising candidates. They exhibit the highest potency against cancer cell lines (Table 2), a favorable selectivity index, and potent inhibition of both PI3Kα and mTOR at the biochemical level (Table 3), suggesting they may function as dual inhibitors. Further investigation, including Western blotting to confirm in-cell pathway modulation, would be warranted for these compounds.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach for the comparative analysis of "this compound" analogs as potential inhibitors of the PI3K/Akt/mTOR pathway. By following the proposed workflow—from rational analog design to phased experimental evaluation—researchers can efficiently identify and characterize novel compounds with therapeutic potential.

Promising lead compounds identified through this process should be advanced to further preclinical studies, including:

  • In vivo efficacy studies in relevant cancer xenograft models.[17]

  • Pharmacokinetic profiling to assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • Comprehensive toxicological evaluation to determine the safety profile.

The strategic framework presented here provides a solid foundation for accelerating the discovery and development of next-generation targeted cancer therapies based on the versatile benzonitrile scaffold.

References

  • Janku, F., et al. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
  • Massacesi, C., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology.
  • Sabatini, D. M. (2006). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Cell.
  • Yang, J., et al. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
  • LoRusso, P. M. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
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A Guide to the Structural Analysis of 2,6-Disubstituted Benzonitriles: A Comparative Study Featuring 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Nuances in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule—its structure—is a critical determinant of its biological activity, pharmacokinetic properties, and overall therapeutic potential. Even subtle alterations in molecular geometry can lead to profound differences in how a compound interacts with its biological target. This guide provides a comprehensive structural analysis of 2-Bromo-6-morpholinobenzonitrile, a compound of interest in medicinal chemistry, by comparing it with structurally similar 2,6-disubstituted benzonitriles.

Due to the limited availability of direct experimental data for this compound, this guide will leverage a comparative approach. We will analyze existing experimental data for closely related analogs to infer and discuss the probable structural characteristics of our target compound. This methodology underscores a common challenge in early-stage drug discovery and highlights the power of comparative structural analysis in guiding molecular design and development.

Comparative Structural Analysis: Insights from Analogs

The structural features of this compound are primarily dictated by the electronic and steric interplay of the bromo, morpholino, and nitrile substituents on the benzene ring. To understand these effects, we will examine the structural data of key analogs.

Physicochemical Properties of this compound and Its Analogs

The following table summarizes key physicochemical properties of our target compound and selected comparators. These properties provide a foundational understanding of the molecules' general characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
This compound C₁₁H₁₁BrN₂O267.122.1
2-Amino-6-bromobenzonitrileC₇H₅BrN₂197.031.8
2-Bromo-6-chlorobenzonitrileC₇H₃BrClN216.462.8
2-Bromo-6-fluorobenzonitrileC₇H₃BrFN200.012.4
2,6-Dibromo-4-methylbenzonitrileC₈H₅Br₂N274.943.5

Data sourced from publicly available chemical databases.

X-ray Crystallography Insights

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can draw valuable inferences from the structure of 2,6-dibromo-4-methylbenzonitrile [1].

The key takeaway from the structure of 2,6-dibromo-4-methylbenzonitrile is the steric hindrance imposed by the two bromine atoms at the 2 and 6 positions. This steric crowding can influence the planarity of the benzene ring and the orientation of the nitrile group. In the case of this compound, the morpholino group is bulkier than a bromine atom, which would likely lead to significant steric strain. This strain may be alleviated by the rotation of the morpholino group out of the plane of the benzene ring.

Spectroscopic Analysis: A Fingerprint of Molecular Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the chemical environment of atoms and the functional groups present in a molecule.

NMR Spectroscopy:

¹H and ¹³C NMR are indispensable tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the following characteristic signals based on the analysis of its analogs:

  • ¹H NMR: The protons on the benzene ring will exhibit a complex splitting pattern due to their distinct chemical environments. The protons of the morpholino group will likely appear as two distinct multiplets, corresponding to the CH₂ groups adjacent to the nitrogen and oxygen atoms.

  • ¹³C NMR: The spectrum will show distinct signals for each of the 11 carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the bromo and nitrile groups and the electron-donating effect of the morpholino group.

FTIR Spectroscopy:

FTIR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to:

  • C≡N stretch: A sharp, intense band around 2220-2240 cm⁻¹.

  • C-Br stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

  • C-O and C-N stretches (morpholine): Multiple bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Computational Modeling: A Theoretical Lens on Structure

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the geometry and electronic structure of a molecule. A DFT calculation for this compound would likely reveal:

  • Optimized Geometry: The calculation would predict bond lengths, bond angles, and dihedral angles, offering a theoretical 3D model of the molecule. This would be particularly useful in assessing the degree of rotation of the morpholino group relative to the benzene ring.

  • Electronic Properties: DFT can be used to calculate properties such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the key experimental techniques discussed in this guide.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the three-dimensional structure of a crystalline compound.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other structural parameters.

Diagram: X-ray Crystallography Workflow

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis crystal_growth Crystal Growth data_acq X-ray Diffraction crystal_growth->data_acq Mount Crystal structure_solution Structure Solution data_acq->structure_solution Process Data refinement Structure Refinement structure_solution->refinement Initial Model final_structure final_structure refinement->final_structure Final Structure

Caption: A generalized workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired to determine chemical shifts, coupling constants, and integration of proton signals.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the number of unique carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Diagram: Spectroscopic Analysis Workflow

spec_workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy start Compound nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ftir_prep Place on ATR Crystal start->ftir_prep nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq structural_info Structural Elucidation nmr_acq->structural_info Proton and Carbon Environment ftir_acq Record IR Spectrum ftir_prep->ftir_acq ftir_acq->structural_info Functional Group Identification

Caption: A typical workflow for NMR and FTIR spectroscopic analysis.

Conclusion: A Path Forward in Structure-Guided Drug Design

This guide has provided a framework for the structural analysis of this compound through a comparative study of its analogs. While direct experimental data for the target compound remains elusive, the analysis of related 2,6-disubstituted benzonitriles offers valuable insights into its likely structural and electronic properties. The steric bulk of the morpholino group is predicted to be a key determinant of its conformation.

The experimental protocols detailed herein provide a roadmap for the future characterization of this compound and other novel compounds. A combination of X-ray crystallography, NMR and FTIR spectroscopy, and computational modeling will be essential for a complete and accurate structural elucidation. Such detailed structural knowledge is paramount for understanding the structure-activity relationships that govern biological function and for the rational design of new and improved therapeutic agents.

References

  • Britton, D., et al. (2017). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1865–1868. [Link]

  • 2-Bromo-6-chlorobenzonitrile, CAS No: 6575-08-2. PubChem. [Link]

  • 2-Bromo-6-fluorobenzonitrile, CAS No: 79544-27-7. PubChem. [Link]

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The Synthetic Versatility of 2-Bromo-6-morpholinobenzonitrile: A Comparative Guide to its Performance in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the efficiency, robustness, and innovative potential of a synthetic campaign. 2-Bromo-6-morpholinobenzonitrile, with its unique substitution pattern, presents itself as a valuable scaffold. The interplay between the electron-donating morpholino group and the electron-withdrawing nitrile functionality, positioned ortho and para to the bromine respectively, imparts a distinct reactivity profile. This guide provides an in-depth, objective comparison of the performance of this compound in pivotal reaction types, benchmarking it against other halogenated analogs. The insights and data presented herein are synthesized from established reactivity principles and analogous systems reported in peer-reviewed literature, offering a predictive framework for its application in complex molecule synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of this compound in these transformations is primarily dictated by the C-Br bond, which is more reactive than a C-Cl bond but less reactive than a C-I bond in the rate-determining oxidative addition step of the catalytic cycle.[1][2]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a stalwart for the creation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[3] The reactivity of the aryl halide is a key parameter for the success of this coupling.

Comparative Performance of 2-Halo-6-morpholinobenzonitriles in Suzuki-Miyaura Coupling

Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected YieldKey Considerations
2-Fluoro -6-morpholinobenzonitrileLowestHarsher conditions, specialized catalysts (e.g., with bulky, electron-rich phosphine ligands)Low to ModerateC-F bond activation is challenging and often requires bespoke catalyst systems.
2-Chloro -6-morpholinobenzonitrileLowMore active catalysts (e.g., palladacycles) and ligands, higher temperaturesModerate to GoodA cost-effective alternative to the bromo analog, but requires more forcing conditions.[4]
2-Bromo -6-morpholinobenzonitrileGood (Benchmark) Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands), moderate temperaturesGood to Excellent Offers a good balance of reactivity and stability, making it a reliable choice for a broad range of boronic acids.[1][5]
2-Iodo -6-morpholinobenzonitrileHighestMilder conditions, lower catalyst loadingExcellentMost reactive, but also more expensive and potentially less stable. Ideal for challenging couplings.[2]

Experimental Protocol: A Generalized Procedure for Suzuki-Miyaura Coupling of an Analogous Aryl Bromide

This protocol is based on established methods for the Suzuki-Miyaura coupling of ortho-substituted aryl bromides and should serve as a robust starting point for this compound.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: To the flask, add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Heat the mixture with vigorous stirring at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture (Ar/N2 Purge) solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor byTLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Characterized Product purify->product Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex [Ar-Pd(II)(L_n)-Br] pd0->pd2_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)(L_n)-NR'R''] pd2_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', - HBr) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product Product Release SNAr_Mechanism ArylHalide Aryl Halide (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer + Nucleophile (Slow Step) Nucleophile Nucleophile (e.g., R₂NH) Product Substituted Product Meisenheimer->Product - Leaving Group (Fast Step) LeavingGroup Leaving Group (Br⁻)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-6-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Bromo-6-morpholinobenzonitrile (CAS No. 1129540-65-3). As a halogenated benzonitrile derivative, this compound requires meticulous handling and disposal protocols to mitigate risks to personnel, ensure environmental protection, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Section 1: Hazard Assessment & Chemical Profile

A thorough understanding of a chemical's hazard profile is the foundation of its safe management from acquisition to disposal.[1] this compound is a solid organic compound with multiple hazard classifications that dictate its handling and disposal requirements.

Key Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Effects: Inhalation may lead to respiratory system irritation.[2][4]

The hazardous nature of this compound stems from its distinct structural features:

  • Halogenated Benzene Ring: The presence of a bromine atom classifies it as a halogenated organic compound.[5][6] Such compounds are subject to specific environmental regulations and can produce hazardous byproducts like hydrogen bromide upon incomplete combustion.[7]

  • Nitrile Group (-C≡N): This functional group presents a significant toxicological concern. Nitriles can release highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or high temperatures.[8][9]

The table below summarizes the essential identification and hazard information for this compound.

PropertyData
Molecular Formula C₁₁H₁₁BrN₂O[2]
Molecular Weight 267.13 g/mol [2]
Appearance Solid[2]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[3][4]

Section 2: Personal Protective Equipment (PPE) Protocol

Given the compound's toxicity and irritant properties, a stringent PPE protocol is mandatory for all handling and disposal activities. The objective is to create a complete barrier against dermal contact, eye exposure, and inhalation.

  • Hand Protection: Wear chemically resistant, impervious gloves such as nitrile rubber.[8] Always inspect gloves for tears or leaks before use.

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Where splashing is a possibility, a face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of contamination, a chemical-resistant apron is recommended.[5]

  • Respiratory Protection: All handling of this compound powder, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[8][10]

Section 3: Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste streams.[1][11] The nitrile functional group makes this compound incompatible with several common chemical classes.

Step-by-Step Containerization Procedure:

  • Designate the Waste Stream: This compound must be disposed of in a "Toxic," "Halogenated Organic Solid Waste" stream. Do not mix it with non-halogenated solvents or other waste categories.[5][12]

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a tightly sealing screw cap.[11][13][14] The original product container is often the best choice for storing its own waste.[13]

  • Critical Incompatibility Warning: Under no circumstances should this waste be mixed with acids or acidic waste streams. [8][14] Contact with acid will generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[8] Also, keep it segregated from strong oxidizing agents.[4]

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[15]

    • The accumulation start date (the date the first drop of waste is added).[1]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[1]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[14] This area should provide secondary containment (such as a spill tray) to capture any potential leaks.[11]

Section 4: Disposal Pathway and Decontamination

The guiding principle for disposing of this chemical is that it must be managed by professionals.[1] Evaporation in a fume hood or disposal down the drain are strictly prohibited and illegal methods of disposal.[13][14]

The logical flow for proper disposal is outlined in the diagram below.

DisposalWorkflow start Material Identified for Disposal: This compound is_container Is the container empty? start->is_container solid_waste Solid Waste or Contaminated Materials is_container->solid_waste No empty_container Empty Product Container is_container->empty_container Yes select_container 1. Select a compatible, sealable waste container. solid_waste->select_container triple_rinse 1. Perform Triple-Rinse Procedure (see protocol below). empty_container->triple_rinse label_container 2. Affix a 'Hazardous Waste' label with the full chemical name and hazards. select_container->label_container store_waste 3. Store in a designated Satellite Accumulation Area with secondary containment. label_container->store_waste professional_disposal 4. Arrange pickup by a licensed hazardous waste disposal service. store_waste->professional_disposal collect_rinsate 2. Collect the first rinsate as 'Hazardous Waste'. triple_rinse->collect_rinsate dispose_container 3. Deface original label and dispose of rinsed container in regular trash. triple_rinse->dispose_container collect_rinsate->store_waste Add to waste container

Caption: Disposal Decision Workflow for this compound.

Primary Disposal Pathway: Licensed Waste Management

The only acceptable disposal method is through a licensed environmental waste management company.[1] These companies operate high-temperature incineration facilities equipped with specialized scrubbers and afterburners. This technology is essential to:

  • Ensure complete destruction of the organic molecule.

  • Neutralize acidic gases such as hydrogen bromide (HBr) and hydrogen cyanide (HCN) that are formed during thermal decomposition.[7][9][16]

Protocol for Decontaminating Empty Containers:

An empty container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous trash.[13][15]

  • Select a Solvent: Choose a solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

  • Perform Triple Rinse:

    • Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted.

    • Securely cap and shake the container.

    • Crucially, empty this first rinsate into your designated "Halogenated Organic Waste" container. This rinsate is considered hazardous waste.[13][15]

    • Repeat the rinse two more times. Subsequent rinses can often be collected with other compatible solvent waste streams, but institutional policies may vary.

  • Final Disposal: Once triple-rinsed and fully air-dried, deface or remove the original chemical label and dispose of the container in the appropriate laboratory glass or plastic recycling bin, or as regular trash, in accordance with institutional guidelines.[13]

Section 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill location.

  • Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.[1]

  • Cleanup: For a small spill of this solid material:

    • Ensure proper PPE is worn, including respiratory protection if there is a risk of airborne dust.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]

    • Carefully sweep up the material and place it into a designated, labeled hazardous waste container for disposal.[2]

    • Clean the spill area with a suitable solvent and a cloth, collecting all cleanup materials as hazardous waste.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations and procedures may have additional requirements.[1][10]

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • CP Lab Safety. Waste Handling Best Practices for New Chemists. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • SAFETY DATA SHEET - 2-Bromo-6-methoxynaphthalene. [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST. [Link]

  • SESHA. Hydrogen Cyanide. [Link]

  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. [Link]

  • New Jersey Department of Health. CYANIDE HAZARD SUMMARY. [Link]

  • New Jersey Department of Health. Hydrogen cyanide - Hazardous Substance Fact Sheet. [Link]

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  • University of Florida. Hazardous Waste Disposal Procedures. [Link]

  • NIOSH/OSHA. Standards Completion Program. [Link]

  • MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

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  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

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Navigating the Synthesis of 2-Bromo-6-morpholinobenzonitrile: A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the synthesis and handling of novel compounds are routine. However, complacency is the enemy of safety. 2-Bromo-6-morpholinobenzonitrile, a halogenated aromatic nitrile, presents a specific set of hazards that demand meticulous attention to personal protective equipment (PPE) and handling protocols. This guide provides an in-depth, experience-driven framework for its safe management in the laboratory, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its risks is paramount. The Safety Data Sheet (SDS) for this compound classifies it as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] These hazards necessitate a multi-faceted approach to PPE, addressing all potential routes of exposure.

Table 1: Hazard Summary for this compound

Hazard ClassificationPotential Health Effects
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, absorbed through the skin, or inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation upon contact.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Specific Target Organ ToxicityMay cause respiratory irritation.[1]

The Core of Protection: Selecting the Right Personal Protective Equipment

A cavalier attitude towards PPE selection is a significant contributor to laboratory incidents. For this compound, a powdered solid, the following PPE is not merely recommended; it is essential.

Hand Protection: Beyond the Basic Latex Glove

The choice of gloves is critical, as dermal contact is a primary route of exposure. While nitrile gloves are a common staple in laboratories, their resistance to specific chemicals can vary. For halogenated aromatic compounds, nitrile gloves offer good resistance.[2][3][4] However, it is crucial to select gloves with an adequate thickness and to be mindful of their breakthrough time—the time it takes for the chemical to permeate the glove.

Key Considerations for Glove Selection:

  • Material: Nitrile gloves are a suitable choice.[2][3][4] Avoid latex gloves, as they offer less chemical resistance.

  • Thickness: Opt for gloves with a thickness of at least 4 mil for handling the solid compound. Thicker gloves may be necessary for extended handling or when working with solutions.

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Double Gloving: For added protection, especially when weighing and transferring the powder, wearing two pairs of nitrile gloves is a prudent practice.

Eye and Face Protection: A Non-Negotiable Barrier

Given that this compound can cause serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential.

  • Face Shield: When handling larger quantities of the powder or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.

Respiratory Protection: Guarding Against Inhalation

As a powder, this compound can become airborne, posing an inhalation hazard.[1] Engineering controls, such as a chemical fume hood, are the first line of defense. However, when handling the powder outside of a fume hood (e.g., during weighing), respiratory protection is necessary.

  • Respirator Type: A half-mask or full-face respirator equipped with a particulate filter is required.

  • Filter Cartridge: A NIOSH-approved N95, R95, or P100 particulate filter is appropriate for this compound in its solid form.[5][6] If working with the compound in a volatile solvent, a combination cartridge with protection against organic vapors and particulates would be necessary.[7][8]

Protective Clothing: Shielding the Body

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A long-sleeved lab coat is the minimum requirement.

  • Coveralls: For procedures with a higher risk of contamination, disposable coveralls (e.g., Tyvek®) are recommended.[5]

  • Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.

The Protocol: Step-by-Step Guidance for Safe Handling

Adherence to a strict, well-rehearsed protocol is the foundation of a safe laboratory environment.

Donning Personal Protective Equipment: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection.

Caption: Workflow for the correct sequence of donning PPE.

Donning Protocol:

  • Inspect PPE: Before starting, carefully inspect all PPE for any signs of damage.[9]

  • Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned or tied.[10]

  • Respirator: If required, don your respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, pulling the cuffs over the sleeves of your lab coat.

Handling this compound: A Controlled Approach
  • Work Area: Whenever possible, handle the solid compound in a chemical fume hood to minimize the risk of inhalation.

  • Weighing: If a balance is not available inside a fume hood, use an enclosed balance or perform the weighing in a designated area with minimal air currents. Wear a respirator during this process.

  • Transfer: Use a scoop or spatula to transfer the powder. Avoid pouring directly from the bottle to minimize the generation of dust.

  • Housekeeping: Keep containers of the chemical closed when not in use. Clean any spills immediately.

Doffing Personal Protective Equipment: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed deliberately and in a designated area.[11][12]

Caption: Workflow for the correct sequence of doffing PPE.

Doffing Protocol:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so.

  • Lab Coat/Gown: Untie or unbutton your lab coat, and peel it off from the shoulders, turning it inside out.

  • Goggles/Face Shield: Remove your goggles and face shield from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: Remove your respirator from the back of your head.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[12]

Emergency Preparedness: Spill and Exposure Response

Even with the best precautions, accidents can happen. A well-defined emergency plan is crucial.

Spill Response

For a small spill of this compound powder:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined above.

  • Containment: Gently cover the spill with a damp paper towel or absorbent pads to prevent the powder from becoming airborne.

  • Cleanup: Carefully sweep the material into a dustpan and place it in a labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable laboratory cleaner.[13][14][15][16][17]

  • Disposal: Dispose of all contaminated materials as hazardous waste.

For a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Table 2: Laboratory Spill Kit Contents

ComponentPurpose
Absorbent Materials (e.g., vermiculite, kitty litter)To absorb liquid spills.[18][19][20][21]
Neutralizing Agents (for acids and bases)To neutralize corrosive spills.[18][19][21]
Plastic Scoop and DustpanFor collecting solid waste.[5][19][20][21]
Heavy-duty Plastic BagsFor waste disposal.[5][18][19][20][21]
Barricade Tape and Warning SignsTo secure the spill area.[18]
Spare PPEGoggles, gloves, and a respirator.[5][18][21]
Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and all contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[22]

  • Containerization: Collect all waste in a clearly labeled, sealed, and puncture-resistant container. The label should include "Hazardous Waste" and the full chemical name.

  • Disposal Method: Due to its halogenated aromatic nature, incineration at a licensed hazardous waste facility is the recommended disposal method. This ensures the complete destruction of the compound.

  • Contaminated PPE: All disposable PPE used while handling this chemical must be disposed of as hazardous waste.[23][24] Do not place it in the regular trash.

  • Consult EHS: Always consult with your institution's EHS department for specific disposal guidelines and to arrange for waste pickup.

By internalizing and consistently applying these detailed protocols, you can confidently and safely work with this compound, protecting yourself, your colleagues, and the environment. This commitment to safety is the hallmark of a trusted and expert scientific professional.

References

  • Building Your Own Spill Kit. (n.d.). Environmental Health & Safety - University of California, Berkeley. Retrieved from [Link]

  • Responding to Laboratory Chemical Spills. (n.d.). Flinn Scientific Canada. Retrieved from [Link]

  • Hazmat Suit Donning and Doffing: Essential Do's and Don'ts for Chemical Safety. (n.d.). Lakeland Industries. Retrieved from [Link]

  • Typical Laboratory Chemical Spill Kit. (n.d.). Concordia University. Retrieved from [Link]

  • Chemical Spill Kits. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]

  • Donning and doffing PPE SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved from [Link]

  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom. Retrieved from [Link]

  • Adhere To the Correct Procedure for Donning and Doffing PPE. (2020, September 24). HAZWOPER OSHA Training. Retrieved from [Link]

  • How to don and doff ppe - chemical protection clothing type 3B (English). (2018, March 12). uvex safety [Video]. YouTube. Retrieved from [Link]

  • Are Nitrile Gloves Chemical Resistant? (2025, December 16). WorkSafe GEAR Australia. Retrieved from [Link]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 6001 Filter Cartridges For Respirators - Organic Vapor & Dust Protection (12-Pack). (n.d.). IRC.ly. Retrieved from [Link]

  • Respirator Cartridges & Replacement Filters. (n.d.). Enviro Safety Products. Retrieved from [Link]

  • 3M organic vapors & acid gases cartridge for half & full facepieces. (n.d.). Sylprotec.com. Retrieved from [Link]

  • Chemical Process SOP Example. (2022, October). University of Wyoming. Retrieved from [Link]

  • Respirator Cartridges, Organic Vapor Cartridges. (n.d.). Magid Glove & Safety. Retrieved from [Link]

  • 3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]

  • How to dispose of contaminated PPE. (2025, September 3). Hazmat School. Retrieved from [Link]

  • Best Practices for a Successful Lab Decontamination. (2021, July 8). Triumvirate Environmental. Retrieved from [Link]

  • Decontamination Methods for Laboratory Use. (2022, November 1). ARES Scientific. Retrieved from [Link]

  • Biosafety: Decontamination Methods for Laboratory Use. (2025, June 26). University of California, San Diego. Retrieved from [Link]

  • Bio-decontamination of Laboratory. (n.d.). B.R.O Brumisation. Retrieved from [Link]

  • IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. (n.d.). Texas A&M University-Commerce. Retrieved from [Link]

  • Dole VA NIOSH List. (2021, December 15). U.S. Department of Veterans Affairs. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. (2016, September). Centers for Disease Control and Prevention. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.